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  • Product: 5-Methoxy-6-nitropicolinic acid
  • CAS: 324028-85-5

Core Science & Biosynthesis

Foundational

5-Methoxy-6-nitropicolinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-nitropicolinic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-6-nitropicolinic acid is a key heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-6-nitropicolinic acid is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and steric properties that make it a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature and patents. Each step is detailed with experimental protocols, causality behind procedural choices, and visual aids to ensure clarity and reproducibility.

Introduction and Retrosynthetic Analysis

The strategic importance of substituted picolinic acids in drug discovery cannot be overstated. Their ability to act as bidentate chelating agents for various metal ions makes them valuable ligands in coordination chemistry, with applications ranging from MRI contrast agents to radiopharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 5-position and a nitro group at the 6-position in 5-Methoxy-6-nitropicolinic acid creates a distinct electronic profile, influencing the reactivity and biological activity of its derivatives.

A logical retrosynthetic analysis of the target molecule suggests a pathway beginning from a readily available substituted pyridine. The carboxylic acid functionality can be installed via oxidation of a methyl group, a well-established transformation. The methoxy and nitro groups can be introduced through nucleophilic aromatic substitution and electrophilic nitration, respectively.

G A 5-Methoxy-6-nitropicolinic acid B 2-Methoxy-6-methyl-5-nitropyridine A->B Oxidation C 2-Chloro-6-methyl-5-nitropyridine B->C Methoxylation D 2-Amino-6-methylpyridine C->D Sandmeyer Reaction (Diazotization & Chlorination)

Caption: Retrosynthetic analysis of 5-Methoxy-6-nitropicolinic acid.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed, starting from the commercially available 2-Amino-6-methylpyridine.

Step 1: Nitration of 2-Amino-6-methylpyridine to 2-Amino-6-methyl-5-nitropyridine

The initial step involves the nitration of the pyridine ring. The directing effects of the amino and methyl groups will influence the position of the incoming nitro group. While nitration of pyridines can be challenging, the presence of an activating amino group facilitates the reaction.

Causality: The nitration of pyridine rings typically occurs under harsh conditions. In the case of quinoline, nitration happens on the benzene ring at the 5 and 8 positions.[2] For substituted pyridines, the position of nitration is governed by the electronic nature of the existing substituents.

Experimental Protocol:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Amino-6-methylpyridine while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-Amino-6-methyl-5-nitropyridine.

ReagentMolar RatioKey Parameters
2-Amino-6-methylpyridine1.0Starting Material
Conc. Sulfuric Acid-Solvent/Catalyst
Fuming Nitric Acid1.1Nitrating Agent
Temperature0-70 °C-
Reaction Time2-3 hours-
Step 2: Conversion of 2-Amino-6-methyl-5-nitropyridine to 2-Chloro-6-methyl-5-nitropyridine

The amino group is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a chloride ion.

Causality: The conversion of an amino group on a pyridine ring to a halogen is a standard transformation that allows for subsequent nucleophilic substitution reactions. The diazotization makes the position susceptible to nucleophilic attack.

Experimental Protocol:

  • Suspend 2-Amino-6-methyl-5-nitropyridine in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), and purify by column chromatography.

ReagentMolar RatioKey Parameters
2-Amino-6-methyl-5-nitropyridine1.0Starting Material
Sodium Nitrite1.1Diazotizing Agent
Copper(I) ChlorideCatalyticCatalyst
Hydrochloric Acid-Solvent/Reagent
Temperature0-60 °C-
Reaction Time2-3 hours-
Step 3: Methoxylation of 2-Chloro-6-methyl-5-nitropyridine to 2-Methoxy-6-methyl-5-nitropyridine

The chloro group is displaced by a methoxy group through nucleophilic aromatic substitution.

Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride by the methoxide ion. A patent describes a similar methoxylation of 2-chloro-5-nitropyridine with sodium methoxide in methanol, achieving a high yield.[3]

Experimental Protocol:

  • Dissolve 2-Chloro-6-methyl-5-nitropyridine in methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-Methoxy-6-methyl-5-nitropyridine.

ReagentMolar RatioKey Parameters
2-Chloro-6-methyl-5-nitropyridine1.0Starting Material
Sodium Methoxide1.2Nucleophile
Methanol-Solvent
TemperatureReflux-
Reaction Time2-4 hours-
Step 4: Oxidation of 2-Methoxy-6-methyl-5-nitropyridine to 5-Methoxy-6-nitropicolinic Acid

The final step is the oxidation of the methyl group to a carboxylic acid.

Causality: The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation. Potassium permanganate is a strong oxidizing agent capable of achieving this conversion. A similar oxidation is reported in the synthesis of 6-Bromo-5-methoxypicolinic acid from 2-Bromo-3-methoxy-6-methylpyridine.[4]

Experimental Protocol:

  • Suspend 2-Methoxy-6-methyl-5-nitropyridine in water.

  • Heat the suspension to 80-90 °C and add potassium permanganate portion-wise over 1-2 hours.

  • Continue heating until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-Methoxy-6-nitropicolinic acid.

ReagentMolar RatioKey Parameters
2-Methoxy-6-methyl-5-nitropyridine1.0Starting Material
Potassium Permanganate2.5-3.0Oxidizing Agent
Water-Solvent
Temperature80-90 °C-
Reaction Time2-3 hours-

Workflow and Characterization

The overall synthetic workflow is depicted below.

G A Start: 2-Amino-6-methylpyridine B Nitration A->B C 2-Amino-6-methyl-5-nitropyridine B->C D Diazotization & Chlorination C->D E 2-Chloro-6-methyl-5-nitropyridine D->E F Methoxylation E->F G 2-Methoxy-6-methyl-5-nitropyridine F->G H Oxidation G->H I Final Product: 5-Methoxy-6-nitropicolinic acid H->I

Caption: Overall synthetic workflow.

Characterization: The structure and purity of the final product, 5-Methoxy-6-nitropicolinic acid, along with all intermediates, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -COOH, -NO₂, -OCH₃).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Safety Considerations

  • Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium salts: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after preparation and not to isolate them.

  • Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of 5-Methoxy-6-nitropicolinic acid. By leveraging well-established and documented chemical transformations, this protocol provides a clear and reproducible method for obtaining this valuable building block for research and development in the pharmaceutical industry. The provided rationale for each step, coupled with detailed experimental procedures, is intended to empower researchers to successfully synthesize this target molecule.

References

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • 5-Methoxypicolinic acid N-oxide - ChemSrc. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. [Link]

Sources

Exploratory

physicochemical properties of 5-Methoxy-6-nitropicolinic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-6-nitropicolinic Acid Foreword: A Molecule of Untapped Potential In the landscape of modern drug discovery and materials science, the pyridine sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-6-nitropicolinic Acid

Foreword: A Molecule of Untapped Potential

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in medicinal chemistry. When further functionalized, as in the case of 5-Methoxy-6-nitropicolinic acid, the potential for novel applications expands significantly. This guide provides an in-depth exploration of the physicochemical properties of this intriguing molecule. Our objective is to move beyond a simple recitation of data, offering instead a cohesive narrative that explains the causality behind its chemical behavior and provides robust, field-proven protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this high-value chemical entity.

Molecular Structure and Synthetic Strategy

5-Methoxy-6-nitropicolinic acid (CAS: 324028-85-5) is a derivative of picolinic acid, featuring a methoxy group at the 5-position and a nitro group at the 6-position. These substitutions profoundly influence the electron distribution within the pyridine ring and the properties of the carboxylic acid moiety, creating a molecule with distinct reactivity and coordination potential.

The strategic placement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) ortho to the pyridine nitrogen and the carboxylic acid creates a unique electronic environment. This substitution pattern is critical for its potential role as a bidentate chelating ligand in coordination chemistry, similar to related nitropicolinic acids used in the development of advanced materials and pharmaceuticals.[1]

Proposed Synthetic Workflow

The choice of a multi-step pathway, likely involving protection and directed substitution, is crucial for achieving the desired isomer with high purity. The workflow below outlines a logical synthetic sequence.

Synthesis_Workflow Start 2-Chloro-5-methoxypyridine Nitration Step 1: Regioselective Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate1 2-Chloro-5-methoxy-6-nitropyridine Nitration->Intermediate1 Hydrolysis Step 3: Nucleophilic Substitution & Hydrolysis (e.g., Conversion of Chloro to Cyano, then Hydrolysis) Intermediate1->Hydrolysis Multiple Possible Routes Oxidation Step 2: Oxidation of Methyl Group (Requires precursor with a methyl group at C2, e.g., 2-methyl-5-methoxypyridine, followed by oxidation with KMnO₄ or similar) OR Carbonylation/Hydrolysis Product 5-Methoxy-6-nitropicolinic Acid Hydrolysis->Product

Caption: Proposed synthetic pathway for 5-Methoxy-6-nitropicolinic acid.

Core Physicochemical Data

Quantitative data provides the foundation for any experimental design. The following table summarizes the known and predicted properties of 5-Methoxy-6-nitropicolinic acid and its closely related methyl ester. It is crucial to note that where experimental data is unavailable, values are based on computational predictions and should be confirmed empirically.

Property5-Methoxy-6-nitropicolinic AcidMethyl 5-Methoxy-6-nitropicolinateData Source
CAS Number 324028-85-5390816-44-1[5]
Molecular Formula C₇H₆N₂O₅C₈H₈N₂O₅Calculated,[6]
Molecular Weight 198.13 g/mol 212.16 g/mol Calculated,[6]
Appearance Solid (Predicted)Solid (Predicted)N/A
Melting Point Not availableNot availableN/A
Boiling Point Not available380.9 ± 37.0 °C (Predicted)[6]
pKa (acidic) ~2.5 (Predicted)N/A[1] (by analogy)
Solubility Soluble in DMSO, Dichloromethane; Insoluble in water (Predicted)Soluble in organic solvents (Predicted)[1] (by analogy)

Solubility and Acid-Base Behavior: A Deeper Dive

Solubility Profile: The Role of Polarity

The solubility of 5-Methoxy-6-nitropicolinic acid is dictated by the interplay of its polar and non-polar functionalities. The pyridine ring provides some aromatic character, while the carboxylic acid, nitro, and methoxy groups introduce significant polarity.

  • Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water, particularly at higher pH where it can deprotonate to form a more soluble carboxylate salt. However, the overall aromatic system likely renders it poorly soluble in neutral water, a characteristic seen in the related 6-Methyl-5-nitropicolinic acid.[1]

  • Organic Solubility: Its polarity suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in solvents like dichloromethane and ethyl acetate. These solvents are ideal for preparing stock solutions for analysis or reaction.

Solubility_Logic cluster_0 Molecular Features cluster_1 Solvent Type Carboxyl Carboxylic Acid (Polar, H-bonding) PolarProtic Polar Protic (e.g., Water, MeOH) Carboxyl->PolarProtic High Interaction Solubility Predicted Solubility Carboxyl->Solubility Nitro Nitro Group (Polar) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Nitro->PolarAprotic Good Interaction Nitro->Solubility Pyridine Pyridine Ring (Aromatic, Moderately Polar) Pyridine->PolarAprotic Moderate Interaction Pyridine->Solubility PolarProtic->Solubility PolarAprotic->Solubility NonPolar Non-Polar (e.g., Hexane) NonPolar->Solubility Fragmentation_Pathway Parent [M-H]⁻ m/z 197.02 Frag1 Loss of CO₂ (-44 Da) m/z 153.03 Parent->Frag1 Frag2 Loss of NO₂ (-46 Da) m/z 151.04 Parent->Frag2 Frag3 Loss of CH₃ (-15 Da) m/z 182.00 Parent->Frag3

Sources

Foundational

An In-Depth Technical Guide to 5-Methoxy-6-nitropicolinic Acid (CAS: 324028-85-5): Synthesis, Characterization, and Potential Applications

For the attention of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-Methoxy-6-nitropicolinic acid. As a substituted pyridine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-Methoxy-6-nitropicolinic acid. As a substituted pyridine derivative, this molecule presents significant opportunities as a versatile building block in organic synthesis and a ligand in coordination chemistry. This guide synthesizes available data on analogous compounds to provide a robust framework for its synthesis, characterization, and exploration in research and development settings.

Physicochemical and Structural Profile

5-Methoxy-6-nitropicolinic acid is a heterocyclic aromatic compound featuring a pyridine-2-carboxylic acid core. The key substitutions—a methoxy group at the 5-position and a nitro group at the 6-position—critically influence its electronic properties, solubility, and reactivity. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen makes the carboxyl proton relatively acidic.

Table 1: Physicochemical Properties of 5-Methoxy-6-nitropicolinic acid

PropertyValueSource/Rationale
CAS Number 324028-85-5[1]
Molecular Formula C₇H₆N₂O₅[2]
Molecular Weight 198.13 g/mol [2]
Appearance Expected to be a solid (e.g., yellow to off-white powder)Inferred from analogous nitroaromatic compounds.
Melting Point Not experimentally determined. Estimated >120 °C.Based on the melting point of the analogous 6-Methyl-5-nitropicolinic acid (126 °C).[3]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and poorly soluble in water and non-polar solvents.Based on the properties of 6-Methyl-5-nitropicolinic acid.[3]
pKa Not experimentally determined. Estimated ~2.5 - 3.0.Based on the predicted pKa of the analogous 6-Methyl-5-nitropicolinic acid (2.78), indicating significant acidity.[3]

Proposed Synthesis and Purification Workflow

Causality of Experimental Design: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the methoxy group at the 5-position is an activating, ortho-para directing group. The 6-position is ortho to the methoxy group, making it a highly favorable site for nitration. Careful control of temperature is paramount to prevent side reactions and ensure safety, as nitration reactions are highly exothermic.

Experimental Protocol: Synthesis

Reaction: Nitration of 5-methoxypicolinic acid.

Materials:

  • 5-Methoxypicolinic acid (CAS 29082-92-6)[4]

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ice

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 5-methoxypicolinic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (typically 1:1 v/v) in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum.

Purification Protocol

The primary impurity is likely the unreacted starting material. Recrystallization is the preferred method for purification.

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures). An ideal solvent will dissolve the compound when hot but result in low solubility when cold.

  • Recrystallization: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If the solution is colored, activated carbon can be added and the mixture hot-filtered.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 5-Methoxypicolinic Acid react Dissolve in H₂SO₄ Cool to 0°C start->react nitration Add HNO₃/H₂SO₄ Dropwise (0-5°C) react->nitration quench Pour onto Ice nitration->quench filtration1 Vacuum Filtration Wash with H₂O quench->filtration1 crude Crude 5-Methoxy-6-nitropicolinic Acid filtration1->crude recrystallize Recrystallization (e.g., from Ethanol/Water) crude->recrystallize filtration2 Vacuum Filtration Wash with Cold Solvent recrystallize->filtration2 final_product Pure Product filtration2->final_product

Proposed workflow for the synthesis and purification of the target compound.

Comprehensive Analytical Characterization

To ensure the identity, structure, and purity of the synthesized material, a multi-technique analytical approach is mandatory. Each method provides orthogonal, self-validating data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Unambiguous structural confirmation.

  • Method: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:

    • ~13-14 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~8.0-8.5 ppm (doublet, 1H): Aromatic proton at C3, coupled to C4.

    • ~7.5-8.0 ppm (doublet, 1H): Aromatic proton at C4, coupled to C3.

    • ~4.0 ppm (singlet, 3H): Methoxy protons (-OCH₃).

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

    • ~165 ppm: Carboxylic acid carbon.

    • ~150-160 ppm: Aromatic carbons attached to oxygen (C5) and nitrogen (C2, C6).

    • ~110-140 ppm: Aromatic carbons (C3, C4).

    • ~57 ppm: Methoxy carbon.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Confirm molecular weight and assess purity.

  • Method:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~10 µg/mL with the mobile phase.

    • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Couple the LC to an electrospray ionization (ESI) mass spectrometer.

  • Expected Result: In negative ion mode (ESI-), a prominent peak should be observed at an m/z of 197.02 , corresponding to the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₅N₂O₅⁻.[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity
  • Objective: Quantify the purity of the final compound.

  • Method: Use the same LC conditions as above, but with a UV detector. The nitroaromatic chromophore should have strong absorbance around 280-350 nm.[3]

  • Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total peak area in the chromatogram.

Protocol 4: Infrared (IR) Spectroscopy
  • Objective: Confirm the presence of key functional groups.

  • Method: Analyze the sample as a KBr pellet or using an ATR accessory.

  • Expected Vibrational Bands:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.[3]

    • ~1250 cm⁻¹ (strong): C-O stretch of the methoxy group.

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirms Structure ms LC-MS (ESI-) product->ms Confirms MW hplc HPLC-UV product->hplc Quantifies Purity ir FT-IR product->ir Confirms Functional Groups result Verified Compound (Structure, Purity, Identity) nmr->result ms->result hplc->result ir->result

A comprehensive workflow for analytical verification of the compound.

Potential Applications in Coordination Chemistry and Drug Discovery

Drawing parallels from the well-studied 6-Methyl-5-nitropicolinic acid, the primary value of 5-Methoxy-6-nitropicolinic acid lies in its function as a bidentate chelating ligand.[3] The pyridine nitrogen and the deprotonated carboxylate oxygen form a stable five-membered ring upon coordination with a metal ion.

Mechanism of Chelation: The lone pair of electrons on the pyridine nitrogen and the negative charge on the carboxylate oxygen act as a two-point anchor to bind metal ions. The electronic properties, modulated by the methoxy and nitro groups, directly influence the stability, geometry, and reactivity of the resulting metal complexes.

Potential Research Avenues:

  • Medicinal Chemistry: Metal complexes of related nitropicolinates have shown promise as anticancer and anti-inflammatory agents.[3] This compound could serve as a ligand to synthesize novel transition metal or lanthanide complexes for evaluation against various cell lines and inflammatory models.

  • Materials Science: The ability to form coordination polymers and discrete molecular complexes makes it a candidate for developing materials with interesting photoluminescent or magnetic properties.[3]

  • Catalysis: The defined geometry of its metal complexes could be exploited in designing novel catalysts for organic transformations.

Bidentate chelation of a generic metal ion (M²⁺) by the ligand.

Safety, Handling, and Storage

As with any nitroaromatic compound, stringent safety protocols must be followed. The hazard profile is inferred from safety data sheets of structurally similar molecules.[6][7]

Table 2: Hazard and Safety Information

CategoryRecommendation
GHS Hazards Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[6]
PPE Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6][7]
Storage Keep container tightly closed. Store in a cool, dry, dark place away from oxidizing agents. Consider storing under an inert atmosphere (e.g., argon or nitrogen).[6][7]
First Aid If Swallowed: Rinse mouth and call a poison center or doctor. Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6]

References

  • Mol-Instincts. (n.d.). 5-Methoxy-6-nitropicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitropicolinic acid. Retrieved from [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). Advanced Technology & Industrial Co., Ltd.. Retrieved from [Link]

  • AA BLOCKS. (2018). Building Blocks. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improved Synthesis of 5-Nitrohomovanillic Acid and. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-Methoxy-6-nitropicolinic Acid

This guide provides a comprehensive technical overview of 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. By synthesizing data fr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. By synthesizing data from analogous compounds and established analytical principles, this document elucidates the molecule's structural features, physicochemical properties, and the methodologies for its synthesis and characterization.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its analogues are significant scaffolds in medicinal chemistry and materials science.[1] The pyridine nitrogen and the carboxylate group form a bidentate chelating agent capable of forming stable complexes with various metal ions.[2] This property is fundamental to their application in areas such as the development of enzyme inhibitors and therapeutic agents.[3] The introduction of substituents onto the pyridine ring, such as methoxy and nitro groups, profoundly influences the molecule's electronic properties, steric profile, and ultimately its biological activity and reactivity. 5-Methoxy-6-nitropicolinic acid, with its electron-donating methoxy group and strongly electron-withdrawing nitro group, presents a unique electronic landscape, making it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for coordination chemistry studies.[2]

Molecular Structure and Physicochemical Properties

5-Methoxy-6-nitropicolinic acid possesses a pyridine ring substituted with a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Key Structural Features

The molecule's geometry is influenced by the interplay of its substituents. The carboxylic acid group can participate in intramolecular hydrogen bonding with the pyridine nitrogen, affecting its acidity and conformation. The nitro group, being strongly electron-withdrawing, significantly impacts the electron density of the pyridine ring, influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of 5-Methoxy-6-nitropicolinic acid, compiled from supplier data and predicted values based on structurally related compounds.

PropertyValueSource
CAS Number 324028-85-5[4]
Molecular Formula C₇H₆N₂O₅[4]
Molecular Weight 198.13 g/mol Calculated
Appearance Powder or liquid[4]
Purity ≥97%[4]
Storage Store in a tightly closed container, in a dry environment at 2-8°C[2]

Synthesis and Purification: A Proposed Methodology

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Regioselective Methoxylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis Methyl_2,6-dichloropicolinate Methyl 2,6-dichloropicolinate Reagent_1 Sodium Methoxide in Methanol Intermediate_1 Methyl 2-chloro-6-methoxypicolinate Reagent_2 HNO₃ / H₂SO₄ Reagent_1->Intermediate_1 Yields Intermediate_2 Methyl 5-methoxy-6-nitropicolinate Reagent_3 Aqueous NaOH then H⁺ workup Reagent_2->Intermediate_2 Yields Final_Product 5-Methoxy-6-nitropicolinic acid Reagent_3->Final_Product Yields

Caption: Proposed synthetic workflow for 5-Methoxy-6-nitropicolinic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methoxypicolinate

  • Rationale: The differential reactivity of the chlorine atoms at the 2 and 6 positions of the pyridine ring allows for regioselective substitution. The 6-position is generally more susceptible to nucleophilic attack.

  • Procedure:

    • Dissolve methyl 2,6-dichloropicolinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol (1.0 equivalent) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-chloro-6-methoxypicolinate.

Step 2: Synthesis of Methyl 5-methoxy-6-nitropicolinate

  • Rationale: The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur at the 5-position.

  • Procedure:

    • To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add methyl 2-chloro-6-methoxypicolinate while maintaining a low temperature.

    • Stir the reaction mixture at low temperature for a specified period, allowing the nitration to proceed.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain methyl 5-methoxy-6-nitropicolinate.[7]

Step 3: Hydrolysis to 5-Methoxy-6-nitropicolinic acid

  • Rationale: Basic hydrolysis of the methyl ester will yield the corresponding carboxylate salt, which upon acidification will give the final carboxylic acid product.

  • Procedure:

    • Dissolve methyl 5-methoxy-6-nitropicolinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Methoxy-6-nitropicolinic acid.

Spectroscopic and Crystallographic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-Methoxy-6-nitropicolinic acid. The following sections detail the expected outcomes from various analytical techniques based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets due to coupling with each other. The acidic proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[8]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the lowest field (around 165-185 ppm).[9] The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Expected Fragmentation: In electrospray ionization (ESI) in negative ion mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.[8] Further fragmentation may involve the loss of CO₂ from the carboxylate group and potentially the loss of the nitro group.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions:

    • A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10]

    • A strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[9]

    • Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[2]

    • C-O stretching vibrations for the methoxy group.

    • Characteristic absorptions for the substituted pyridine ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

  • Methodology:

    • Grow suitable single crystals of 5-Methoxy-6-nitropicolinic acid, likely through slow evaporation from an appropriate solvent system.

    • Mount a selected crystal on a diffractometer and collect diffraction data.[11]

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions.[11]

  • Expected Structural Features: It is highly probable that 5-Methoxy-6-nitropicolinic acid will form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[11] Other intermolecular interactions, such as C-H···O contacts, may also be present, influencing the overall crystal packing.[11]

Caption: 2D representation of 5-Methoxy-6-nitropicolinic acid.

Conclusion

5-Methoxy-6-nitropicolinic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed framework for understanding its molecular structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study and application of this intriguing pyridine derivative. The proposed synthetic and analytical protocols offer a solid foundation for further investigation and development in the fields of drug discovery and materials science.

References

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Foundational

The Strategic Role of 5-Methoxy-6-nitropicolinic Acid in Medicinal Chemistry: A Technical Guide to its Synthetic Utility and the Biological Activity of its Derivatives

Introduction In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 5-Methoxy-6-nitropicolinic acid, a subs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry. While not extensively characterized for its intrinsic biological activity, its true potential lies in its utility as a versatile precursor for the synthesis of more complex molecules with significant pharmacological properties. This technical guide provides an in-depth exploration of 5-Methoxy-6-nitropicolinic acid, focusing on its synthesis, chemical properties, and, most importantly, its application in the generation of biologically active compounds, particularly in the realm of antitubercular drug discovery. For researchers and drug development professionals, understanding the strategic application of this scaffold is key to unlocking new avenues for therapeutic innovation.

Chemical Properties and Synthesis

5-Methoxy-6-nitropicolinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position, a nitro group at the 6-position, and a methoxy group at the 5-position. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile that influences its reactivity and potential as a pharmacophore.

The synthesis of 5-Methoxy-6-nitropicolinic acid and its derivatives often involves multi-step processes starting from commercially available pyridine precursors. A general synthetic approach can be conceptualized as follows:

G A Commercially Available Pyridine Precursor B Nitration A->B e.g., HNO₃/H₂SO₄ C Oxidation/Functional Group Interconversion B->C e.g., KMnO₄ D Introduction of Methoxy Group C->D e.g., NaOMe E 5-Methoxy-6-nitropicolinic Acid D->E

Figure 1: Conceptual synthetic workflow for 5-Methoxy-6-nitropicolinic acid.

A crucial aspect of its chemistry is the reactivity of the picolinic acid moiety, which readily undergoes amide coupling reactions. This allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR).

Biological Activity of Derivatives: A Focus on Antitubercular Agents

The most prominent biological application of the 5-Methoxy-6-nitropicolinic acid scaffold is in the development of antitubercular agents. Research has demonstrated that amides derived from this acid exhibit potent activity against Mycobacterium tuberculosis (M. tb).

A notable study highlights the synthesis of a 5-methoxy derivative from 5-methoxy-6-nitropicolinic acid, which was then evaluated for its antimycobacterial properties.[1] The general strategy involves the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including derivatives of 5-Methoxy-6-nitropicolinic acid, is often linked to the bioreduction of the nitro group.[2][3] This process is typically mediated by bacterial nitroreductases, which are flavin-containing enzymes. The reduction of the nitro group can lead to the formation of reactive nitrogen species that are toxic to the bacterial cell. This mechanism is a key feature of several existing antitubercular drugs.

G A Nitroaromatic Prodrug (e.g., 5-Methoxy-6-nitropicolinamide derivative) B Bacterial Nitroreductase A->B Enzymatic Reduction C Reactive Nitrogen Intermediates (e.g., nitroso, hydroxylamino) B->C Bioactivation D Cellular Damage (DNA, proteins, lipids) C->D E Bactericidal Effect D->E

Figure 2: Proposed mechanism of action for nitroaromatic antitubercular agents.

Structure-Activity Relationship (SAR) Insights

Studies on related nitropicolinic acids and their amides have provided valuable insights into the structural features that govern their antitubercular activity. For instance, the position of the nitro group on the pyridine ring has been shown to be critical for potency.[1] While 5-nitropicolinic acid itself shows some activity, its 6-nitro counterpart, when converted to an amide, can be significantly more potent.[1] The introduction of a methoxy group at the 5-position, as in the case of 5-Methoxy-6-nitropicolinic acid derivatives, further modulates the electronic and steric properties of the molecule, which can influence its interaction with the target enzyme and its overall efficacy.

Compound ClassGeneral StructureKey SAR ObservationsReference
Nitropicolinic AcidsPyridine ring with COOH and NO₂Position of NO₂ group is crucial for activity.[1]
Nitropicolin-amidesAmide derivatives of nitropicolinic acidsAmide substituent significantly impacts potency and pharmacokinetic properties.[1]
5-Methoxy-6-nitropicolin-amidesMethoxy group at the 5-positionMethoxy group can enhance activity and modulate physicochemical properties.[1]

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives of 5-Methoxy-6-nitropicolinic acid, a series of standardized in vitro assays are typically employed.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tb.

Protocol:

  • Preparation of Compounds: Prepare a stock solution of the test compound (e.g., in DMSO). Create a series of 2-fold serial dilutions in a 96-well microplate.

  • Inoculum Preparation: Culture M. tb (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5).

  • Inoculation: Add the standardized bacterial suspension to each well of the microplate containing the serially diluted compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth. This can be aided by the use of a growth indicator such as resazurin.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC50 (50% cytotoxic concentration).

G cluster_0 In Vitro Evaluation Workflow A Synthesis of 5-Methoxy-6-nitropicolinamide Derivatives B MIC Assay (M. tuberculosis) A->B C Cytotoxicity Assay (e.g., MTT on HEK293) A->C D Determination of Selectivity Index (SI) (CC50/MIC) B->D C->D E Lead Compound Identification D->E

Figure 3: Workflow for the in vitro biological evaluation of 5-Methoxy-6-nitropicolinic acid derivatives.

Potential for Other Therapeutic Applications

While the primary focus has been on antitubercular activity, the nitropyridine scaffold is known to exhibit a broader range of biological effects. Derivatives of nitropicolinic acids and related structures have been investigated for their potential as:

  • Anticancer Agents: Some nitropyridine derivatives have shown cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory Agents: The ability of some picolinic acid derivatives to modulate inflammatory pathways has been reported.[4]

  • Enzyme Inhibitors: For instance, 5-Nitropicolinic acid has been identified as an inhibitor of human neuraminidase 3 (NEU3).[5]

These findings suggest that libraries of compounds derived from 5-Methoxy-6-nitropicolinic acid could be valuable for screening against a wider range of biological targets, potentially leading to the discovery of new therapeutic leads in other disease areas.

Conclusion

5-Methoxy-6-nitropicolinic acid represents a strategically important scaffold in medicinal chemistry. While its own biological activity may be limited, its value as a synthetic intermediate is significant. The ability to readily derivatize its carboxylic acid function allows for the systematic exploration of structure-activity relationships, which has proven particularly fruitful in the development of potent antitubercular agents. The likely mechanism of action, involving the bioreductive activation of the nitro group, aligns with established strategies in antimicrobial drug design. Future research should continue to explore the diversification of this scaffold to not only optimize its antitubercular properties but also to investigate its potential in other therapeutic areas such as oncology and inflammatory diseases. For drug development professionals, 5-Methoxy-6-nitropicolinic acid is a key tool for generating novel chemical entities with the potential to address unmet medical needs.

References

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Exploratory

A Technical Guide to the Synthesis, Properties, and Potential Applications of 5-Methoxy-6-nitropicolinic Acid Derivatives and Analogs

Abstract Picolinic acid and its derivatives represent a class of "privileged structures" in chemical science, demonstrating remarkable versatility across medicinal chemistry, agrochemicals, and materials science. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid and its derivatives represent a class of "privileged structures" in chemical science, demonstrating remarkable versatility across medicinal chemistry, agrochemicals, and materials science. This guide focuses on the largely unexplored chemical space of 5-methoxy-6-nitropicolinic acid and its analogs. While direct literature on this specific substitution pattern is sparse, this document synthesizes data from structurally related compounds to provide a forward-looking, hypothesis-driven framework for researchers. We will explore the strategic role of the electron-donating 5-methoxy group and the electron-withdrawing 6-nitro group in modulating the electronic and steric profile of the picolinic acid scaffold. This guide provides proposed synthetic strategies, detailed experimental protocols, and a predictive analysis of the potential biological activities of these compounds, particularly as novel herbicides and anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to pioneer investigations into this promising class of molecules.

Introduction: The Picolinic Acid Scaffold as a Privileged Structure

Versatility in Modern Chemistry

The picolinic acid scaffold, a pyridine ring substituted with a carboxylic acid at the 2-position, is a cornerstone of modern chemical research. Its inherent chemical properties, particularly its capacity as a bidentate chelating agent, have cemented its importance. The pyridine nitrogen and the carboxylate oxygen atoms form stable five-membered rings with a wide array of metal ions, a property leveraged in the development of nutritional supplements like chromium picolinate and advanced materials such as MRI contrast agents.[1][2] Beyond coordination chemistry, the scaffold is a frequent constituent of bioactive molecules, with derivatives being advanced to clinical trials as enzyme inhibitors for conditions ranging from neurodegenerative diseases to cancer.[1]

The Strategic Role of Nitro and Methoxy Substituents

Functional group substitution on the pyridine ring is a critical strategy for fine-tuning the physicochemical and biological properties of picolinic acid derivatives.

  • The Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly impacts the molecule's electronic profile.[2] It lowers the electron density of the pyridine ring, influencing the pKa of the carboxylic acid and modulating the binding affinity of the molecule to biological targets.[3] In drug discovery, nitroaromatic compounds are a well-established class of molecules with a wide range of therapeutic applications.[4]

  • The Methoxy Group: Conversely, the methoxy group is electron-donating, increasing the electron density of the aromatic system. In structure-activity relationship (SAR) studies of various pyridine derivatives, the presence and position of methoxy groups have been shown to enhance antiproliferative activity against cancerous cell lines.[5]

Rationale for Investigating the 5-Methoxy-6-Nitro Substitution Pattern

The combination of a 5-methoxy and a 6-nitro group on the picolinic acid core presents a compelling, yet underexplored, substitution pattern. This specific arrangement creates a "push-pull" electronic effect, where the electron-donating methoxy group and the electron-withdrawing nitro group work in concert to modulate the reactivity and binding potential of the scaffold.[2] This unique electronic environment could lead to novel interactions with biological targets that are not achievable with other substitution patterns. This guide posits that this specific scaffold is a promising starting point for the development of new herbicides, anticancer agents, and specialized coordination complexes.

Proposed Synthetic Strategies and Derivatization

A logical and efficient synthetic approach is paramount for exploring the chemical space of 5-methoxy-6-nitropicolinic acid. The following strategies are proposed based on established methodologies for related pyridine systems.

Retrosynthetic Analysis of the Core Scaffold

A logical pathway to the target molecule involves the functionalization of a pre-existing, commercially available pyridine derivative. The primary challenges are the regioselective introduction of the methoxy and nitro groups and the final conversion to the carboxylic acid.

Retrosynthesis target 5-Methoxy-6-nitropicolinic acid intermediate1 5-Methoxy-6-nitropicolinonitrile or 5-Methoxy-6-nitro-2-methylpyridine target->intermediate1 Hydrolysis or Oxidation intermediate2 5-Hydroxy-6-nitropicolinonitrile intermediate1->intermediate2 O-Methylation intermediate3 2-Cyano-5-hydroxypyridine intermediate2->intermediate3 Nitration starting_material 2-Chloro-5-hydroxypyridine intermediate3->starting_material Cyanation

Caption: Retrosynthetic pathway for 5-Methoxy-6-nitropicolinic acid.

Protocol: Proposed Synthesis of 5-Methoxy-6-nitropicolinic Acid

This protocol is an adapted procedure based on the synthesis of similarly substituted pyridine and picolinic acid derivatives.[2][6]

Objective: To synthesize the core molecule, 5-methoxy-6-nitropicolinic acid, from a commercially available starting material.

Materials:

  • 2-Chloro-6-methoxypyridine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium(II) Acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc Cyanide (Zn(CN)₂)

  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Nitration:

    • Rationale: The methoxy group is an ortho-, para-director. Nitration of 2-chloro-6-methoxypyridine is expected to yield the 3-nitro and 5-nitro isomers. The desired 5-nitro isomer must be separated. A mixed-acid nitration is a standard and effective method.[2]

    • Carefully add 2-chloro-6-methoxypyridine (1 equiv.) to a pre-cooled (0°C) mixture of concentrated H₂SO₄ and fuming HNO₃.

    • Stir the reaction at 0-5°C for 2-4 hours, monitoring by TLC.

    • Slowly pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

    • Purify the desired isomer, 2-chloro-5-nitro-6-methoxypyridine, using column chromatography.

  • Cyanation:

    • Rationale: The introduction of a cyano group provides a versatile handle that can be hydrolyzed to the carboxylic acid. A palladium-catalyzed cyanation is a robust method for converting aryl halides to nitriles.

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5-nitro-6-methoxypyridine (1 equiv.), Zn(CN)₂ (0.6 equiv.), Palladium(II) Acetate (0.05 equiv.), and dppf (0.1 equiv.) in anhydrous DMF.

    • Degas the mixture and heat to 120°C for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the resulting 2-cyano-5-nitro-6-methoxypyridine by column chromatography.

  • Hydrolysis:

    • Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids.[7]

    • Dissolve the purified nitrile in a mixture of ethanol and 10M NaOH solution.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl, which should precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-methoxy-6-nitropicolinic acid.

Derivatization Workflow: Amides and Esters

The carboxylic acid moiety is an ideal point for generating a library of derivatives to probe structure-activity relationships. Standard peptide coupling or esterification conditions can be employed.

Derivatization cluster_amide Amide Synthesis cluster_ester Ester Synthesis Core 5-Methoxy-6-nitropicolinic acid Amide_Activation Activation Thionyl Chloride (SOCl₂) or EDC/HOBt Core->Amide_Activation Ester_Activation Acid Catalysis (H₂SO₄) or Carbodiimide (DCC) Core->Ester_Activation Amide_Product Picolinamide Derivative Amide_Activation->Amide_Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Amide_Product Ester_Product Picolinate Ester Derivative Ester_Activation->Ester_Product Alcohol Alcohol (R₃OH) Alcohol->Ester_Product

Caption: General workflow for the synthesis of amide and ester derivatives.

Predicted Biological Profile and SAR

Based on extensive data from related picolinic acid analogs, we can formulate strong hypotheses about the potential biological activities of the 5-methoxy-6-nitro series.

Hypothesis 1: Potential as Synthetic Auxin Herbicides

Picolinic acid derivatives, such as picloram and aminopyralid, are a major class of synthetic auxin herbicides.[8] They function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death. The target receptor for these herbicides is the F-box protein AFB5.[9]

Structure-Activity Relationship Insights:

  • The picolinic acid core is essential for activity.

  • Substituents at the 4, 5, and 6 positions dramatically influence potency and selectivity.

  • Recent successful herbicides like halauxifen-methyl feature a 6-aryl substituent, indicating that this position is tolerant of diverse groups.[8]

  • The introduction of a pyrazolyl group at the 6-position has also yielded compounds with potent herbicidal activity.[9]

Prediction: The unique electronic profile of the 5-methoxy-6-nitro pattern could result in a novel binding mode within the auxin receptor pocket. The nitro group at the 6-position, while not a direct aryl analog, is a significant modification that warrants investigation for herbicidal activity against both broadleaf and grass weeds.[10][11]

Compound/Series Key Structural Features Reported Herbicidal Activity Citation
Picloram4-amino-3,5,6-trichloroBroadleaf weed control[8]
Halauxifen-methyl4-amino-3-chloro-6-(4-fluorophenyl)Excellent post-emergence activity[8][9]
6-Indazolyl-picolinic acids6-indazolyl substituentPotent post-emergence effect on broadleaf weeds[11]
6-Pyrazolyl-picolinic acids6-pyrazolyl substituentHigh activity, V-8 better than picloram at 300 g/ha[9]
Hypothesized Series 5-methoxy-6-nitro Unknown; predicted auxin activity N/A
Hypothesis 2: Potential as Anticancer Agents

The pyridine nucleus is a common feature in many anticancer drugs. The antiproliferative activity of pyridine derivatives is often enhanced by the presence of methoxy groups.[5] Furthermore, metal complexes of the related 6-methyl-5-nitropicolinic acid have demonstrated notable anticancer properties, suggesting the nitro-picolinate scaffold is a valuable pharmacophore for this indication.[2]

Prediction: The 5-methoxy-6-nitropicolinic acid scaffold itself may possess intrinsic cytotoxic activity. Derivatization into amides and esters could improve cell permeability and potency. Furthermore, these molecules could serve as ligands for creating novel metallodrugs with enhanced cytotoxic effects, targeting cancer cells through mechanisms like oxidative stress or enzyme inhibition.

Hypothesis 3: Utility as Chelating Agents in Coordination Chemistry

The bidentate N,O-chelation of the picolinic acid core is a defining characteristic. The electronic properties of the ring substituents directly influence the stability, geometry, and reactivity of the resulting metal complexes.[2] The strong electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen, while the electron-donating methoxy group will increase it, creating a unique ligand field environment.

Caption: Bidentate chelation of a metal ion (M+) by the picolinate ligand.

Key Experimental Workflows

Detailed Protocol: Synthesis of N-benzyl-5-methoxy-6-nitropicolinamide

This protocol provides a robust method for creating an amide derivative, a crucial step in building a compound library for biological screening.[1]

Objective: To synthesize a representative amide from the core acid.

Materials:

  • 5-Methoxy-6-nitropicolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a stirred suspension of 5-methoxy-6-nitropicolinic acid (1 equiv.) in anhydrous THF, add a catalytic drop of DMF.

    • Slowly add thionyl chloride (1.5 equiv.) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve benzylamine (1.1 equiv.) and triethylamine (2.2 equiv.) in anhydrous THF.

    • Slowly add the acid chloride solution to the amine solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product, N-benzyl-5-methoxy-6-nitropicolinamide, by recrystallization or column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

High-Throughput Screening (HTS) Cascade

A logical screening funnel is essential to efficiently identify promising lead compounds from a newly synthesized library.

HTS_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization start Synthesized Compound Library (Amides, Esters, etc.) primary_herbicide Weed Seedling Growth Assay (e.g., Arabidopsis thaliana) start->primary_herbicide primary_cancer General Cytotoxicity Assay (e.g., MTT/XTT against a panel of cancer cell lines) start->primary_cancer secondary_herbicide Post-emergence Whole Plant Assay (Broadleaf & Grass Weeds) primary_herbicide->secondary_herbicide secondary_cancer Target-based Assay (e.g., Kinase Inhibition, Apoptosis Assay) primary_cancer->secondary_cancer hits Validated Hits secondary_herbicide->hits secondary_cancer->hits tertiary_herbicide Dose-Response & Selectivity Studies leads Lead Candidates tertiary_herbicide->leads tertiary_cancer In Vivo Xenograft Model tertiary_cancer->leads sar_study Structure-Activity Relationship (SAR) Analysis hits->tertiary_herbicide hits->tertiary_cancer hits->sar_study

Caption: A proposed HTS cascade for evaluating novel picolinic acid derivatives.

Future Directions and Outlook

The 5-methoxy-6-nitropicolinic acid scaffold and its derivatives represent a scientifically intriguing and commercially relevant area of chemical space that is currently underexplored. The synthetic accessibility and the strong, hypothesis-driven potential for bioactivity make this compound class an attractive target for both academic and industrial research programs.

Immediate next steps should include:

  • Execution of the Proposed Synthesis: The first priority is the successful synthesis and unambiguous characterization of the core acid and a small set of diverse amide and ester derivatives.

  • Broad Biological Screening: The initial library should be tested against herbicide and cancer targets as outlined in the HTS cascade to validate the primary hypotheses.

  • Exploration of Coordination Chemistry: Synthesis of metal complexes (e.g., with Cu, Zn, Pt) and characterization of their structural and electronic properties to assess their potential as novel materials or metallodrugs.

By systematically exploring the synthesis, derivatization, and biological activity of this family of compounds, researchers can unlock new potential in the discovery of novel herbicides, therapeutics, and advanced materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Google Patents. (1966). US3245998A - Processes for the production of picolinic acid derivatives.
  • Benchchem. (n.d.). 6-Methyl-5-nitropicolinic Acid. BenchChem.
  • ResearchGate. (n.d.). Herbicidal activities of some compounds against five weeds.
  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
  • ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids.
  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides.
  • Zhang, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • PubMed. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izv Akad Nauk Ser Biol, (2), 153-7.
  • Zhang, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • PubMed. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Toxicol Mech Methods, 12(4), 269-90.
  • PubMed. (2002). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chem Pharm Bull (Tokyo), 50(10), 1339-44.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(19), 6932.
  • PubMed. (2005). Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives. Bioorg Med Chem Lett, 15(11), 2716-9.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(24), 17291.
  • Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(10), 1339-1344.

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Foundational

Spectroscopic Characterization of 5-Methoxy-6-nitropicolinic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Methoxy-6-nitropicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Methoxy-6-nitropicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide synthesizes fundamental spectroscopic principles with data from analogous structures to provide a robust analytical protocol.

Molecular Structure and Spectroscopic Overview

5-Methoxy-6-nitropicolinic acid possesses a unique electronic and steric profile arising from the interplay of its functional groups on the pyridine ring: a carboxylic acid at position 2, a methoxy group at position 5, and a nitro group at position 6. This substitution pattern governs the molecule's reactivity and its spectroscopic signature. Understanding these signatures is paramount for unambiguous identification and quality control in synthetic applications.

Below is a diagram illustrating the molecular structure and the key analytical techniques discussed in this guide.

cluster_molecule 5-Methoxy-6-nitropicolinic acid cluster_techniques Spectroscopic Techniques mol C₇H₆N₂O₅ NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR Structural Elucidation IR IR Spectroscopy mol->IR Functional Group ID MS Mass Spectrometry mol->MS Molecular Weight & Fragmentation img

Caption: Molecular structure of 5-Methoxy-6-nitropicolinic acid and the primary spectroscopic techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Methoxy-6-nitropicolinic acid. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid, and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~13.0Broad Singlet-The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and exchange.[1]
H-3~8.3Doublet~8.0This proton is ortho to the electron-withdrawing carboxylic acid and is expected to be significantly deshielded.
H-4~7.9Doublet~8.0This proton is coupled to H-3 and is also in an electron-deficient ring.
OCH₃~4.0Singlet-The methoxy protons are shielded relative to the aromatic protons and appear as a singlet.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165The carbonyl carbon of the carboxylic acid is expected in this region.[2]
C-2~150The carbon bearing the carboxylic acid is deshielded.
C-6~148The carbon attached to the strongly electron-withdrawing nitro group will be significantly downfield.
C-5~155The carbon attached to the methoxy group is deshielded due to the oxygen's electronegativity, but also influenced by resonance donation.
C-3~140Aromatic carbon deshielded by the adjacent nitrogen and carboxylic acid.
C-4~115This carbon is expected to be the most upfield of the aromatic carbons.
OCH₃~57The carbon of the methoxy group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxy-6-nitropicolinic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for limited solubility in other common NMR solvents and to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 5-Methoxy-6-nitropicolinic acid. The spectrum will be characterized by the distinct vibrational modes of the carboxylic acid, nitro, and methoxy groups.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)3300-2500BroadO-H Stretch[2]
C-H (Aromatic)3100-3000MediumC-H Stretch
C-H (Methoxy)2950-2850MediumC-H Stretch
C=O (Carboxylic Acid)1760-1710StrongC=O Stretch[2]
N-O (Nitro Group)1550-1500 & 1360-1300StrongAsymmetric & Symmetric N-O Stretch
C=C, C=N (Aromatic Ring)1600-1450Medium-StrongRing Stretching
C-O (Methoxy)1250-1200 & 1050-1000StrongAsymmetric & Symmetric C-O-C Stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the preferred method for its simplicity and speed.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 5-Methoxy-6-nitropicolinic acid, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule.

Predicted Mass Spectrum Data (ESI-)
  • Molecular Ion: The primary ion observed in negative ion mode ESI would be the deprotonated molecule, [M-H]⁻, at m/z 197.02.

  • Key Fragmentation Pathways:

    • Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion is a common fragmentation for carboxylic acids, leading to a fragment at m/z 153.03.[3][4]

    • Loss of NO₂: Elimination of the nitro group (46 Da) can occur, resulting in a fragment at m/z 151.03.[3][4][5]

    • Loss of CH₃: Loss of a methyl radical (15 Da) from the methoxy group is also possible.

The following diagram illustrates the predicted fragmentation pathway.

M_H [M-H]⁻ m/z 197.02 M_H_CO2 [M-H-CO₂]⁻ m/z 153.03 M_H->M_H_CO2 - CO₂ M_H_NO2 [M-H-NO₂]⁻ m/z 151.03 M_H->M_H_NO2 - NO₂

Caption: Predicted ESI(-) fragmentation of 5-Methoxy-6-nitropicolinic acid.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water to aid ionization.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization Mode: Negative ion mode (ESI-).

  • Data Acquisition:

    • Infusion: Introduce the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • LC-MS: Alternatively, inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) on the [M-H]⁻ ion to confirm the fragmentation patterns.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of 5-Methoxy-6-nitropicolinic acid. The outlined NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to confirm the synthesis and purity of this important chemical entity. The interplay of the carboxylic acid, methoxy, and nitro functional groups results in a unique and identifiable spectroscopic fingerprint.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(4), 535-546. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 29-40. [Link]

  • Bartleby. P-Nitrophenol Vs Ir. [Link]

  • ResearchGate. Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. Phenol, 4-nitro-. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Chemistry Stack Exchange. Does this NMR show the carboxy group?. [Link]

  • Semantic Scholar. Improved Synthesis of 5-Nitrohomovanillic Acid and. [Link]

  • PubChem. 5-Nitropicolinic acid. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. Ternary ion-pair Complexation: A Protocol for Chiral Discrimination and the Assignment of Absolute Configuration of Hydroxy Acids - Supporting Information. [Link]

  • PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • NIST WebBook. 2-Pyridinecarboxylic acid, 5-nitro-. [Link]

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Exploratory

A Technical Guide to the Solubility of 5-Methoxy-6-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of a Niche Picolinic Acid Derivative As a Senior Application Scientist, it is understood that a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Niche Picolinic Acid Derivative

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's solubility is a critical determinant of its downstream applicability, from synthetic chemistry to pharmaceutical formulation. This guide addresses the solubility of 5-Methoxy-6-nitropicolinic acid, a substituted picolinic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct, quantitative solubility data in peer-reviewed literature for this specific molecule, this document adopts a dual approach. Firstly, it establishes a predicted solubility profile based on first principles, analyzing the contributions of its constituent functional groups and drawing parallels with structurally analogous compounds. Secondly, it provides a rigorous, field-proven experimental framework for the empirical determination of its solubility in a diverse array of laboratory solvents. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles governing the solubility of this and similar molecules.

Section 1: Molecular Architecture and Predicted Solubility Profile

The solubility of an organic molecule is dictated by the interplay of its functional groups and the overall molecular structure with a given solvent. The structure of 5-Methoxy-6-nitropicolinic acid (CAS No. 324028-85-5, Molecular Formula: C₇H₆N₂O₅) incorporates several key features that govern its solubility characteristics.

  • Picolinic Acid Backbone: The foundational pyridine-2-carboxylic acid structure imparts a degree of polarity and the capacity for hydrogen bonding through its carboxylic acid group and the pyridine nitrogen. Picolinic acid itself is highly soluble in water[1][2][3].

  • Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, particularly at varying pH. This group can act as a hydrogen bond donor and acceptor. Its acidic nature (with a predicted pKa similar to other picolinic acids, likely in the range of 2-3) implies that its solubility in aqueous media will be significantly enhanced at pH values above its pKa due to the formation of the highly polar carboxylate anion.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group increases the polarity of the molecule. Nitropicolinic acid is generally soluble in polar solvents[4].

  • Methoxy Group (-OCH₃): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can influence the electronic distribution within the aromatic ring[5][6].

Based on these structural components and data from related compounds, a qualitative solubility profile can be predicted:

Table 1: Predicted Qualitative Solubility of 5-Methoxy-6-nitropicolinic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid and polar functional groups will interact favorably with the hydroxyl groups of these solvents through hydrogen bonding. Aqueous solubility is expected to be highly pH-dependent.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighThe high polarity and hydrogen bond accepting capabilities of these solvents will effectively solvate the polar functional groups of the molecule. Structurally similar 6-Methyl-5-nitropicolinic acid is soluble in DMSO.
Nonpolar Toluene, HexaneLow to InsolubleThe overall high polarity of 5-Methoxy-6-nitropicolinic acid makes it incompatible with the nonpolar nature of these solvents, following the "like dissolves like" principle.

Section 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 5-Methoxy-6-nitropicolinic acid prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine agitation Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_solvent->agitation settling Allow undissolved solid to settle agitation->settling sampling Withdraw aliquot of the clear supernatant settling->sampling filtration Filter through 0.22 µm filter (e.g., PTFE, PVDF) sampling->filtration dilution Dilute sample if necessary filtration->dilution quantification Quantify concentration (e.g., HPLC-UV, LC-MS) dilution->quantification

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol
  • Preparation:

    • Add an excess amount of solid 5-Methoxy-6-nitropicolinic acid to a series of glass vials. The excess should be visually apparent to ensure saturation.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of calibration standards of 5-Methoxy-6-nitropicolinic acid of known concentrations in the solvent of interest.

    • Analyze the filtered sample and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve and determine the concentration of the dissolved compound in the sample. This concentration is the thermodynamic solubility.

Section 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Methoxy-6-nitropicolinic acid is not widely available, data from structurally related compounds such as pyridine-2-carboxylic acid and other nitro-substituted aromatics suggest the following precautions[7][8]:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation[7].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 4: Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of 5-Methoxy-6-nitropicolinic acid, grounded in established chemical principles and supported by data from analogous compounds. The provided experimental protocol offers a robust framework for generating precise, quantitative solubility data, which is indispensable for any research or development endeavor involving this compound. As more empirical data becomes available, a more refined and quantitative solubility profile can be established, further aiding in the rational design of experiments and formulations.

References

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Dey, B., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 61(43), 17265–17275. [Link]

  • Brown, R. F. C., et al. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1056-1059. [Link]

  • ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

Sources

Foundational

Introduction to 5-Methoxy-6-nitropicolinic Acid: A Molecule of Latent Potential

An In-depth Technical Guide to the Potential Research Applications of 5-Methoxy-6-nitropicolinic Acid This guide provides a comprehensive overview of the potential research applications of 5-Methoxy-6-nitropicolinic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Applications of 5-Methoxy-6-nitropicolinic Acid

This guide provides a comprehensive overview of the potential research applications of 5-Methoxy-6-nitropicolinic acid, a heterocyclic building block with significant potential in diverse scientific fields. While direct research on this specific molecule is nascent, this document synthesizes information from structurally related compounds to project its utility for researchers, scientists, and drug development professionals. We will explore its chemical properties, plausible synthetic routes, and delve into its potential as a versatile tool in coordination chemistry, medicinal chemistry, and chemical biology.

5-Methoxy-6-nitropicolinic acid is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, suggesting a range of chemical reactivities and interaction modalities that are yet to be fully explored.

While direct literature on 5-Methoxy-6-nitropicolinic acid is sparse, its structural analogs have found significant applications in various research domains. For instance, compounds like 6-Methyl-5-nitropicolinic acid and 5-Nitropicolinic acid are recognized for their roles as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.[1] Furthermore, the picolinic acid scaffold, with various substitutions, is a recurring motif in medicinal chemistry, as exemplified by the synthesis of a potent dopamine and serotonin receptor antagonist that incorporates a substituted methoxypyridine carboxylic acid moiety.[2][3]

This guide will, therefore, extrapolate from the established applications of these related molecules to build a scientifically grounded case for the potential research applications of 5-Methoxy-6-nitropicolinic acid. The hypotheses presented herein are intended to serve as a roadmap for future investigations into this promising, yet understudied, chemical entity.

Physicochemical Properties and a Proposed Synthetic Pathway

A clear understanding of the physicochemical properties and a reliable synthetic route are paramount for any research application.

Physicochemical Data

The fundamental properties of 5-Methoxy-6-nitropicolinic acid are summarized in the table below.

PropertyValueSource
CAS Number 475272-62-9CymitQuimica[4]
Molecular Formula C H N OCymitQuimica[4]
Molecular Weight 198.13 g/mol CymitQuimica[4]
Purity Typically ≥97%CP Lab Safety[5]
Proposed Synthetic Route

A feasible approach could start from 5-methoxypicolinic acid. The methoxy group is an activating group, which could direct the nitration to the adjacent 6-position.

G cluster_0 Proposed Synthesis of 5-Methoxy-6-nitropicolinic Acid 5-methoxypicolinic_acid 5-Methoxypicolinic Acid Nitrating_mixture Nitrating Mixture (H₂SO₄/HNO₃) 5-methoxypicolinic_acid->Nitrating_mixture Nitration 5-Methoxy-6-nitropicolinic_acid 5-Methoxy-6-nitropicolinic Acid Nitrating_mixture->5-Methoxy-6-nitropicolinic_acid

Caption: Proposed synthetic pathway for 5-Methoxy-6-nitropicolinic acid.

Potential Research Applications: A Multi-Disciplinary Perspective

The true potential of 5-Methoxy-6-nitropicolinic acid lies in its versatility as a building block and functional molecule across several scientific disciplines.

Coordination Chemistry: A Versatile Ligand for Novel Metal Complexes

Drawing parallels with 5-nitropicolinic acid and 6-methyl-5-nitropicolinic acid, 5-Methoxy-6-nitropicolinic acid is poised to be an excellent bidentate ligand.[1] The pyridine nitrogen and the carboxylate oxygen can form a stable five-membered chelate ring with a wide array of metal ions. The electronic properties of the pyridine ring, modulated by the electron-donating methoxy group and the electron-withdrawing nitro group, can influence the stability, geometry, and reactivity of the resulting metal complexes.

Potential Applications:

  • MRI Contrast Agents: The chelating ability of this molecule could be exploited to develop novel MRI contrast agents by forming stable complexes with paramagnetic metal ions like Gadolinium(III).

  • Radiopharmaceuticals: Stable complexes with radioactive isotopes could be investigated for applications in diagnostic imaging or targeted radiotherapy.

  • Catalysis: Transition metal complexes of 5-Methoxy-6-nitropicolinic acid could exhibit catalytic activity in various organic transformations.

  • Materials Science: The ability to form coordination polymers and metal-organic frameworks (MOFs) could be explored for applications in gas storage, separation, and sensing.

Caption: Bidentate chelation of a metal ion by 5-Methoxy-6-nitropicolinic acid.

Medicinal Chemistry: A Scaffold for Drug Discovery

The substituted picolinic acid framework is a valuable starting point for the synthesis of biologically active molecules. The presence of three distinct functional groups on the pyridine ring of 5-Methoxy-6-nitropicolinic acid offers multiple handles for chemical modification, making it an attractive scaffold for combinatorial chemistry and lead optimization.

Potential Therapeutic Areas:

  • Oncology and Inflammation: The nitroaromatic moiety is a known pharmacophore in certain anticancer and anti-inflammatory agents.[1] This compound could serve as a precursor for novel therapeutics in these areas.

  • Neuroscience: Given that a substituted methoxypyridine carboxylic acid is a key component of a dopamine and serotonin receptor antagonist, 5-Methoxy-6-nitropicolinic acid could be a valuable starting material for synthesizing novel CNS-active agents.[2][3]

  • Infectious Diseases: The pyridine ring is a core structure in many antibacterial and antifungal agents.

G Start 5-Methoxy-6-nitropicolinic Acid Scaffold Library Combinatorial Library Synthesis (Modification of COOH, NO₂, and ring positions) Start->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Exploratory

An In-Depth Technical Guide to 5-Methoxy-6-nitropicolinic Acid as a Precursor in Organic Synthesis

Abstract 5-Methoxy-6-nitropicolinic acid is a highly functionalized pyridine derivative poised to serve as a strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-6-nitropicolinic acid is a highly functionalized pyridine derivative poised to serve as a strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The unique electronic arrangement of its substituents—an electron-donating methoxy group and a potent electron-withdrawing nitro group on a picolinic acid scaffold—creates a versatile precursor primed for selective, high-yield transformations. This guide provides a comprehensive technical overview of its chemical profile, outlines robust synthetic and derivatization protocols, and demonstrates its application as a precursor to complex, biologically relevant heterocyclic structures. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for incorporating this valuable intermediate into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Picolinic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Picolinic acid (2-carboxypyridine) and its derivatives are particularly valuable as they act as bidentate chelating agents and provide a reactive "handle" for amide bond formation, a cornerstone of drug assembly.[1][2]

5-Methoxy-6-nitropicolinic acid emerges as a superior precursor due to its pre-installed, orthogonally reactive functional groups. The strategic placement of these groups dictates the molecule's reactivity:

  • The Nitro Group (C6): As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack and, more importantly, serves as a masked amino group.[3] Its selective reduction is a high-yield transformation that uncovers a nucleophilic amine, providing a primary vector for molecular elaboration.

  • The Methoxy Group (C5): This electron-donating group modulates the electronic character of the ring, influencing the reactivity of the other positions and the overall physicochemical properties of downstream compounds.[4][5]

  • The Carboxylic Acid (C2): This functional group is a robust handle for forming amide, ester, and other covalent linkages, most commonly employed for coupling with amine fragments to build target molecules.[6]

This combination of a stable methoxy group, a transformable nitro group, and a versatile carboxylic acid makes 5-Methoxy-6-nitropicolinic acid an exemplary building block for the efficient construction of complex molecular architectures.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.[1][7]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₆N₂O₅-
Molecular Weight 198.13 g/mol -
CAS Number 475272-62-9[8]
Appearance Expected to be a tan or yellow solidAnalogy to nitrophenols and nitropyridines
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in waterAnalogy to 6-Methyl-5-nitropicolinic acid[1]
Predicted pKa ~2.5 - 3.0The electron-withdrawing nitro group increases acidity compared to unsubstituted picolinic acid (pKa ~5.4)[1][9][10]
Expected Spectroscopic Signatures

A robust spectroscopic characterization is essential for reaction monitoring and product validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets (J ≈ 8-9 Hz) between 7.5 and 8.5 ppm. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 4.0 ppm. The acidic proton of the carboxylic acid is typically a broad singlet appearing far downfield, often >13 ppm.[11][12][13]

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the deshielded carbonyl carbon of the carboxylic acid, typically in the 160-170 ppm range.[14] The six aromatic carbons of the pyridine ring will appear between ~110 and 160 ppm, with the carbon bearing the nitro group (C6) being significantly deshielded. The methoxy carbon signal is expected around 55-60 ppm.[12][15]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[16]

    • A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[14][17]

    • A strong, sharp C=O stretch from the carbonyl group will be present between 1700-1730 cm⁻¹.[17]

    • Two strong absorptions characteristic of the nitro group will be prominent: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.[18]

    • A C-O stretch from the methoxy ether will be visible in the 1200-1275 cm⁻¹ region.[16]

Synthesis and Chemical Reactivity

The true value of a precursor lies in its accessibility and the predictability of its subsequent reactions. This section details a proposed synthetic route and the key transformations that make this molecule a powerful synthetic tool.

Proposed Synthetic Route

While not widely commercialized, 5-Methoxy-6-nitropicolinic acid can be efficiently prepared from readily available starting materials. The logic is based on well-established pyridine chemistry, particularly the regioselective nucleophilic aromatic substitution (SₙAr) on dihalopyridines.[19][20]

G Target 5-Methoxy-6-nitropicolinic Acid Intermediate1 Methyl 5-Methoxy-6-nitropicolinate Target->Intermediate1 Saponification (e.g., LiOH, THF/H₂O) Intermediate2 Methyl 2-Chloro-5-methoxy-6-nitropyridine Intermediate1->Intermediate2 Carbonylation (e.g., Pd(OAc)₂, dppf, CO, MeOH) StartingMaterial 2,6-Dichloro-3-nitropyridine Intermediate2->StartingMaterial Regioselective Methoxylation (e.g., NaOMe, MeOH)

Caption: Retrosynthetic analysis of 5-Methoxy-6-nitropicolinic acid.

Protocol 1: Proposed Synthesis of 5-Methoxy-6-nitropicolinic Acid

This multi-step protocol is designed for reliability, leveraging high-yielding, well-documented reaction classes.

Step A: Regioselective Methoxylation

  • System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (MeOH).

  • Reagent Preparation: Carefully add sodium metal in small portions to the MeOH at 0 °C to generate sodium methoxide (NaOMe) in situ. Alternatively, use a commercial solution of NaOMe in MeOH.

  • Nucleophilic Substitution: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous MeOH and add it dropwise to the NaOMe solution at 0 °C. The C6 position is more activated towards nucleophilic attack by the adjacent nitro group, favoring substitution at this position.[19][20]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude methyl 2-chloro-5-methoxy-6-nitropyridine, which can be purified by column chromatography.

Step B: Palladium-Catalyzed Carbonylation

  • System Setup: In a pressure-rated vessel, combine the product from Step A (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Reaction Mixture: Add anhydrous methanol (as both solvent and reactant) and a base such as triethylamine (TEA, 2.0 eq).

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling and carefully venting the CO, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the resulting methyl 5-methoxy-6-nitropicolinate by column chromatography.[21]

Step C: Saponification

  • Hydrolysis: Dissolve the methyl ester from Step B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 1-3 hours until the ester is fully consumed (monitored by TLC/LC-MS).

  • Workup and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product, 5-Methoxy-6-nitropicolinic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Key Transformations as a Synthetic Precursor

The synthetic utility of 5-Methoxy-6-nitropicolinic acid stems from the selective manipulation of its nitro and carboxylic acid groups.

G cluster_0 Precursor cluster_1 Key Intermediates & Products Precursor 5-Methoxy-6-nitropicolinic Acid AminoAcid 6-Amino-5-methoxypicolinic Acid Precursor->AminoAcid Nitro Group Reduction (e.g., H₂, Pd/C) Amide Amide Derivatives (R-NH₂) Precursor->Amide Amide Coupling (e.g., HATU, DIPEA)

Caption: Primary derivatization pathways for the precursor.

Transformation 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical transformation, unlocking a wealth of subsequent chemistry. Catalytic hydrogenation is the method of choice due to its high efficiency, clean workup, and excellent chemoselectivity, leaving the carboxylic acid and pyridine ring intact.[22][23][24]

Protocol 2: Catalytic Hydrogenation to 6-Amino-5-methoxypicolinic Acid

  • System Setup: Add 5-Methoxy-6-nitropicolinic acid (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

  • Hydrogen Atmosphere: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 50 psi or balloon pressure).

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction is often complete when hydrogen uptake ceases. Monitor by LC-MS to confirm the conversion.

  • Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 6-Amino-5-methoxypicolinic acid is often pure enough for subsequent steps, but can be recrystallized if necessary.

Transformation 2: Amide Bond Formation

The carboxylic acid provides a reliable site for coupling with a diverse range of amines. Modern coupling reagents like HATU offer fast reaction times, high yields, and minimal racemization for chiral amines.[25][26][27]

Protocol 3: HATU-Mediated Amide Coupling

  • System Setup: To a dry flask under an inert atmosphere, add 5-Methoxy-6-nitropicolinic acid (1.0 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq), and an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid by forming the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired amide.

Application in Target-Oriented Synthesis: A Workflow Example

To illustrate the power of this precursor, consider a synthetic workflow to generate a complex, drug-like fused heterocyclic system. The key intermediate, 6-Amino-5-methoxypicolinic acid , can be cyclized to form various scaffolds relevant to drug discovery.

G Start 5-Methoxy-6-nitropicolinic Acid Reagent1 H₂, Pd/C (Protocol 2) Start->Reagent1 Step1_Product 6-Amino-5-methoxypicolinic Acid Reagent2 R¹-NH₂ HATU, DIPEA (Protocol 3) Step1_Product->Reagent2 Step2_Product Amide Intermediate Reagent3 Cyclization Reagent (e.g., Phosgene equivalent) Step2_Product->Reagent3 Step3_Product Fused Bicyclic Lactam Reagent4 Further Functionalization (e.g., Cross-Coupling) Step3_Product->Reagent4 Step4_Product Decorated Target Molecule Reagent1->Step1_Product Reagent2->Step2_Product Reagent3->Step3_Product Reagent4->Step4_Product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-Methoxy-6-nitropicolinic Acid in Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 5-Methoxy-6-nitropicolinic acid. While direct experimental protocols for t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 5-Methoxy-6-nitropicolinic acid. While direct experimental protocols for this specific compound are not widely published, this guide synthesizes information from related nitropicolinic acid derivatives to propose robust methodologies for its handling, characterization, and application in areas such as coordination chemistry and biological screening. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity.

Introduction and Chemical Profile

5-Methoxy-6-nitropicolinic acid is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position. The presence of these functional groups—a chelating picolinic acid scaffold, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—suggests its potential as a versatile ligand in coordination chemistry and as a building block in medicinal chemistry.[1] The electronic properties conferred by the substituents on the pyridine ring are critical in modulating the stability and reactivity of potential metal complexes and influencing its biological activity.[1]

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₇H₆N₂O₅[2]
Molecular Weight 198.13 g/mol [2]
Appearance Off-white to pale yellow solid (presumed)[3]
Purity Typically >95-97%[2][4]
Solubility Presumed soluble in polar organic solvents like DMSO and DMF; limited solubility in water.[1]

Safety, Handling, and Storage

As with all nitroaromatic compounds, 5-Methoxy-6-nitropicolinic acid should be handled with care due to potential hazards.[5] Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for related picolinic acid derivatives, the following hazards should be considered:

  • Harmful if swallowed.[6]

  • Causes serious eye damage.[6][7]

  • May cause skin and respiratory tract irritation.[8][9]

  • Harmful to aquatic life.[6]

Mandatory PPE:

  • Safety goggles or a face shield.[6]

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

  • Work in a well-ventilated area or a chemical fume hood.[8]

Storage and Stability

For optimal product integrity, 5-Methoxy-6-nitropicolinic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and reducing agents.[1][7] Recommended storage temperature is 2-8°C for long-term stability.[1]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the container of 5-Methoxy-6-nitropicolinic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out 1.98 mg of the compound using an analytical balance.

  • Solubilization: Transfer the weighed compound to a 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Experimental Applications and Protocols

The structural features of 5-Methoxy-6-nitropicolinic acid suggest its utility in two primary research domains: coordination chemistry and as a potential bioactive agent.

Application in Coordination Chemistry: Synthesis of Metal Complexes

The picolinic acid moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1] The electronic nature of the pyridine ring, modulated by the methoxy and nitro substituents, can influence the coordination geometry and properties of the resulting metal complexes.

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve 5-Methoxy-6-nitropicolinic acid in solvent metal_salt Dissolve metal salt (e.g., CuCl₂, Zn(OAc)₂) in solvent mix Mix ligand and metal salt solutions start->mix metal_salt->mix react Stir at controlled temperature (e.g., RT to reflux) mix->react isolate Isolate product (precipitation/crystallization) react->isolate ftir FT-IR Spectroscopy isolate->ftir nmr NMR Spectroscopy isolate->nmr xrd Single Crystal X-ray Diffraction isolate->xrd uvvis UV-Vis Spectroscopy isolate->uvvis analysis Structural & Property Analysis ftir->analysis Confirm coordination nmr->analysis Determine structure in solution xrd->analysis Determine solid-state structure uvvis->analysis Analyze electronic properties

Caption: Workflow for the synthesis and characterization of metal complexes.

  • Ligand Solution: Prepare a 10 mL solution of 5-Methoxy-6-nitropicolinic acid (0.1 mmol, 19.8 mg) in methanol.

  • Metal Salt Solution: In a separate flask, prepare a 10 mL solution of copper(II) chloride dihydrate (0.05 mmol, 8.5 mg) in methanol.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change is often indicative of complex formation.

  • Reaction Monitoring: Stir the reaction mixture for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterization: Analyze the product using techniques such as FT-IR to observe shifts in the carboxylate and pyridine vibrational frequencies upon coordination, and UV-Vis spectroscopy to study the d-d transitions of the copper(II) center.

Application in Biological Screening

Derivatives of nitropicolinic acid have shown potential as anticancer and anti-inflammatory agents.[1] The nitro group is a key pharmacophore in many bioactive molecules, often undergoing bioreduction to exert its effects.[10] Therefore, screening 5-Methoxy-6-nitropicolinic acid for cytotoxic and anti-inflammatory activity is a logical starting point.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cancer cells in 96-well plates compound_prep Prepare serial dilutions of the compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubation->add_reagent readout Measure absorbance/fluorescence add_reagent->readout calculate_viability Calculate % cell viability readout->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

Caption: Workflow for determining the IC₅₀ value in a cell-based cytotoxicity assay.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold dilutions of the 5-Methoxy-6-nitropicolinic acid stock solution in culture medium, ranging from 200 µM to 1.56 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Concluding Remarks

5-Methoxy-6-nitropicolinic acid presents a promising scaffold for exploration in both materials science and pharmacology. The protocols outlined in this guide provide a foundational framework for initiating research with this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental goals and available instrumentation. Rigorous characterization and careful experimental design will be paramount in elucidating the unique properties and potential applications of this molecule.

References

  • MDPI. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 5-Methoxy-6-nitropicolinic acid. [Link]

  • PubChem. 5-Nitropicolinic acid | C6H4N2O4 | CID 520488. [Link]

  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • National Institutes of Health. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • National Institutes of Health. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. [Link]

  • MDPI. Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • CP Lab Safety. 6-Methoxy-5-nitropicolinic acid, 97% Purity, C7H6N2O5, 1 gram. [Link]

Sources

Application

Application Notes and Protocols for 5-Methoxy-6-nitropicolinic Acid in Metallo-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 5-Methoxy-6-nitropicolinic Acid in MOF Chemistry Metallo-Orga...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 5-Methoxy-6-nitropicolinic Acid in MOF Chemistry

Metallo-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. 5-Methoxy-6-nitropicolinic acid is a highly promising, yet underexplored, organic linker for the construction of novel MOFs with tailored functionalities.

The strategic placement of both a methoxy (-OCH₃) and a nitro (-NO₂) group on the picolinic acid backbone offers a unique combination of electronic and steric effects. The pyridine nitrogen and the carboxylate group provide a robust chelating site for coordination with metal ions. The electron-donating methoxy group can influence the electronic properties of the framework and may enhance interactions with specific guest molecules. Conversely, the strongly electron-withdrawing nitro group can significantly increase the Lewis acidity of the metal centers within the MOF, a desirable trait for many catalytic applications.[1] Furthermore, the polar nitro group can create strong dipole-quadrupole interactions, enhancing the adsorption of molecules like carbon dioxide.[2]

This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of MOFs incorporating 5-Methoxy-6-nitropicolinic acid. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Diagram of the 5-Methoxy-6-nitropicolinic Acid Ligand

Caption: Molecular structure of 5-Methoxy-6-nitropicolinic acid.

Proposed Solvothermal Synthesis Protocols for MOFs

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[3] The following protocols are proposed for the synthesis of MOFs using 5-Methoxy-6-nitropicolinic acid with common transition metal precursors such as Copper(II), Zinc(II), and Zirconium(IV).

Protocol 1: Synthesis of a Copper-based MOF (Cu-MNP-MOF)

This protocol aims to synthesize a copper-based MOF, leveraging the well-established coordination chemistry of Cu(II) with pyridine-carboxylate ligands.

Materials:

  • 5-Methoxy-6-nitropicolinic acid (H-MNP)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 21.2 mg (0.1 mmol) of 5-Methoxy-6-nitropicolinic acid in 10 mL of DMF.

  • In a separate vial, dissolve 24.2 mg (0.1 mmol) of Copper(II) nitrate trihydrate in 5 mL of ethanol.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Causality of Experimental Choices:

  • Solvent System: The combination of DMF and ethanol is chosen to ensure the dissolution of both the organic linker and the metal salt. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to coordinate with metal ions.

  • Temperature and Time: The reaction is carried out at 100 °C to provide sufficient thermal energy for the formation of the crystalline framework while avoiding decomposition of the organic linker. A 48-hour reaction time is selected to allow for crystal growth.

  • Washing Procedure: Thorough washing with DMF and ethanol is crucial to remove any residual reactants and solvent molecules from the pores of the MOF, which is essential for obtaining accurate characterization data.

Protocol 2: Synthesis of a Zinc-based MOF (Zn-MNP-MOF)

Zinc(II) is another common metal ion for the synthesis of robust MOFs. This protocol outlines a method for preparing a zinc-based MOF with the 5-Methoxy-6-nitropicolinic acid linker.

Materials:

  • 5-Methoxy-6-nitropicolinic acid (H-MNP)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Diethylformamide (DEF)

  • Methanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 21.2 mg (0.1 mmol) of 5-Methoxy-6-nitropicolinic acid in 12 mL of DEF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc(II) nitrate hexahydrate in 3 mL of methanol.

  • Combine the two solutions and sonicate for 15 minutes.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the sealed autoclave in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the product by decantation.

  • Wash the product with fresh DEF (3 x 10 mL) and then immerse it in methanol for 24 hours, replacing the methanol three times during this period.

  • Dry the product under vacuum at 100 °C for 12 hours.

Causality of Experimental Choices:

  • Solvent: DEF is used as a higher boiling point solvent compared to DMF, which can sometimes lead to different crystal phases or improved crystallinity.

  • Temperature and Time: The higher temperature (120 °C) and longer reaction time (72 hours) are chosen to facilitate the formation of a potentially more stable and crystalline zinc-based framework.

  • Solvent Exchange: The post-synthesis immersion in methanol is a solvent exchange step to replace the high-boiling DEF with a more volatile solvent, which is easier to remove during the activation process.

Protocol 3: Synthesis of a Zirconium-based MOF (Zr-MNP-MOF)

Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability. This protocol provides a method for synthesizing a Zr-MOF using the target linker.

Materials:

  • 5-Methoxy-6-nitropicolinic acid (H-MNP)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Borosilicate glass vial (20 mL) with a screw cap

Procedure:

  • In a 20 mL borosilicate glass vial, dissolve 23.3 mg (0.1 mmol) of ZrCl₄ in 10 mL of DMF.

  • Add 0.2 mL of acetic acid to the solution and sonicate for 5 minutes. Acetic acid acts as a modulator to improve crystal quality.

  • Add 21.2 mg (0.1 mmol) of 5-Methoxy-6-nitropicolinic acid to the solution and sonicate until fully dissolved.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling, collect the white precipitate by centrifugation.

  • Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the sample by solvent exchange with ethanol for 3 days, followed by drying under vacuum at 150 °C for 12 hours.

Causality of Experimental Choices:

  • Modulator: Acetic acid is used as a modulator to compete with the linker for coordination to the metal cluster during nucleation and growth, which often leads to larger, more well-defined crystals with fewer defects.

  • Metal Precursor: ZrCl₄ is a common precursor for Zr-MOFs.

  • Activation: Zirconium MOFs often require a more rigorous activation procedure to fully remove guest molecules from their robust porous structures.

Diagram of the MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_synthesis Solvothermal MOF Synthesis Ligand 5-Methoxy-6-nitropicolinic Acid Solution Mixing Mixing & Sonication Ligand->Mixing Metal Metal Salt Solution (e.g., Cu(NO₃)₂, Zn(NO₃)₂, ZrCl₄) Metal->Mixing Heating Solvothermal Reaction (Autoclave, 100-120°C) Mixing->Heating Washing Washing & Solvent Exchange Heating->Washing Activation Activation (Vacuum Drying) Washing->Activation MOF_Product Crystalline MOF Product Activation->MOF_Product

Caption: General workflow for the solvothermal synthesis of MOFs.

Characterization of the Synthesized MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for MNP-MOFs
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. Nitro-substituted ligands may decompose at lower temperatures.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the methoxy and nitro functional groups.Disappearance or significant shift of the C=O stretching frequency of the carboxylic acid upon coordination. Presence of characteristic peaks for the C-O-C stretch of the methoxy group and the asymmetric and symmetric stretches of the nitro group.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To determine the specific surface area and porosity of the MOF.A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively. The calculated BET surface area will provide a quantitative measure of the material's porosity.
Single-Crystal X-ray Diffraction (if suitable crystals are obtained) To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and pore dimensions.A detailed crystallographic information file (CIF) that unequivocally confirms the framework topology and the coordination environment of the metal centers.

Potential Applications of MNP-MOFs

The unique combination of functional groups in 5-Methoxy-6-nitropicolinic acid suggests several promising applications for the resulting MOFs.

Gas Storage and Separation

The presence of the polar nitro group is expected to enhance the affinity of the MOF for polarizable gas molecules like CO₂. This is due to favorable dipole-quadrupole interactions between the nitro group and the CO₂ molecule.[2] Therefore, MNP-MOFs are promising candidates for applications in carbon capture and storage. The methoxy group may also influence the selective adsorption of other small molecules.

Experimental Protocol: CO₂ Adsorption Measurement

  • Activate a known mass of the MNP-MOF sample under high vacuum and elevated temperature (e.g., 150 °C) to remove all guest molecules.

  • Perform a CO₂ adsorption isotherm measurement at 273 K and 298 K using a volumetric gas adsorption analyzer.

  • Plot the amount of CO₂ adsorbed (cm³/g or mmol/g) as a function of pressure.

  • Calculate the isosteric heat of adsorption (Qst) from the isotherms at different temperatures to quantify the strength of the CO₂-framework interaction.

Heterogeneous Catalysis

The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers in the MOF.[1] This enhanced Lewis acidity can be beneficial for a variety of catalytic reactions, such as Friedel-Crafts alkylations, aldol condensations, and cyanosilylation reactions.

Experimental Protocol: Lewis Acid Catalysis (e.g., Cyanosilylation of Benzaldehyde)

  • Activate the MNP-MOF catalyst as described above.

  • In a round-bottom flask under an inert atmosphere, add the activated MNP-MOF (e.g., 5 mol% based on the metal).

  • Add benzaldehyde (1 mmol) and trimethylsilyl cyanide (1.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, separate the catalyst by filtration.

  • Analyze the product yield and selectivity.

  • The catalyst can be washed, reactivated, and reused to test its recyclability.

Luminescent Sensing

MOFs constructed from pyridine-based ligands often exhibit interesting luminescent properties.[2][6] The emission characteristics can be sensitive to the presence of specific guest molecules, making them suitable for sensing applications. The nitro group, being a strong electron-withdrawing group, can act as a quencher for the luminescence of the framework, which could be exploited for "turn-off" sensing of certain analytes.

Experimental Protocol: Luminescence Sensing of Nitroaromatic Compounds

  • Disperse the activated MNP-MOF in a suitable solvent (e.g., ethanol) to form a stable suspension.

  • Record the fluorescence emission spectrum of the suspension.

  • Add small aliquots of a solution of a nitroaromatic compound (e.g., 2,4,6-trinitrophenol) to the MOF suspension.

  • Record the emission spectrum after each addition.

  • Plot the change in emission intensity as a function of the analyte concentration to determine the quenching efficiency and the limit of detection.

Diagram of Potential Application Pathways

Application_Pathways cluster_applications Potential Applications of MNP-MOFs MOF 5-Methoxy-6-nitropicolinic Acid based MOF Gas_Storage Gas Storage & Separation (e.g., CO₂ Capture) MOF->Gas_Storage -NO₂ group enhances CO₂ affinity Catalysis Heterogeneous Catalysis (Lewis Acid-catalyzed reactions) MOF->Catalysis -NO₂ group increases Lewis acidity of metal sites Sensing Luminescent Sensing (e.g., Nitroaromatic detection) MOF->Sensing Luminescence quenching by nitroaromatics

Caption: Potential application pathways for MNP-MOFs.

Conclusion and Future Outlook

5-Methoxy-6-nitropicolinic acid represents a compelling building block for the design of novel metallo-organic frameworks with enhanced functionalities. The synergistic effects of the methoxy and nitro groups offer exciting opportunities for the development of advanced materials for gas storage, catalysis, and sensing. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the rich chemistry and potential of MNP-MOFs. Future work should focus on the synthesis of a wider range of MNP-MOFs with different metal ions and topologies, as well as a comprehensive evaluation of their performance in the proposed application areas. The exploration of this promising ligand is poised to contribute significantly to the ever-expanding field of MOF chemistry.

References

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Method

Harnessing 5-Methoxy-6-nitropicolinic Acid as a Bidentate Ligand in Modern Coordination Chemistry

An Application Guide for Researchers This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Methoxy-6-nitropicolinic acid as a versatile ligand...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Methoxy-6-nitropicolinic acid as a versatile ligand in coordination chemistry. We will explore the ligand's unique electronic properties, provide detailed protocols for the synthesis and characterization of its metal complexes, and discuss potential applications grounded in the behavior of analogous picolinate systems.

Section 1: Ligand Profile & Strategic Considerations

Picolinic acid and its derivatives are renowned for their ability to form stable chelate complexes with a wide range of metal ions.[1][2][3] The parent structure acts as a bidentate chelating agent, coordinating through the pyridine ring nitrogen and an oxygen atom of the adjacent carboxylate group.[4][5] The introduction of substituents onto the pyridine ring, such as the methoxy (-OCH₃) and nitro (-NO₂) groups in 5-Methoxy-6-nitropicolinic acid, provides a powerful tool to modulate the electronic and steric properties of the resulting metal complexes.

1.1. Molecular Structure and Physicochemical Properties

The strategic placement of an electron-donating methoxy group and a strongly electron-withdrawing nitro group creates a unique electronic profile. This "push-pull" arrangement can significantly influence the ligand's acidity, the electron density on the coordinating atoms, and consequently, the stability, geometry, and reactivity of its metal complexes.[6]

PropertyValue / DescriptionSource
IUPAC Name 5-Methoxy-6-nitropyridine-2-carboxylic acid-
Molecular Formula C₇H₆N₂O₅Derived from related structures[7][8]
Molecular Weight 198.13 g/mol Derived from related structures[8]
Appearance Expected to be a crystalline solid[9]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water.[6]
Coordination Mode Bidentate (N,O⁻) chelation via pyridine nitrogen and carboxylate oxygen.[4][5]

1.2. Rationale for Use: The Impact of Substituents

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the 6-nitro substituent decreases the electron density on the pyridine ring. This has two primary effects:

    • It increases the acidity of the carboxylic acid proton, facilitating deprotonation and coordination.

    • It reduces the basicity of the pyridine nitrogen, which can influence the strength of the resulting metal-nitrogen bond.

  • Methoxy Group (-OCH₃): The 5-methoxy group acts as an electron-donating group through resonance. This effect counteracts the nitro group to some extent, modulating the overall electronic character of the ligand field and potentially influencing the redox properties and stability of the final complex.

This electronic tuning is critical for applications where the ligand field strength and redox potential of the metal center need to be precisely controlled, such as in catalysis or the development of therapeutic agents.[10]

Section 2: Synthesis of Metal Complexes: A General Protocol

The following is a generalized protocol for the synthesis of a metal(II) complex, for example, [M(5-MeO-6-NO₂-pic)₂(H₂O)₂], based on established methods for related picolinic acid ligands.[4][11]

2.1. Materials & Reagents

  • 5-Methoxy-6-nitropicolinic acid (Ligand, L)

  • Hydrated metal(II) salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol (Reaction Solvent)

  • Diethyl ether (for washing)

  • Deionized water

  • 0.1 M NaOH or triethylamine (for pH adjustment)

2.2. Step-by-Step Synthesis Protocol

  • Ligand Dissolution: Dissolve 2.0 mmol of 5-Methoxy-6-nitropicolinic acid in 30 mL of ethanol in a 100 mL round-bottom flask. Gentle warming may be required to achieve full dissolution.

    • Scientist's Note: Ethanol is a common solvent that facilitates the dissolution of both the organic ligand and many metal salts, providing a homogenous reaction medium.

  • pH Adjustment: While stirring, slowly add a solution of 0.1 M NaOH dropwise until the ligand is fully deprotonated to its carboxylate form. This is often indicated by a slight color change or can be monitored with pH paper to reach a pH of ~6-7.

    • Rationale: Deprotonation of the carboxylic acid is essential for it to act as an effective coordinating anion. Picolinic acid itself typically coordinates in its dissociated, picolinate form.[4][5]

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the hydrated metal(II) salt in a minimum amount of ethanol or a water/ethanol mixture (1:1).

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Self-Validation: The formation of the complex is often accompanied by a distinct color change and/or the formation of a precipitate.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

    • Rationale: Heating provides the activation energy needed to ensure complete complex formation and can help in the formation of more crystalline, ordered products.[4]

  • Isolation: After reflux, allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Store the flask undisturbed at 4°C overnight to encourage crystallization.

  • Washing and Drying: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.[4] Dry the complex in a desiccator over silica gel.

2.3. Experimental Workflow Diagram

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification L_sol 1. Dissolve Ligand (L) in Ethanol Mix 3. Mix L and M Solutions (M:L ratio 1:2) L_sol->Mix Adjust pH to ~7 M_sol 2. Dissolve Metal Salt (M) in Ethanol/Water M_sol->Mix Reflux 4. Reflux for 4-6 hours Mix->Reflux Cool 5. Cool to Room Temp Reflux->Cool Filter 6. Filter Precipitate Cool->Filter Wash 7. Wash with Ether Filter->Wash Dry 8. Dry Product Wash->Dry Characterization Final Complex Dry->Characterization

Caption: Figure 2: Bidentate Chelation Mode.

3.3. Advanced Characterization Techniques

  • UV-Visible Spectroscopy: For complexes with transition metals like Cu(II), Ni(II), or Co(II), electronic absorption spectra can provide insights into the coordination geometry (e.g., octahedral, tetrahedral, or square planar) based on the position and intensity of d-d transition bands. [11]Octahedral Cu(II) complexes, for instance, often show a broad band around 600-900 nm due to the ²E₉ → ²T₂₉ transition, which may be split by Jahn-Teller distortion. [11]* Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise bond lengths, bond angles, and overall 3D structure of the complex in the solid state. Growing suitable single crystals can be achieved by slow evaporation of the solvent from the reaction mixture or by vapor diffusion techniques. [1][12]* Thermal Analysis (TGA/DTA): Thermogravimetric analysis can determine the thermal stability of the complex and quantify the loss of coordinated water or other solvent molecules. [11][12]For a complex like [M(L)₂(H₂O)₂], TGA would show an initial weight loss corresponding to the two water molecules, followed by the decomposition of the organic ligands at higher temperatures. [12]* Cyclic Voltammetry (CV): This electrochemical technique can be used to investigate the redox properties of the metal center within the complex, revealing information about quasi-reversible or irreversible electron transfer processes. [4][13]

Section 4: Potential Applications & Future Research

The unique electronic signature of 5-Methoxy-6-nitropicolinic acid makes its metal complexes promising candidates for several advanced applications.

  • Drug Development: Picolinic acid complexes have been investigated for a range of physiological activities. [4][10]The substituents on this ligand could be used to fine-tune lipophilicity and redox activity, potentially leading to new antimicrobial agents or anticancer metallodrugs that target multidrug-resistant cells. [14][15]* Catalysis: The electron-poor pyridine ring could enhance the Lewis acidity of the coordinated metal center, making these complexes interesting candidates for catalytic applications, such as in oxidation or polymerization reactions.

  • Materials Science: The ability of picolinate ligands to form diverse structures, from simple mononuclear units to extended coordination polymers, opens avenues for designing new materials with specific magnetic, optical, or gas adsorption properties. [6] Future research should focus on synthesizing a series of complexes with different transition metals and lanthanides to systematically study how the metal ion and the unique ligand electronics influence the resulting structure and function.

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  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Personal Publication Listing. [Link]

  • Ali, I., et al. (2020). Transition metal complexes produced from dipicolinic acid: Synthesis, structural characterization, and anti-microbial investigation. Journal of the Serbian Chemical Society, 85(1), 25-36. [Link]

  • Vijay Kanth, M. S., & Mishra, A. (2005). Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry, 21(3). [Link]

  • Nagy, K., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(14), 5529. [Link]

  • PubChem (Compound Summary). 5-Nitropicolinic acid. [Link]

  • El-Gendy, B. E. D. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis Institutional Repository. [Link]

  • Ohta, T., et al. (2003). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 51(8), 963-967. [Link]

  • Ohta, T., et al. (2003). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Europe PMC. [Link]

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Application

protocol for the synthesis of 5-Methoxy-6-nitropicolinic acid

An Application Note and Protocol for the Synthesis of 5-Methoxy-6-nitropicolinic Acid Abstract 5-Methoxy-6-nitropicolinic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Methoxy-6-nitropicolinic Acid

Abstract

5-Methoxy-6-nitropicolinic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This document provides a detailed, three-step , commencing from the commercially available starting material, 2-chloro-5-methoxypyridine. The described synthetic pathway involves nitration, palladium-catalyzed cyanation, and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations for key experimental choices, and necessary safety precautions.

Introduction

Substituted picolinic acids are a class of compounds of significant interest in the fields of organic synthesis and pharmaceutical development. Their unique electronic and steric properties make them versatile intermediates and ligands in coordination chemistry.[1] Specifically, the presence of methoxy and nitro functional groups on the pyridine ring, as in 5-Methoxy-6-nitropicolinic acid, modulates the molecule's reactivity and biological activity, rendering it a key precursor for constructing more complex heterocyclic structures.[1][2] This protocol outlines a reliable and reproducible synthetic route to this important compound, designed to ensure both high yield and purity.

Overall Synthetic Scheme

The synthesis of 5-Methoxy-6-nitropicolinic acid is accomplished via a three-step sequence starting from 2-chloro-5-methoxypyridine. The workflow involves an initial electrophilic nitration, followed by a nucleophilic substitution of the chloro group with a cyanide, and concludes with the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-chloro-5-methoxypyridine B 2-chloro-5-methoxy-6-nitropyridine A->B HNO3, H2SO4 C 5-methoxy-6-nitropicolinonitrile B->C Zn(CN)2, Pd(PPh3)4, DMF D 5-Methoxy-6-nitropicolinic acid C->D H2SO4 (aq), Heat

Caption: Synthetic workflow for 5-Methoxy-6-nitropicolinic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurityCAS Number
2-chloro-5-methoxypyridineSigma-Aldrich97%53394-23-9
Fuming Nitric Acid (>90%)Sigma-AldrichACS Reagent7697-37-2
Concentrated Sulfuric AcidSigma-Aldrich98%7664-93-9
Zinc CyanideSigma-Aldrich98%557-21-1
Tetrakis(triphenylphosphine)palladium(0)Sigma-Aldrich99%14221-01-3
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%68-12-2
Dichloromethane (DCM)Fisher ScientificHPLC Grade75-09-2
Ethyl AcetateFisher ScientificHPLC Grade141-78-6
Sodium BicarbonateSigma-Aldrich≥99.5%144-55-8
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%7487-88-9
Equipment
  • Three-neck round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions
  • General: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Nitration: The nitration step is highly exothermic and involves corrosive and oxidizing acids. Fuming nitric acid and concentrated sulfuric acid can cause severe burns. Add reagents slowly and maintain strict temperature control.

  • Cyanation: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

Experimental Protocol

Step 1: Synthesis of 2-chloro-5-methoxy-6-nitropyridine
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 2-chloro-5-methoxypyridine (10.0 g, 69.6 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitration: Once the addition is complete, add fuming nitric acid (6.0 mL, ~140 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product, 2-chloro-5-methoxy-6-nitropyridine, is typically of sufficient purity for the next step. If necessary, recrystallize from ethanol.

Step 2: Synthesis of 5-methoxy-6-nitropicolinonitrile
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-methoxy-6-nitropyridine (5.0 g, 26.5 mmol), zinc cyanide (2.1 g, 17.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.92 g, 0.80 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. A similar cyanation procedure is a well-established method for converting aryl halides to nitriles.[3]

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (150 mL) and ethyl acetate (100 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 5-methoxy-6-nitropicolinonitrile as a solid.

Step 3: Synthesis of 5-Methoxy-6-nitropicolinic acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5-methoxy-6-nitropicolinonitrile (3.0 g, 16.7 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 120 °C) and maintain for 6-8 hours. The hydrolysis of nitriles to carboxylic acids under strong acid conditions is a standard and effective transformation.[3]

  • Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Methoxy-6-nitropicolinic acid as a crystalline solid. Dry the final product in a vacuum oven.

Data Summary

StepStarting MaterialKey ReagentsTemp. (°C)Time (h)Expected Yield
12-chloro-5-methoxypyridineHNO₃, H₂SO₄0 to RT580-90%
22-chloro-5-methoxy-6-nitropyridineZn(CN)₂, Pd(PPh₃)₄9012-1870-85%
35-methoxy-6-nitropicolinonitrileH₂SO₄ (aq)1206-885-95%

Expertise & Experience: A Discussion of the Protocol

Causality Behind Experimental Choices
  • Synthetic Route: The chosen three-step route is logical and robust. It begins with a commercially available and relatively inexpensive starting material. The sequence of reactions—nitration, cyanation, hydrolysis—is designed to manage functional group compatibility. Performing nitration first on the electron-rich methoxypyridine ring is efficient. The subsequent cyanation replaces a chloro group, which is a reliable palladium-catalyzed transformation, followed by a standard hydrolysis.

  • Nitration Conditions: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent required for the de-activated pyridine ring (compared to a benzene ring).[4] Conducting the reaction at a low temperature (0-5 °C) is crucial to control the exothermic reaction and minimize the formation of side products.

  • Cyanation Catalyst and Reagent: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for cyanation reactions of aryl halides. Zinc cyanide is often preferred over other cyanide sources like KCN or NaCN as it is less hygroscopic and tends to give cleaner reactions with fewer side products.

  • Hydrolysis: Acid-catalyzed hydrolysis is chosen for its effectiveness in converting the electron-deficient nitrile (due to the adjacent nitro group) to the carboxylic acid. The conditions are harsh but ensure complete conversion.

Trustworthiness: A Self-Validating System

To ensure the success of the synthesis, in-process controls are essential.

  • Reaction Monitoring: Each step should be meticulously monitored by Thin Layer Chromatography (TLC). This allows for the real-time tracking of the consumption of starting material and the formation of the product, preventing incomplete reactions or the formation of degradation products from prolonged reaction times.

  • Intermediate Purity: While the crude product from Step 1 can often be used directly, ensuring its purity is high will lead to a cleaner reaction in Step 2. If TLC indicates significant impurities, purification is recommended. The purity of the intermediate from Step 2 is critical for obtaining a high-purity final product.

  • Final Product Characterization: The identity and purity of the final product, 5-Methoxy-6-nitropicolinic acid, must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis, to validate the success of the synthesis.

Conclusion

This application note provides a comprehensive and reliable . By following the detailed step-by-step procedures and adhering to the safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and organic synthesis. The discussion on the rationale behind the experimental choices aims to provide a deeper understanding of the chemical transformations involved.

References

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

Sources

Method

Application Note & Protocol Guide: Quantitative Analysis of 5-Methoxy-6-nitropicolinic acid

Abstract This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-Methoxy-6-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-Methoxy-6-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a foundational UV-Vis spectrophotometric method is described for simpler applications. Each protocol is presented with an in-depth explanation of the experimental rationale, system suitability criteria, and validation parameters, ensuring both scientific integrity and practical implementation for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Methoxy-6-nitropicolinic Acid Quantification

5-Methoxy-6-nitropicolinic acid is a heterocyclic building block characterized by a pyridine ring substituted with a carboxylic acid, a methoxy group, and a nitro group.[1] This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug product. Therefore, accurate and precise quantification is not merely an analytical task but a cornerstone of process control and regulatory compliance in the pharmaceutical industry.[2][3]

The analytical methods detailed herein are designed to be robust, specific, and suitable for their intended purpose, aligning with the principles of analytical method validation outlined by major regulatory bodies.[4][5][6] Whether for in-process control, release testing of raw materials, or stability studies, the following protocols provide a reliable framework for the quantitative analysis of 5-Methoxy-6-nitropicolinic acid.

Physicochemical Properties & Analytical Considerations

While specific experimental data for 5-Methoxy-6-nitropicolinic acid is not extensively published, we can infer its key properties from its structure and data from analogous compounds like 6-Methyl-5-nitropicolinic acid.[1]

  • Structure: The molecule contains a UV-active pyridine ring with a nitro chromophore, a polar carboxylic acid group, and a methoxy group.

  • Solubility: It is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO), and sparingly soluble in water, particularly at a neutral pH.[1]

  • Acidity: The carboxylic acid group imparts acidic properties, with an estimated pKa similar to other picolinic acids, suggesting it will be ionized at neutral or basic pH.[1]

  • UV Absorbance: The presence of the nitro-substituted pyridine ring suggests strong UV absorbance, likely in the range of 250-350 nm. This is a critical property leveraged by both UV-Vis and HPLC-UV methods.

These characteristics guide the selection of appropriate solvents, mobile phases, and detection wavelengths in the subsequent analytical protocols.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, sensitivity, and cost-effectiveness. This method separates 5-Methoxy-6-nitropicolinic acid from potential impurities and degradation products before quantification.

Principle and Rationale

This method employs reversed-phase HPLC, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The acidic nature of 5-Methoxy-6-nitropicolinic acid necessitates the use of an acidic mobile phase modifier (e.g., phosphoric or formic acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in Diluent (Methanol/Water) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Equilibrate HPLC System S4->H1 Transfer to Autosampler Vials H2 Inject Sample/Standard H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection H3->H4 D1 Integrate Peak Area H4->D1 Chromatogram D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis of 5-Methoxy-6-nitropicolinic acid.

Detailed Protocol

3.3.1. Reagents and Materials

  • 5-Methoxy-6-nitropicolinic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm PTFE syringe filters

3.3.2. Instrument and Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)The organic modifier (ACN) controls retention. Phosphoric acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume that balances sensitivity with potential for column overload.
UV Detection 270 nm (or determined λmax)Wavelength of maximum absorbance for the nitro-aromatic system, maximizing sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

3.3.3. Preparation of Solutions

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Methoxy-6-nitropicolinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter before injection.

3.3.4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 100 µg/mL) to ensure the system is performing adequately.

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Method Validation Summary

This method should be validated in accordance with ICH guidelines.[3] The following parameters are critical:

ParameterTypical Expected Results
Linearity r² > 0.999 over the range of 10-200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Specificity No interference from blank or known impurities at the retention time of the analyte.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex matrices, LC-MS/MS is the preferred method.

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out interferences that do not have the same precursor-product ion transition. Given the acidic nature of the analyte, ESI in negative ion mode is the logical choice, monitoring the deprotonated molecule [M-H]⁻.[7]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantitation S1 Prepare Standards & Samples in Mobile Phase A S2 Filter through 0.22 µm Syringe Filter S1->S2 L1 UPLC Separation (Gradient Elution) S2->L1 Inject L2 Electrospray Ionization (ESI-) L1->L2 L3 Q1: Precursor Ion Selection [M-H]⁻ L2->L3 L4 Q2: Collision-Induced Dissociation L3->L4 L5 Q3: Product Ion Monitoring L4->L5 D1 Integrate MRM Transition Peak L5->D1 MRM Chromatogram D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for LC-MS/MS analysis of 5-Methoxy-6-nitropicolinic acid.

Detailed Protocol

4.3.1. Reagents and Materials

  • 5-Methoxy-6-nitropicolinic acid reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • 0.22 µm PTFE syringe filters

4.3.2. Instrument and Conditions

ParameterConditionRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides better resolution and faster run times, ideal for LC-MS.
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeA shorter, smaller particle size column is suitable for fast gradient UPLC-MS analysis.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS and aids in protonation/deprotonation.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 3 min; hold 1 min; return to 5% B in 0.5 min; re-equilibrate 1.5 minA gradient is used to efficiently elute the analyte while cleaning the column of less polar components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 2 µLSmaller injection volumes are typical for sensitive LC-MS/MS to avoid source contamination.
MS System Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer.
Ionization Mode ESI NegativeThe carboxylic acid readily deprotonates to form [M-H]⁻.
MRM Transition Q1: 211.0 -> Q3: 167.0 (Predicted)Precursor [M-H]⁻: C₇H₅N₂O₅⁻ (MW 212.13). Product: Loss of CO₂ (44 Da). This is a common fragmentation for carboxylic acids.
Source Temp. 550 °COptimized for efficient desolvation.
IonSpray Voltage -4500 VOptimized for negative ion formation.

4.3.3. Preparation of Solutions

  • Diluent: Mobile Phase A (Water with 0.1% Formic Acid).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method but use the LC-MS diluent.

  • Calibration Standards (0.1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution. The range is significantly lower due to the higher sensitivity of the MS detector.

  • Sample Preparation: Prepare samples as in the HPLC method, but dilute to a final concentration within the ng/mL calibration range.

Method 3: UV-Vis Spectrophotometry

For a rapid, high-throughput estimation where high specificity is not required (e.g., in-process check of a relatively pure solution), direct UV-Vis spectrophotometry can be employed.

Protocol
  • Determine λmax: Scan a dilute solution of 5-Methoxy-6-nitropicolinic acid in the chosen solvent (e.g., methanol) from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standards (e.g., 1-20 µg/mL) in the same solvent.

  • Measure Absorbance: Measure the absorbance of each standard and a solvent blank at the predetermined λmax.

  • Plot Curve: Plot absorbance vs. concentration. The relationship should be linear and pass through the origin (Beer's Law).

  • Quantify Sample: Prepare the unknown sample in the same solvent to have an absorbance within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Limitations: This method is non-specific and susceptible to interference from any other component in the sample that absorbs at the same wavelength.[8][9] It is only suitable for samples known to be free of interfering substances.

Conclusion

The choice of analytical method for the quantification of 5-Methoxy-6-nitropicolinic acid depends on the specific requirements of the analysis. The HPLC-UV method provides a robust and reliable approach for routine quality control and release testing. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method is superior. Finally, UV-Vis spectrophotometry offers a simple and rapid, albeit non-specific, alternative for quick estimations of concentration in pure solutions. Each method, when properly validated, serves as a critical tool in ensuring the quality and consistency of this important pharmaceutical intermediate.[3][5]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • BenchChem. (n.d.). 6-Methyl-5-nitropicolinic Acid | 24194-98-7.
  • Griffiths, W. J., & Lindley, C. L. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry.
  • Koscielniak, P. (n.d.). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Chemia Analityczna.
  • ResearchGate. (2025). Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms.

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Application

Application Notes & Protocols for the Utilization of 5-Methoxy-6-nitropicolinic Acid in Novel Pharmaceutical Development

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 5-Methoxy-6-nitropicolinic acid as a scaffold in t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 5-Methoxy-6-nitropicolinic acid as a scaffold in the development of novel pharmaceuticals. While specific biological targets for this compound are still under active investigation, this guide draws upon the well-established activities of structurally related picolinic acid and nitropyridine derivatives to propose potential therapeutic avenues and detailed experimental protocols. We will explore its physicochemical properties, potential mechanisms of action, and provide step-by-step protocols for its characterization and evaluation in common drug discovery assays.

Part 1: Introduction to 5-Methoxy-6-nitropicolinic Acid

5-Methoxy-6-nitropicolinic acid (CAS No: 324028-85-5) is a substituted pyridine carboxylic acid derivative.[1] The picolinic acid framework is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of a methoxy group and a nitro group on the pyridine ring is expected to significantly influence its electronic properties, steric profile, and potential for biological activity.

Physicochemical Properties:

While extensive experimental data for 5-Methoxy-6-nitropicolinic acid is not widely published, we can infer its properties based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular FormulaC₇H₆N₂O₅Based on chemical structure.
Molecular Weight198.13 g/mol Calculated from the molecular formula.
AppearanceLikely a solid at room temperaturePicolinic acid and its derivatives are typically solids.[3]
SolubilityExpected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.The carboxylic acid moiety imparts some polarity, but the substituted aromatic ring may limit aqueous solubility.[4]
pKaEstimated to be in the range of 2-3The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[4]

Synthesis: The synthesis of 5-Methoxy-6-nitropicolinic acid and its derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the nitration and subsequent functionalization of a suitable pyridine precursor. For instance, the synthesis of related nitropicolinic acids often involves multi-step processes starting from commercially available pyridine derivatives, including oxidation and nitration steps.[5] Researchers can adapt these general procedures for the specific synthesis of the title compound.

Part 2: Potential Mechanisms of Action & Therapeutic Targets

The diverse biological activities of picolinic acid derivatives suggest several potential avenues for the therapeutic application of 5-Methoxy-6-nitropicolinic acid.[6][7][8] The nitro group, in particular, is a key feature in many bioactive molecules and can be a precursor for other functional groups.[9]

Potential Therapeutic Areas:

  • Oncology: Nitropyridine and nitropicolinate-containing compounds have demonstrated anticancer properties.[4] The mechanism could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

  • Inflammation: Some picolinic acid derivatives exhibit anti-inflammatory effects.[7] This could be mediated through the inhibition of pro-inflammatory signaling pathways.

  • Neurological Disorders: Derivatives of picolinic acid have been investigated for their anticonvulsant activities, suggesting potential applications in epilepsy and other neurological conditions.[8]

  • Infectious Diseases: The pyridine scaffold is present in many antibacterial and antiviral drugs.[6]

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical mechanism where a derivative of 5-Methoxy-6-nitropicolinic acid could act as a kinase inhibitor, a common strategy in cancer therapy.

G cluster_0 Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription Factor Transcription Factor Kinase_B->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Promotes Gene Expression Inhibitor 5-Methoxy-6-nitro picolinic acid Derivative Inhibitor->Kinase_A Inhibits G cluster_0 Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis G cluster_0 5-Methoxy-6-nitropicolinic acid 5-Methoxy-6-nitropicolinic acid Acid Chloride Formation Acid Chloride Formation 5-Methoxy-6-nitropicolinic acid->Acid Chloride Formation e.g., SOCl₂ Amide Coupling Amide Coupling Acid Chloride Formation->Amide Coupling Purification & Characterization Purification & Characterization Amide Coupling->Purification & Characterization Diverse Amine Library Diverse Amine Library Diverse Amine Library->Amide Coupling Biological Screening Biological Screening Purification & Characterization->Biological Screening

References

Method

Application Notes and Protocols: High-Purity Isolation of 5-Methoxy-6-nitropicolinic Acid

Abstract This comprehensive technical guide provides detailed methodologies for the purification of 5-Methoxy-6-nitropicolinic acid, a pivotal heterocyclic building block in contemporary drug discovery and organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 5-Methoxy-6-nitropicolinic acid, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Recognizing the critical impact of purity on experimental reproducibility and the quality of downstream products, this document delineates three robust purification strategies: acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and expert insights to empower researchers, scientists, and drug development professionals to achieve the highest standards of material purity.

Introduction: The Imperative for Purity

5-Methoxy-6-nitropicolinic acid is a substituted pyridine derivative whose structural motifs—a carboxylic acid, a nitro group, and a methoxy group—make it a versatile precursor for the synthesis of complex pharmaceutical agents and novel materials. The presence of residual starting materials, synthetic by-products, or degradation products can lead to ambiguous biological data, impede reaction kinetics, and compromise the integrity of final compounds. Therefore, mastering its purification is not merely a procedural step but a fundamental requirement for scientific rigor. This guide offers a multi-faceted approach to purification, enabling scientists to select the most appropriate technique based on the specific impurity profile of their crude material.

Physicochemical Profile of 5-Methoxy-6-nitropicolinic Acid

A thorough understanding of the molecule's properties is essential for designing an effective purification strategy. The combination of a strongly acidic carboxylic acid group and a polar aromatic system dictates its solubility and reactivity.

PropertyValueSource / Note
CAS Number 324028-85-5[1]
Molecular Formula C₇H₆N₂O₅Derived
Molecular Weight 198.13 g/mol Derived
Appearance Typically a light yellow to off-white solidInferred from similar compounds[2]
Predicted pKa ~2.78Based on the analogous 6-Methyl-5-nitropicolinic acid[3]
Solubility Insoluble in water; Soluble in organic solvents like DMSO, Chloroform, and Dichloromethane.Based on the analogous 6-Methyl-5-nitropicolinic acid[3]

Purification Strategy I: Acid-Base Extraction

Principle of Causality: This technique leverages the pronounced acidic character of the picolinic acid moiety (pKa ≈ 2.78).[3] By treating the crude mixture with a mild aqueous base, the acidic target compound is selectively deprotonated to form a water-soluble carboxylate salt.[4][5] Neutral and basic organic impurities remain in the organic phase and are thus easily separated. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates out in a highly purified form.[4]

Workflow for Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel A->B E 3. 5-Methoxy-6-nitropicolinic Acid forms Water-Soluble Sodium Salt C 4. Separate Layers D 5. Organic Layer: (Contains Neutral/Basic Impurities) - Discard or Recover Impurities C->D F 6. Aqueous Layer: (Contains Sodium 5-Methoxy-6-nitropicolinate) C->F G 7. Cool in Ice Bath & Slowly Add 2M HCl to pH ~2 F->G H 8. Pure Product Precipitates G->H I 9. Isolate via Vacuum Filtration, Wash with Cold Water, & Dry H->I A 1. Select Optimal Solvent (e.g., Ethanol/Water) B 2. Dissolve Crude Solid in Minimal Hot Solvent A->B C 3. (Optional) Hot Filtration to Remove Insoluble Impurities B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath to Maximize Yield D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Purified Crystals Under Vacuum G->H A 1. Prepare Silica Gel Slurry in Non-Polar Solvent (Hexane) B 2. Pack Column A->B C 3. Load Crude Sample (Adsorbed onto Silica or as Concentrated Solution) B->C D 4. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent to Yield Purified Product G->H

References

Application

Application Notes & Protocols: Safe Handling and Storage of 5-Methoxy-6-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the safe handling and storage procedures for 5-Methoxy-6-nitropicolinic acid. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling and storage procedures for 5-Methoxy-6-nitropicolinic acid. As a Senior Application Scientist, the following protocols and insights are synthesized from established safety guidelines for nitroaromatic compounds and related chemical entities to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these procedures is critical for minimizing risks associated with this and similar chemical compounds.

Understanding the Compound: A Profile of 5-Methoxy-6-nitropicolinic Acid

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential for irritation and the general hazards associated with nitroaromatic compounds, a comprehensive PPE strategy is mandatory. This creates a necessary barrier between the researcher and the chemical, minimizing exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[3]
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation during transfer.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[3]
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or if working outside of a certified chemical fume hood.[3]

Engineering Controls: The First Line of Defense

Primary exposure to 5-Methoxy-6-nitropicolinic acid is likely through inhalation of dust particles or aerosols and dermal contact. Therefore, engineering controls are crucial for minimizing these risks.

  • Chemical Fume Hood: All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control inhalation exposure.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Safe Handling Protocol: From Receipt to Experiment

A systematic workflow is essential for the safe handling of 5-Methoxy-6-nitropicolinic acid. The following diagram and protocol outline the key steps.

SafeHandlingWorkflow cluster_receipt Receiving and Inspection cluster_preparation Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect DonPPE Don Appropriate PPE Inspect->DonPPE If Intact PrepareHood Prepare Fume Hood DonPPE->PrepareHood Weigh Weigh Compound PrepareHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste Storage Secure Storage DisposeWaste->Storage

Caption: Workflow for the safe handling of 5-Methoxy-6-nitropicolinic acid.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Before handling, ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[3]

    • Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.[3]

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • Close the primary container immediately after dispensing the required amount.

  • During the Experiment:

    • Keep all containers with 5-Methoxy-6-nitropicolinic acid clearly labeled.

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[3]

Storage Procedures: Ensuring Stability and Safety

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, original container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][6] A designated cabinet for corrosive materials is recommended if the compound is acidic.[7] For product integrity, storage at 2-8°C may be advisable.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3] Also, keep it segregated from bases and metals.[7]

StorageLogic cluster_storage_conditions Storage Conditions cluster_incompatibles Store Away From Compound 5-Methoxy-6-nitropicolinic acid Cool Cool Compound->Cool Dry Dry Compound->Dry Ventilated Well-Ventilated Compound->Ventilated Oxidizers Strong Oxidizing Agents Compound->Oxidizers Bases Bases Compound->Bases Metals Metals Compound->Metals TightlySealed Tightly Sealed Container Compound->TightlySealed

Caption: Key storage requirements for 5-Methoxy-6-nitropicolinic acid.

Spill Management and Decontamination

In the event of a spill, a prompt and safe response is critical.

  • Evacuate: Immediately evacuate personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3] Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Waste Disposal: All contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • chemBlink. (n.d.). SDS of 5-Methoxy-6-nitropyridine-2-carboxylic acid methyl ester.
  • ChemicalBook. (n.d.). Methyl 5-Methoxy-6-nitropicolinate.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Spectrum Chemical. (2018). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Molbase. (n.d.). 5-Methoxy-6-nitropicolinic acid.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • National Institutes of Health. (n.d.). 5-Nitropicolinic acid. PubChem.
  • BenchChem. (n.d.). 6-Methyl-5-nitropicolinic Acid.
  • Santa Cruz Biotechnology. (n.d.). 5-Methoxy Picolinic Acid.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • University of California Television (UCTV). (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.

Sources

Method

The Strategic Utility of 5-Methoxy-6-nitropicolinic Acid in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value Proposition of a Versatile Pyridine Building Block In the landscape of medicinal chemistry and materials science, the pyridine scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure in drug discovery. 5-Methoxy-6-nitropicolinic acid (CAS No: 324028-85-5), a polysubstituted pyridine derivative, has emerged as a particularly valuable building block. The strategic placement of its functional groups—a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position—offers a versatile handle for a range of synthetic manipulations. This application note provides an in-depth guide to leveraging the reactivity of 5-methoxy-6-nitropicolinic acid for the construction of complex heterocyclic systems, with a focus on practical, field-proven protocols.

The inherent reactivity of this molecule is dictated by its distinct functional moieties. The carboxylic acid provides a ready site for amide bond formation, esterification, or reduction. The electron-withdrawing nitro group not only activates the pyridine ring for certain nucleophilic substitutions but also serves as a precursor to a primary amine, a key functional group for intramolecular cyclization reactions. The methoxy group, an electron-donating group, modulates the overall electron density of the pyridine ring, influencing its reactivity and the properties of the resulting heterocyclic products.

This guide will delve into a key application of 5-methoxy-6-nitropicolinic acid: its use in the multi-step synthesis of pyrido[3,2-b][1][2]oxazinones, a class of heterocyclic compounds with potential biological activities.

Core Synthetic Strategy: From Picolinic Acid to Fused Heterocycles

A primary synthetic strategy employing 5-methoxy-6-nitropicolinic acid involves a sequence of functional group transformations culminating in an intramolecular cyclization to form a fused heterocyclic system. This approach typically involves:

  • Protection/Modification of the Carboxylic Acid: Esterification of the picolinic acid to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, which is crucial for the subsequent cyclization.

  • Acylation of the Amino Group: Introduction of a suitable acylating agent that will ultimately form part of the new heterocyclic ring.

  • Intramolecular Cyclization: The final ring-closing step to yield the desired fused heterocyclic product.

The following sections will provide a detailed, step-by-step protocol for the synthesis of 7-methoxy-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a representative example of this strategy.

Application Protocol: Synthesis of 7-Methoxy-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This protocol details a robust, multi-step synthesis of a pyrido[3,2-b][1][2]oxazinone derivative, a scaffold of interest in medicinal chemistry. Each step is designed for high yield and purity, with clear instructions for execution and purification.

Overall Synthetic Workflow

The synthesis proceeds through four distinct steps, starting from 5-methoxy-6-nitropicolinic acid.

Synthetic_Workflow Start 5-Methoxy-6-nitropicolinic Acid Step1 Step 1: Esterification Start->Step1 SOCl2, MeOH Intermediate1 Methyl 5-methoxy-6-nitropicolinate Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 H2, Pd/C Intermediate2 Methyl 6-amino-5-methoxypicolinate Step2->Intermediate2 Step3 Step 3: Acylation Intermediate2->Step3 Chloroacetyl chloride, Base Intermediate3 Methyl 6-(2-chloroacetamido)-5-methoxypicolinate Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Base, Heat Product 7-Methoxy-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Step4->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-6-nitropicolinic Acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-6-nitropicolinic acid. As a crucial intermediate in various pharmaceutical and agrochemical resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-6-nitropicolinic acid. As a crucial intermediate in various pharmaceutical and agrochemical research fields, achieving a high yield of this compound is often paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly concerning yield optimization and purity.

Core Scientific Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 5-Methoxy-6-nitropicolinic acid.

Q1: What is the most common and direct synthetic route to 5-Methoxy-6-nitropicolinic acid?

The most prevalent and direct method is the electrophilic nitration of 5-methoxypicolinic acid. This approach is favored for its atom economy and straightforward nature. The synthesis starts with the commercially available 5-methoxypicolinic acid[1][2], which is then subjected to a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group onto the pyridine ring.

Q2: Why is controlling regioselectivity a major challenge during the nitration step?

Controlling the position of the incoming nitro group (regioselectivity) is the primary challenge. The pyridine ring contains multiple substituents with competing electronic effects:

  • Pyridine Nitrogen: Under the strong acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This ion is strongly electron-withdrawing, deactivating the entire ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[3]

  • 5-Methoxy Group (-OCH₃): This is a strong activating group and directs incoming electrophiles to the ortho (C4, C6) and para (not applicable) positions.

  • 2-Carboxylic Acid Group (-COOH): This is a deactivating group and directs incoming electrophiles to the meta (C4) position relative to itself.

The desired C6 position is activated by the methoxy group, but the overall ring is deactivated by the pyridinium ion. The formation of isomeric byproducts, such as 4-nitro and 3-nitro derivatives, is a common outcome if reaction conditions are not precisely controlled.[4]

Q3: What are the primary factors that influence the overall yield and purity?

Several factors are critical for maximizing yield and purity:

  • Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired isomers and degradation byproducts, including potential decarboxylation. Maintaining a low temperature (typically -10 to 0 °C) during the addition of the nitrating agent is crucial.[4]

  • Choice and Stoichiometry of Nitrating Agent: The ratio of nitric acid to sulfuric acid affects the concentration of the active nitronium ion (NO₂⁺). An improper ratio can lead to incomplete reactions or excessive side product formation.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but excessive reaction times can increase the likelihood of product degradation. Monitoring the reaction by TLC or HPLC is recommended.[5]

  • Work-up and Purification Procedure: Efficient separation of the desired 6-nitro isomer from other isomers and unreacted starting material is key. This often involves a carefully controlled pH-mediated extraction or fractional crystallization.[4]

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-Methoxy-6-nitropicolinic acid.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 5-Methoxypicolinic Acid in Conc. H₂SO₄ B 2. Cool Reaction Mixture (-10 to 0 °C) A->B C 3. Add Nitrating Agent (Conc. HNO₃) Dropwise B->C D 4. Stir at Low Temperature (Monitor by TLC/HPLC) C->D E 5. Quench Reaction on Ice-Water D->E F 6. pH Adjustment & Extraction (Isomer Separation) E->F G 7. Dry Organic Layer (e.g., with Na₂SO₄) F->G H 8. Concentrate Solvent (Rotary Evaporation) G->H I 9. Recrystallization (e.g., from Ethanol/Water) H->I J 10. Isolate Crystals (Vacuum Filtration) I->J K 11. Dry Final Product J->K

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
1. Low Overall Yield a) Incomplete Reaction: Insufficient reaction time or non-optimal temperature.a) Monitor Progress: Use TLC or HPLC to track the consumption of starting material. If the reaction stalls, consider extending the reaction time at a controlled low temperature.[5]
b) Isomer Formation: The primary cause of low yield is often the formation of undesired nitro-isomers which are lost during purification.b) Strict Temperature Control: Maintain the temperature between -10 °C and 0 °C during the addition of nitric acid. This disfavors the formation of thermodynamically controlled byproducts.[4]
c) Product Degradation: Overly harsh conditions (high temperature, prolonged exposure to strong acid) can cause decarboxylation or other degradation pathways.c) Careful Quenching: Quench the reaction by pouring it onto a large amount of crushed ice immediately upon completion to rapidly dilute the acid and lower the temperature.
d) Inefficient Isolation: The product may be lost during the work-up, especially if the pH for extraction is not optimal.d) Optimize Extraction: Implement a pH-controlled extraction procedure. The different pKa values of the isomeric nitro-picolinic acids can be exploited for separation.[4]
2. Significant Isomer Contamination in Final Product a) Poor Regioselectivity: Reaction temperature was too high or the rate of addition of the nitrating agent was too fast.a) Slow Addition & Efficient Cooling: Add the nitric acid dropwise to the sulfuric acid solution of the starting material over an extended period (e.g., 30-60 minutes) while ensuring vigorous stirring and efficient cooling with a suitable bath (e.g., ice-salt).
b) Ineffective Purification: Recrystallization alone may not be sufficient to separate isomers with similar solubility profiles.b) Multi-Step Purification: Employ fractional crystallization from different solvent systems. If isomers are still present, consider column chromatography on silica gel, though this can be lower yielding on a large scale. A pH-gradient extraction is often the most effective method.[4]
3. Reaction Mixture Darkens Excessively or Forms Tar a) Uncontrolled Exotherm: The reaction temperature spiked, leading to runaway side reactions and decomposition.a) Improve Thermal Management: Ensure the reaction flask is not oversized and is adequately immersed in the cooling bath. Use a calibrated thermometer to monitor the internal temperature. Add the nitrating agent extremely slowly.[4]
b) Impure Starting Materials: Impurities in the starting 5-methoxypicolinic acid can degrade under strong nitrating conditions.b) Verify Starting Material Purity: Use high-purity starting material (>98%). If necessary, recrystallize the starting material before use.
Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving low yield issues.

G start Low Yield of 5-Methoxy-6-nitropicolinic acid check_sm TLC/HPLC analysis shows significant unreacted starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_isomers Analysis shows multiple product spots/peaks? check_sm->check_isomers No solution_time Solution: - Increase reaction time at low temp. - Verify stoichiometry of nitrating agent. incomplete_rxn->solution_time end_node Yield Improved solution_time->end_node isomer_formation Significant Isomer Formation check_isomers->isomer_formation Yes check_workup Product yield is low after purification despite good initial conversion? check_isomers->check_workup No solution_temp Solution: - Ensure temp is -10 to 0 °C. - Add nitrating agent more slowly. - Implement pH-controlled extraction. isomer_formation->solution_temp solution_temp->end_node poor_isolation Poor Isolation / Degradation check_workup->poor_isolation Yes check_workup->end_node No solution_isolation Solution: - Optimize pH for extraction. - Ensure rapid quenching on ice. - Check for product loss in aqueous layers. poor_isolation->solution_isolation solution_isolation->end_node

Caption: Decision tree for troubleshooting low synthesis yield.

Experimental Protocols

Disclaimer: These procedures involve the use of highly corrosive and oxidizing acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Methoxy-6-nitropicolinic Acid
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-methoxypicolinic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) while stirring until all the solid has dissolved.

  • Cooling: Cool the resulting solution to between -10 °C and -5 °C.

  • Nitration: Slowly add concentrated nitric acid (70%, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, stir the mixture at -5 °C to 0 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice (~100 g of ice per 10 mL of acid).

  • Precipitation: The product may precipitate out of the acidic aqueous solution upon standing. If so, it can be collected by vacuum filtration, washed with cold water, and then subjected to further purification. Otherwise, proceed directly to purification by extraction.

Protocol 2: Purification by pH-Controlled Extraction

This procedure is adapted from principles used for separating similar nitro-isomers.[4]

  • Initial Extraction (Optional): If significant amounts of a less polar isomer (e.g., 4-nitro) are suspected, extract the cold, acidic aqueous mixture (pH < 2) with ethyl acetate. This extract will contain some byproducts. The desired product largely remains in the aqueous phase.

  • pH Adjustment: Slowly add a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) to the stirred aqueous phase. Monitor the pH carefully with a calibrated pH meter. Adjust the pH to approximately 3.5 - 4.0. The target product, 5-Methoxy-6-nitropicolinic acid, should begin to precipitate or become more extractable.

  • Product Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic extracts and wash them with a small amount of brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified 5-Methoxy-6-nitropicolinic acid.

References

  • ResearchGate. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

  • Sci-Hub. Pyridine Derivatives. Available at: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Available at: [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]

  • University of Missouri–St. Louis. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]

  • National Institutes of Health (NIH). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Available at: [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

  • ResearchGate. Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-Methoxy-6-nitropicolinic Acid

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side produc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side product formation during their synthetic work. As a key intermediate in medicinal chemistry, achieving high purity of this compound is critical. This document provides in-depth, field-proven insights and validated protocols to help you diagnose, troubleshoot, and mitigate common impurities.

Section 1: Understanding the Primary Synthetic Route

The most prevalent laboratory and industrial synthesis of 5-Methoxy-6-nitropicolinic acid involves the direct electrophilic nitration of its precursor, 5-Methoxypicolinic acid.[1] This reaction, while direct, is prone to several side reactions due to the complex electronic nature of the substituted pyridine ring. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. Their positions on the ring create a competitive environment for the incoming nitro group (-NO₂), necessitating precise control over reaction conditions to favor the desired C6-nitration.

An alternative, though less common, route involves the oxidation of a precursor like 2-methyl-5-methoxy-6-nitropyridine. This pathway avoids the challenges of regioselective nitration but introduces its own set of potential impurities related to incomplete or over-oxidation.[2]

Synthetic_Routes cluster_0 Route A: Direct Nitration cluster_1 Route B: Oxidation 5-MPA 5-Methoxypicolinic Acid Nitrating_Agent HNO₃ / H₂SO₄ 5-MPA->Nitrating_Agent Nitration Target_A 5-Methoxy-6-nitropicolinic acid Nitrating_Agent->Target_A Precursor_B 2-Methyl-5-methoxy-6-nitropyridine Oxidant KMnO₄ or HNO₃ Precursor_B->Oxidant Oxidation Target_B 5-Methoxy-6-nitropicolinic acid Oxidant->Target_B

Caption: Common synthetic pathways to 5-Methoxy-6-nitropicolinic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 5-Methoxy-6-nitropicolinic acid via the direct nitration pathway (Route A), which is the most frequently used method.

Q1: My reaction yield is low, and analysis of the crude product shows a significant amount of unreacted 5-Methoxypicolinic acid. What is the likely cause?

A1: Root Cause Analysis & Solution

Low conversion is typically traced back to insufficient electrophilicity of the nitrating agent or inadequate reaction conditions. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic substitution than benzene.[3] Although the methoxy group activates the ring, strong acidic conditions are still required.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the fuming nitric acid and concentrated sulfuric acid are fresh and have not absorbed atmospheric moisture. Water can quench the nitronium ion (NO₂⁺), the active electrophile.

  • Optimize Reaction Temperature: While excessive heat can cause degradation (see Q3), the reaction may require a specific temperature threshold to proceed. If you are running the reaction at 0-10 °C, consider a controlled, incremental increase to 20-25 °C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Adjust Nitrating Mixture Ratio: The ratio of H₂SO₄ to HNO₃ is crucial for generating the nitronium ion. A standard mixture is often a 2:1 or 3:1 volume ratio of concentrated H₂SO₄ to fuming HNO₃. Ensure the 5-Methoxypicolinic acid is fully dissolved in the sulfuric acid before the dropwise addition of nitric acid.

Q2: I've isolated a product with the correct mass for a mononitrated species, but the ¹H NMR spectrum shows aromatic signals that don't match the expected pattern for the 6-nitro isomer. What is this impurity?

A2: Identification of Regioisomers

This is a classic case of forming an undesired regioisomer. The primary isomeric byproduct in this reaction is 5-Methoxy-3-nitropicolinic acid . Its formation is a direct result of the competing directing effects of the substituents. The carboxylic acid group directs meta (to the C3 and C5 positions), while the methoxy group directs ortho and para (to the C4 and C6 positions). The C3 position is sterically accessible and electronically influenced by the carboxylic acid, making it a viable, albeit undesired, site for nitration.

Analytical Confirmation:

The chemical shifts in ¹H NMR are distinct for the two isomers. The proton positions are key identifiers.

CompoundH-3 Signal (ppm)H-4 Signal (ppm)Expected Multiplicity
5-Methoxy-6-nitropicolinic acid (Desired)~8.2-8.4~7.5-7.7Doublet (d) for each
5-Methoxy-3-nitropicolinic acid (Isomer)- (Substituted)~8.8-9.0Doublet (d)

Note: Exact shifts are solvent-dependent. Data is predicted based on typical values for similar structures.

Troubleshooting_Workflow Start Analyze Crude Product (¹H NMR, LC-MS) Check_SM High % of Starting Material? Start->Check_SM Check_Isomer Isomeric Impurity Detected? Check_SM->Check_Isomer No Sol_SM Increase Reaction Temp Cautiously Verify Reagent Quality Check_SM->Sol_SM Yes Check_Decomp Dark Color / Multiple Peaks? Check_Isomer->Check_Decomp No Sol_Isomer Lower Reaction Temperature Use Milder Nitrating Agent Purify via Recrystallization Check_Isomer->Sol_Isomer Yes Sol_Decomp Reduce Temperature Slow Reagent Addition Rate Check_Decomp->Sol_Decomp Yes Purify Purification Protocol (Q5) Check_Decomp->Purify No / Minor Sol_SM->Start Re-run Reaction Sol_Isomer->Purify Sol_Decomp->Start Re-run Reaction End Pure Product Purify->End

Caption: A logical workflow for troubleshooting reaction outcomes.

Q3: The reaction mixture turns dark brown or black upon adding the nitrating agent, and the final product is a complex, difficult-to-purify mixture. What is causing this decomposition?

A3: Managing Reaction Exotherm and Oxidative Degradation

A dark coloration is a strong indicator of decomposition, often caused by an uncontrolled exotherm or overly harsh conditions. Pyridine derivatives, especially when activated by a methoxy group, can be susceptible to oxidation by hot, concentrated nitric acid.[4]

Causality and Mitigation:

  • Uncontrolled Exotherm: The nitration of aromatic compounds is highly exothermic. If the nitric acid is added too quickly or the cooling bath is inefficient, localized "hot spots" can form, leading to rapid degradation.

    • Solution: Maintain the reaction vessel in an ice/salt or dry ice/acetone bath. Add the nitric acid dropwise with vigorous stirring, ensuring the internal temperature does not exceed a set limit (e.g., 10 °C).

  • Overly Harsh Conditions: Using an excessive amount of fuming nitric acid or allowing the reaction to proceed at elevated temperatures for too long can cause oxidative side reactions, potentially cleaving the methoxy group or opening the pyridine ring.

    • Solution: Use the minimum stoichiometric excess of nitric acid required for full conversion. Monitor the reaction and quench it by pouring it onto ice as soon as the starting material is consumed.

Q4: I've observed a minor impurity with a mass of M+46, suggesting dinitration. Is this possible and how can it be avoided?

A4: Over-nitration Side Products

Yes, dinitration to form 5-Methoxy-3,6-dinitropicolinic acid is a possible side reaction, though it is typically a minor product unless conditions are forced. The initial nitro group is strongly deactivating, making the introduction of a second nitro group difficult. However, if the reaction temperature is too high or the reaction time is excessively long, this product can form.

Avoidance Strategy:

  • Strict Temperature Control: As with preventing degradation, maintaining a low and stable temperature is the most effective way to prevent over-nitration.

  • Stoichiometric Control: Avoid a large excess of the nitrating agent. Use of 1.1 to 1.5 equivalents of nitric acid is generally sufficient.

Side_Products Start 5-Methoxypicolinic Acid Desired 5-Methoxy-6-nitropicolinic acid (Desired Product) Start->Desired + HNO₃/H₂SO₄ (Controlled Temp) Isomer 5-Methoxy-3-nitropicolinic acid (Regioisomer) Start->Isomer + HNO₃/H₂SO₄ (Kinetically Favored Site) Decomp Degradation Products (Tar) Start->Decomp High Temp / Excess HNO₃ Dinitro 5-Methoxy-3,6-dinitropicolinic acid (Over-nitration) Desired->Dinitro Forced Conditions

Caption: Formation pathways for the desired product and common side products.

Q5: What is a reliable, step-by-step protocol for purifying the crude product to remove common impurities like the 3-nitro isomer?

A5: Protocol for Purification by Recrystallization

Recrystallization is often effective for removing isomeric impurities, as they can have different solubilities and crystal packing efficiencies.

Experimental Protocol: Purification of 5-Methoxy-6-nitropicolinic acid

  • Apparatus:

    • Erlenmeyer flask

    • Hot plate with stirring capabilities

    • Condenser (optional, to prevent solvent loss)

    • Büchner funnel and filter flask

    • Filter paper

  • Solvent System Selection: A mixture of ethanol and water is a good starting point. The product should be soluble in hot ethanol and less soluble in water.

  • Procedure:

    • Transfer the crude solid product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (e.g., 3-4 mL per gram of crude product) with stirring until the solid is fully dissolved. The solution may be a pale yellow. If it is dark, you can add a small amount of activated carbon and hot filter, but this may reduce yield.

    • While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached the saturation point.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

  • Validation: Assess the purity of the recrystallized material by melting point, ¹H NMR, and LC-MS. The melting point should be sharp, and the NMR should show a significant reduction or complete absence of isomeric impurity signals.

References

  • Smolecule. (2023). Buy 5-Methoxypicolinimidamide hydrochloride.
  • ChemicalBook. (2025). 6-Bromo-5-methoxypicolinic acid.
  • AiFChem.5-Methoxypicolinic acid hydrochloride.
  • ECHEMI.5-Methoxypicolinic acid Use and Manufacturing.
  • ChemicalBook.Methyl 5-Methoxy-6-nitropicolinate.
  • RSC Publishing. (2025). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning.
  • Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Santa Cruz Biotechnology.5-Methoxy Picolinic Acid.
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • Benchchem.6-Methyl-5-nitropicolinic Acid.
  • PubChem.5-Nitropicolinic acid.
  • Organic Syntheses.6-methoxy-8-nitroquinoline.
  • Organic Syntheses.1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • ResearchGate. (2025). Direct nitration of five membered heterocycles.
  • Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Tikrit Journal of Pure Science. (2023). Preparation and diagnosis of new picolinic acid derivatives.
  • PubMed Central.Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Semantic Scholar.Direct nitration of five membered heterocycles.
  • Chemical & Pharmaceutical Bulletin.An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • ResearchGate.Oxidation reaction of 5-ethyl-2-methylpyridine using HNO₃.

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Troubleshooting

stability of 5-Methoxy-6-nitropicolinic acid under different pH conditions

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Methoxy-6-nitropicolinic acid. It provides in-depth technical guidance in a question-and-answer form...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Methoxy-6-nitropicolinic acid. It provides in-depth technical guidance in a question-and-answer format to address potential stability issues encountered during experimental work, particularly concerning varying pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methoxy-6-nitropicolinic acid in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns for 5-Methoxy-6-nitropicolinic acid in aqueous solutions revolve around three potential degradation pathways: decarboxylation, hydrolysis, and susceptibility to nucleophilic attack, particularly under basic conditions. The presence of a strongly electron-withdrawing nitro group can influence the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack.[1][2] Picolinic acids, in general, are known to undergo thermal decarboxylation.[3][4] The rate of this reaction can be influenced by the pH of the solution.

Q2: How does pH affect the stability of 5-Methoxy-6-nitropicolinic acid?

A2: The pH of the solution is a critical factor governing the stability of 5-Methoxy-6-nitropicolinic acid. The molecule's stability is expected to vary significantly between acidic, neutral, and basic conditions.

  • Acidic Conditions (pH 1-4): In strongly acidic solutions, the pyridine nitrogen will be protonated. This may offer some protection against oxidative degradation. However, the solubility of the compound might decrease as it approaches its isoelectric point, leading to precipitation. While hydrolysis of the methoxy group is possible under harsh acidic conditions and elevated temperatures, it is generally not considered a primary degradation pathway under typical experimental conditions.

  • Neutral Conditions (pH 5-8): Around neutral pH, the carboxylic acid group will be deprotonated, forming the carboxylate salt. This form is generally more soluble in aqueous media. The rate of decarboxylation for some substituted picolinic acids has been observed to be maximal at an intermediate pH, where the zwitterionic form is the primary reactant.[5]

  • Basic Conditions (pH 9-14): In basic solutions, the molecule will exist as the carboxylate salt. The increased concentration of hydroxide ions can increase the likelihood of nucleophilic attack on the electron-deficient pyridine ring. This could potentially lead to the displacement of the nitro or methoxy group, though this is highly dependent on the specific reaction conditions.

Q3: My solution of 5-Methoxy-6-nitropicolinic acid is turning yellow. What could be the cause?

A3: A yellow discoloration in a solution of a nitroaromatic compound can be an indicator of degradation. The formation of certain degradation products, potentially from the reaction of the nitro group or changes to the aromatic system, can lead to chromophores that absorb in the visible region. It is recommended to analyze the solution using a stability-indicating method like HPLC to identify any new peaks corresponding to degradation products.

Q4: I am observing poor recovery of my compound during extraction from an aqueous solution. What could be the issue?

A4: Poor recovery during extraction is often related to the compound's solubility and ionization state at a given pH. 5-Methoxy-6-nitropicolinic acid is an acidic compound. To ensure efficient extraction into an organic solvent, the aqueous solution should be acidified to a pH well below the pKa of the carboxylic acid group (typically pH < 2). This will protonate the carboxylate, making the molecule less polar and more soluble in organic solvents. Conversely, to extract the compound into an aqueous phase, the pH should be raised to deprotonate the carboxylic acid, making it more water-soluble.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanation
Precipitation in Solution Approaching the isoelectric point where the molecule has minimal net charge and lower aqueous solubility.Adjust the pH of the solution away from the isoelectric point. For acidic compounds like this, increasing the pH to form the more soluble carboxylate salt is effective.
Appearance of New Peaks in HPLC Chemical degradation of the compound.Conduct a forced degradation study (see protocol below) to identify the degradation products and understand the degradation pathway. This will help in developing a stability-indicating analytical method.[6][7]
Inconsistent Results in Assays Instability of the compound in the assay buffer or solvent.Prepare solutions fresh daily. If the assay involves incubation at elevated temperatures, perform a time-course study to assess the compound's stability under those specific conditions.
Loss of Compound Upon Storage The compound is degrading under the current storage conditions.Store the solid compound in a cool, dark, and dry place. For solutions, store at low temperatures (2-8 °C or -20 °C) and protect from light. The optimal pH for storage of solutions should be determined experimentally, but a slightly acidic to neutral pH is often a good starting point to balance solubility and potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[8][9][10] This protocol outlines a general approach to assess the stability of 5-Methoxy-6-nitropicolinic acid under various stress conditions.

Objective: To identify potential degradation products and pathways for 5-Methoxy-6-nitropicolinic acid.

Materials:

  • 5-Methoxy-6-nitropicolinic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-6-nitropicolinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with NaOH before HPLC analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60 °C. Neutralize the solution with HCl before HPLC analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 70 °C for 48 hours. Also, reflux a solution of the compound in water at 70 °C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound and the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[5][11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Data Presentation

Table 1: Predicted Stability Profile of 5-Methoxy-6-nitropicolinic Acid

Condition Expected Stability Potential Degradation Pathway
Acidic (pH 1-3) Generally stable, potential for precipitation.Hydrolysis of the methoxy group (requires harsh conditions).
Neutral (pH 6-8) Moderately stable, potential for decarboxylation upon heating.Decarboxylation.
Basic (pH 10-14) Less stable, potential for nucleophilic substitution.Nucleophilic aromatic substitution (displacement of nitro or methoxy group).
Oxidative (H₂O₂) Potential for degradation.Oxidation of the pyridine ring or substituents.
Thermal Potential for decarboxylation.Decarboxylation.
Photolytic Potential for degradation.Photoreduction of the nitro group, ring cleavage.

Visualizations

Logical Workflow for Stability Investigation

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Data Analysis & Interpretation cluster_4 Recommendations start Define Project Needs lit_review Literature Review on Analog Stability start->lit_review physchem Determine Physicochemical Properties (pKa, Solubility) lit_review->physchem hplc_dev Develop Stability-Indicating HPLC Method physchem->hplc_dev acid Acid Hydrolysis analyze Analyze Stressed Samples acid->analyze base Base Hydrolysis base->analyze oxid Oxidation oxid->analyze thermal Thermal Stress thermal->analyze photo Photolytic Stress photo->analyze hplc_dev->acid hplc_dev->base hplc_dev->oxid hplc_dev->thermal hplc_dev->photo hplc_val Validate Method (Specificity, Linearity, Accuracy) analyze->hplc_val identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway storage Recommend Storage Conditions pathway->storage handling Provide Handling Guidelines storage->handling

Caption: Workflow for investigating the stability of 5-Methoxy-6-nitropicolinic acid.

Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_thermal Thermal Stress main 5-Methoxy-6-nitropicolinic Acid hydrolysis Hydrolysis Product (e.g., 5-Hydroxy-6-nitropicolinic acid) main->hydrolysis H₃O⁺, Δ substitution Nucleophilic Substitution Product (e.g., 5-Methoxy-6-hydroxypicolinic acid) main->substitution OH⁻, Δ decarboxylation Decarboxylation Product (2-Methoxy-3-nitropyridine) main->decarboxylation Δ, pH dependent

Caption: Potential degradation pathways for 5-Methoxy-6-nitropicolinic acid.

References

  • Dyson, P.; Hammick, D. L. 362. The decarboxylation of some substituted picolinic acids. J. Chem. Soc.1937, 1724-1725.
  • Hammick reaction - Wikipedia. Available at: [Link].

  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF - ResearchGate. Available at: [Link].

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link].

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  • 5-Methoxy-6-nitropicolinic acid. Available at: [Link].

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  • Hydrolysis of p-nitrophenyl picolinate catalyzed by divalent metal ion complexes containing imidazole groups in micellar solution | Request PDF - ResearchGate. Available at: [Link].

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  • Directing Effect of the Nitro Group in EAS - YouTube. Available at: [Link].

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  • A stable N-containing heterocyclic carboxylic acid ligand Co-MOF for photoelectric performance and anionic dyes adsorption - Arabian Journal of Chemistry. Available at: [Link].

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Optimization

Technical Support Center: Degradation Pathways of 5-Methoxy-6-nitropicolinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methoxy-6-nitropicolinic acid. This guide is designed to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methoxy-6-nitropicolinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. My aim is to equip you with both the theoretical understanding and practical solutions to navigate the complexities of studying the stability and degradation of this nitroaromatic compound.

Section 1: Understanding the Degradation Landscape of 5-Methoxy-6-nitropicolinic Acid

Nitroaromatic compounds, such as 5-Methoxy-6-nitropicolinic acid, are known for their chemical stability, which can also make them resistant to degradation.[1] Understanding the potential degradation pathways is crucial for assessing its environmental fate, metabolic profile, and stability in various formulations. The degradation of this molecule can be initiated through several mechanisms, including biodegradation, photodegradation, hydrolysis, and thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the biodegradation of 5-Methoxy-6-nitropicolinic acid?

A1: Based on studies of similar nitroaromatic compounds, biodegradation is likely to proceed via one of two main strategies: reduction of the nitro group or oxidation of the aromatic ring.[1][2]

  • Reductive Pathway : Anaerobic bacteria can reduce the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.[2] This initial reduction can make the aromatic ring more susceptible to subsequent cleavage.

  • Oxidative Pathway : Aerobic microorganisms may initiate degradation by introducing hydroxyl groups onto the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes.[2][3] This can lead to the elimination of the nitro group as nitrite.

Given the structure of 5-Methoxy-6-nitropicolinic acid, a plausible initial step in its biodegradation could be the hydroxylation of the pyridine ring, similar to the conversion of picolinic acid to 6-hydroxypicolinic acid by Rhodococcus sp.[4]

Q2: How does the methoxy group influence the degradation of 5-Methoxy-6-nitropicolinic acid?

A2: The methoxy group (-OCH3) is an electron-donating group, which can influence the electronic properties of the pyridine ring. This can affect the susceptibility of the ring to electrophilic attack. In the context of biodegradation, the methoxy group may be a target for enzymatic cleavage, leading to the formation of a phenolic intermediate.

Q3: Is 5-Methoxy-6-nitropicolinic acid susceptible to photodegradation?

A3: Yes, nitroaromatic compounds can undergo photodegradation, especially under UV irradiation.[5][6] The rate and pathway of photodegradation can be influenced by the presence of photosensitizers, such as humic acids in environmental matrices.[7] Advanced oxidation processes, like UV/H2O2, can accelerate the degradation by generating highly reactive hydroxyl radicals.[6]

Q4: What are the expected hydrolysis products of 5-Methoxy-6-nitropicolinic acid?

A4: While the pyridine ring is generally stable to hydrolysis, the carboxylic acid and methoxy groups could potentially undergo hydrolysis under extreme pH and temperature conditions. However, significant hydrolysis under typical physiological or environmental conditions is less likely compared to biodegradation or photodegradation.

Q5: What is the likely thermal degradation behavior of this compound?

A5: Thermal degradation of carboxylic acids often proceeds via decarboxylation.[8] For 5-Methoxy-6-nitropicolinic acid, heating could lead to the loss of carbon dioxide from the carboxylic acid group. The presence of the nitro group may also influence the thermal stability.

Section 2: Experimental Workflow and Troubleshooting

A systematic approach is essential when studying the degradation of 5-Methoxy-6-nitropicolinic acid. The following workflow and troubleshooting guides will assist you in designing and executing your experiments, with a focus on HPLC analysis for monitoring the degradation process.

Experimental Workflow for Degradation Studies

Experimental Workflow for Degradation Studies cluster_setup Experimental Setup cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Start Prepare stock solution of 5-Methoxy-6-nitropicolinic acid Incubation Incubate under desired degradation conditions (e.g., microbial culture, UV light, pH/temp) Start->Incubation Sampling Collect samples at different time points Incubation->Sampling Preparation Prepare samples for analysis (e.g., filtration, dilution) Sampling->Preparation HPLC Analyze by HPLC-UV/MS Preparation->HPLC Data Collect and process chromatographic data HPLC->Data Kinetics Determine degradation kinetics Data->Kinetics Identification Identify degradation products (e.g., by MS/MS) Data->Identification Pathway Propose degradation pathway Kinetics->Pathway Identification->Pathway

Caption: A typical experimental workflow for studying the degradation of 5-Methoxy-6-nitropicolinic acid.

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the degradation of 5-Methoxy-6-nitropicolinic acid and quantifying its degradation products. Below are common issues encountered during HPLC analysis and their solutions.

Problem Potential Cause Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).[9] 2. Precipitated buffer in the mobile phase.[10] 3. Mobile phase viscosity is too high.1. Systematically remove components (guard column, then analytical column) to isolate the blockage. Backflush the column if the pressure drops significantly without it.[9] 2. Ensure mobile phase components are fully dissolved and miscible. Flush the system with a high percentage of the aqueous component (without buffer) to dissolve any precipitates.[10] 3. Review the mobile phase composition and consider alternatives with lower viscosity.
Peak Tailing 1. Secondary interactions with residual silanols on the column.[9] 2. Column overload. 3. Column void.1. Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. Add a competing base (e.g., triethylamine) to the mobile phase.[11] 2. Dilute the sample and reinject. 3. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Prepare fresh mobile phase. Purge the injector and sample loop. 2. Implement a needle wash step in your autosampler method. Inject a blank solvent run to check for carryover.
Irreproducible Retention Times 1. Inconsistent mobile phase composition.[12] 2. Fluctuation in column temperature.[12] 3. Leaks in the HPLC system.[11]1. If using a gradient, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can be a diagnostic step.[13] 2. Use a column oven to maintain a stable temperature.[12] 3. Inspect all fittings for signs of leaks. Check pump seals for wear.[10][11]
Broad Peaks 1. Low mobile phase flow rate.[12] 2. Large injection volume in a solvent stronger than the mobile phase. 3. Extra-column volume.1. Verify the flow rate is set correctly and the pump is delivering accurately.[12] 2. Whenever possible, dissolve the sample in the mobile phase.[12] If a different solvent must be used, inject a smaller volume. 3. Use tubing with the smallest possible inner diameter and length between the injector, column, and detector.

Section 3: Proposed Degradation Pathways and Key Intermediates

While specific degradation pathways for 5-Methoxy-6-nitropicolinic acid are not yet established in the literature, we can propose plausible routes based on the degradation of analogous compounds. These proposed pathways can serve as a starting point for your investigation into identifying degradation products.

Proposed Biodegradation Pathway

Proposed Biodegradation Pathway Parent 5-Methoxy-6-nitropicolinic acid Reduced 5-Methoxy-6-aminopicolinic acid Parent->Reduced Nitroreductase Hydroxylated 5-Methoxy-6-nitro-x-hydroxypicolinic acid Parent->Hydroxylated Monooxygenase/ Dioxygenase Demethylated 5-Hydroxy-6-nitropicolinic acid Parent->Demethylated O-demethylase RingCleavage Ring Cleavage Products Reduced->RingCleavage Hydroxylated->RingCleavage Demethylated->RingCleavage

Caption: Proposed initial steps in the biodegradation of 5-Methoxy-6-nitropicolinic acid.

Proposed Photodegradation Pathway

Proposed Photodegradation Pathway Parent 5-Methoxy-6-nitropicolinic acid Excited Excited State Molecule Parent->Excited UV light (hν) Hydroxylated Hydroxylated Products Excited->Hydroxylated + •OH (from H2O2/UV) Denitrated Denitrated Product Excited->Denitrated Photoreduction/Photohydrolysis Mineralization CO2 + H2O + NO3- Hydroxylated->Mineralization Denitrated->Mineralization

Caption: Simplified proposed photodegradation pathways for 5-Methoxy-6-nitropicolinic acid.

Section 4: Recommended Experimental Protocols

Protocol 1: Screening for Biodegradation
  • Prepare a minimal salt medium.

  • Inoculate the medium with a microbial consortium (e.g., from activated sludge or soil contaminated with nitroaromatics).

  • Add 5-Methoxy-6-nitropicolinic acid to a final concentration of 50-100 mg/L.

  • Incubate at an appropriate temperature (e.g., 25-30 °C) with shaking.

  • Set up control flasks:

    • Abiotic control (no inoculum) to check for abiotic degradation.

    • Inoculated control without the target compound to monitor microbial growth.

  • Withdraw aliquots at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Filter the samples through a 0.22 µm filter before HPLC analysis.

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 2: Photodegradation Study
  • Prepare a solution of 5-Methoxy-6-nitropicolinic acid in a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Transfer the solution to a quartz photoreactor.

  • For enhanced degradation, add H2O2 to a final concentration of 10-50 mM.

  • Irradiate the solution with a UV lamp (e.g., low-pressure mercury lamp).

  • Set up a dark control to assess stability in the absence of light.

  • Collect samples at various time points.

  • Quench any residual H2O2 if necessary (e.g., with sodium sulfite) before analysis.

  • Analyze the samples by HPLC.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Yuan, F., et al. (2011). Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. Journal of Hazardous Materials, 185(2-3), 1256–1263. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Dong, W., et al. (2020). Fractionation of humic acid and its effects on the photodegradation of amitriptyline in water. Water Research, 173, 115573. [Link]

  • Cui, Y., et al. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 26(11), 3185. [Link]

  • MDPI. (2025). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 5-Methoxy-6-nitropicolinic Acid

Welcome to the technical support center for the derivatization of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful derivatization, whether you are performing an esterification or an amide coupling.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 5-Methoxy-6-nitropicolinic acid.

Q1: What are the most common types of derivatization for 5-Methoxy-6-nitropicolinic acid?

A1: The two most prevalent derivatization reactions for 5-Methoxy-6-nitropicolinic acid are esterification and amide coupling . These reactions target the carboxylic acid functional group, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and biological properties.

Q2: Why is my esterification or amide coupling reaction failing or giving low yields?

A2: Low yields or reaction failure can stem from several factors. Common culprits include inefficient activation of the carboxylic acid, steric hindrance from the methoxy and nitro groups, or suboptimal reaction conditions such as solvent, temperature, or choice of coupling reagents.[1] For amide coupling, the nucleophilicity of the amine is also a critical factor.[2]

Q3: Which coupling reagents are recommended for the derivatization of 5-Methoxy-6-nitropicolinic acid?

A3: For amide coupling, uronium/aminium-based reagents like HATU and HCTU are highly effective, especially when dealing with less nucleophilic amines or sterically hindered substrates.[2][3] For esterification, carbodiimides such as DCC or EDC , often in combination with a catalyst like DMAP , are widely used.[4][5] The choice of reagent should be guided by the specific substrates and desired reaction conditions.[6]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. These techniques allow you to track the consumption of the starting material and the formation of the desired product over time. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the mass of the product.[7]

Q5: What are some common side reactions to be aware of?

A5: In amide coupling reactions, potential side reactions include racemization if the amine is chiral and the formation of guanidinylation adducts when using uronium/aminium reagents in excess.[2] For esterifications using carbodiimides, the formation of N-acylurea byproduct can be a significant issue, particularly with sterically hindered alcohols.[5]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of 5-Methoxy-6-nitropicolinic acid.

Problem 1: Low or No Product Formation in Amide Coupling
Possible Causes & Solutions
Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation Switch to a more powerful coupling reagent: If you are using a carbodiimide like EDC, consider switching to a uronium salt like HATU or HCTU, which are generally more reactive.[2][3] • Pre-activation: Allow the 5-Methoxy-6-nitropicolinic acid to react with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine. This ensures the formation of the active ester intermediate.[2]
Low Nucleophilicity of the Amine Increase reaction temperature: Gently heating the reaction can sometimes overcome the activation energy barrier for less reactive amines. However, monitor for potential side reactions.[1] • Increase reagent equivalents: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent can drive the reaction to completion.[2]
Steric Hindrance Prolong reaction time: Reactions involving sterically hindered substrates may require longer reaction times to achieve good conversion. Monitor the reaction by TLC or HPLC.[1] • Choose a less bulky base: If using a hindered base like DIPEA, consider switching to a smaller base like triethylamine (TEA), provided it is compatible with your substrates.
Poor Solubility of Reagents Optimize the solvent system: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling.[3] In some cases, adding a co-solvent like DMSO can improve solubility.[1]
Problem 2: Low or No Product Formation in Esterification
Possible Causes & Solutions
Cause Troubleshooting Steps
Inefficient Esterification Conditions Fischer Esterification (for simple alcohols): Refluxing the carboxylic acid in a large excess of the alcohol (which also acts as the solvent) with a strong acid catalyst (e.g., H₂SO₄) is a classic method.[8][9] • Steglich Esterification (for more sensitive alcohols): Use a carbodiimide (DCC or EDC) with a catalytic amount of DMAP in an aprotic solvent like dichloromethane (DCM).[4][5]
Formation of N-Acylurea Byproduct (with Carbodiimides) Lower the reaction temperature: Running the reaction at 0°C can sometimes minimize the formation of this byproduct.[10] • Add an activating agent: Including additives like HOBt or NHS can trap the active O-acylisourea intermediate and facilitate its reaction with the alcohol.[11]
Sterically Hindered Alcohol Use a more reactive activating agent: For very hindered alcohols, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, can be more effective.[8][12] • Increase the amount of catalyst: In Steglich esterifications, increasing the amount of DMAP can sometimes improve yields with hindered alcohols.[10]
Reversibility of the Reaction (Fischer Esterification) Remove water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction to drive the equilibrium towards the product.[9]
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
Impurity Identification & Removal
Unreacted Starting Material Optimize reaction conditions: Revisit the troubleshooting steps for low yield to drive the reaction to completion. • Purification: Use column chromatography with an appropriate solvent system to separate the product from the starting materials.
N-Acylurea (from carbodiimide reagents) Filtration: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed with an acidic aqueous wash.[13]
Guanidinylation Adduct (from uronium reagents) Avoid excess coupling reagent: Use the minimum effective amount of the uronium reagent. • Purification: This impurity can often be separated from the desired product by column chromatography or preparative HPLC.
Racemized Product (with chiral amines) Use a racemization-suppressing additive: Additives like HOBt or OxymaPure can minimize racemization during amide bond formation.[2] • Chiral HPLC: Use a chiral stationary phase to separate the desired diastereomer from its epimer.

III. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methoxy-6-nitropicolinic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or NMP.[7]

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), to the solution and stir for 1-5 minutes at room temperature for pre-activation.[2]

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[11]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Steglich Esterification

This protocol is suitable for a range of alcohols, including those that are acid-sensitive.[8]

  • Reagent Preparation: In a dry flask, dissolve 5-Methoxy-6-nitropicolinic acid (1.0 equivalent), the desired alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent like DCM.[5]

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise to the stirred mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or HPLC.

  • Work-up: If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). If using EDC, proceed directly to the aqueous work-up. Dilute the reaction mixture with DCM and wash with 5% HCl, followed by 5% NaHCO₃, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

IV. Visualizations

Amide Coupling Workflow

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-Methoxy-6- nitropicolinic acid Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent HATU / HCTU Base DIPEA / TEA Amide_Product Desired Amide Product Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine

Caption: General workflow for amide bond formation.

Esterification Decision Tree

Esterification Start Choose Esterification Method Alcohol_Type Is the alcohol simple and robust? Start->Alcohol_Type Fischer Fischer Esterification (Acid catalyst, excess alcohol) Alcohol_Type->Fischer Yes Hindered Is the alcohol sterically hindered? Alcohol_Type->Hindered No Steglich Steglich Esterification (DCC/EDC, DMAP) Acid_Chloride Acid Chloride Formation (SOCl₂, then alcohol) Hindered->Steglich No Hindered->Acid_Chloride Yes

Caption: Decision tree for selecting an esterification method.

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • American Peptide Society. (n.d.). Tips & Tricks.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.

  • (n.d.). How to Optimize Peptide Synthesis?.

  • (n.d.). Peptide Coupling Reagents: Selection and Use.

  • Thermo Fisher Scientific - US. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.

  • Han, J., & Borchers, C. H. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.

  • Benchchem. (n.d.). Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization for Mass Spectrometry.

  • Regis Technologies. (n.d.). Guide to Derivatization Reagents for GC.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

  • (n.d.). Acid to Ester - Common Conditions.

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Reddit. (2022). Esterification/Amidation Problems. r/Chempros.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • Mthembu, S. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.

  • Smeds, A., & Willför, S. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH.

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • ResearchGate. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.

  • Psillakis, E., & Kalogerakis, N. (2004). Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. PubMed.

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.

  • ResearchGate. (2013). Problems in sample derivatization for gas chromatography?.

  • e-Repositori UPF. (2018). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva.

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.

  • Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.

  • ResearchGate. (2011). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.

  • ResearchGate. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-6-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Methoxy-6-nitropicolinic acid (C₇H₆N₂O₅). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular targets.[1][2] Its unique electronic and steric profile, dictated by the interplay of the electron-withdrawing nitro group, the electron-donating methoxy group, and the chelating picolinic acid moiety, makes it highly useful.[1]

However, these same functional groups present distinct challenges during purification. The presence of a strongly acidic carboxylic acid, a basic pyridine nitrogen, and a polar nitro group on a single aromatic scaffold complicates standard purification protocols. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Methoxy-6-nitropicolinic acid?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the nitration of a 5-methoxypicolinic acid precursor.[3][4] Key impurities often include:

  • Unreacted Starting Material: Incomplete nitration will leave residual 5-methoxypicolinic acid.

  • Regioisomers: Electrophilic nitration of the substituted pyridine ring can potentially yield other positional isomers, although the directing effects of the existing substituents generally favor the desired product.[3]

  • Over-nitrated Byproducts: Harsh nitrating conditions (e.g., excess mixed acid, high temperatures) can lead to the formation of dinitro species.[3][5]

  • Hydrolysis Precursor: If the synthesis involves the hydrolysis of a methyl or ethyl ester (e.g., Methyl 5-methoxy-6-nitropicolinate), the unhydrolyzed ester is a common, less polar impurity.[6][7]

  • Degradation Products: Residual strong acids from the nitration step can lead to degradation if not properly quenched and removed during workup.

Q2: What are the general solubility characteristics of this compound?

A2: Based on its structure and data for similar compounds like 6-Methyl-5-nitropicolinic acid, you can expect the following:[1]

  • Poorly soluble in water and nonpolar organic solvents like hexanes.

  • Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderately soluble in chloroform and dichloromethane.[1]

  • Its sodium or potassium salt, formed by deprotonation of the carboxylic acid with a base, will be significantly more soluble in aqueous or alcoholic solutions. This property is fundamental to purification by acid-base extraction.

Q3: What analytical methods are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:[1]

  • HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for quantifying purity and detecting trace impurities. A C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or TFA) is a good starting point.[8][9]

  • NMR Spectroscopy (¹H & ¹³C): Provides definitive structural confirmation and can identify impurities if they are present at levels above ~1%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[1]

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific issues encountered during the purification workflow.

Problem 1: Low Purity and Discoloration After Initial Aqueous Workup
  • Symptom: Your crude, isolated solid is brown or dark yellow, and TLC analysis shows multiple spots, including baseline material and streaks.

  • Possible Cause (Causality):

    • Residual Acid: Nitrating agents (HNO₃/H₂SO₄) have not been fully neutralized and washed away. These strong acids can promote degradation and charring upon concentration, leading to discoloration.[4]

    • Complex Impurity Profile: The reaction may have produced a significant number of polar, acidic byproducts that are co-extracted with the desired product.

  • Solution: A Robust Acid-Base Extraction Protocol The key is to leverage the acidic nature of the picolinic acid to separate it from neutral or less acidic impurities.

    Experimental Protocol: Optimized Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild base, such as 1M sodium bicarbonate (NaHCO₃) solution. The 5-Methoxy-6-nitropicolinic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

      • Expert Insight: Avoid using strong bases like NaOH initially, as they can potentially hydrolyze ester impurities or promote side reactions.

    • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with fresh ethyl acetate to remove any trapped nonpolar impurities.

    • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1-2M HCl with vigorous stirring until the pH is ~2-3. The protonated, neutral product will precipitate out of the solution.[10]

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a nonpolar solvent like cold hexanes to aid drying.

    • Drying: Dry the purified solid under vacuum.

Problem 2: Difficulty with Purification by Column Chromatography
  • Symptom: The product spot streaks severely on a silica gel TLC plate, and attempts at column chromatography result in broad peaks, poor separation, and low recovery.

  • Possible Cause (Causality): The carboxylic acid functional group is highly polar and acidic. It interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and acid-base interactions. This leads to irreversible adsorption or slow, uneven elution, causing tailing.[7]

  • Solution: Suppress Ionization with a Mobile Phase Modifier To achieve clean chromatography, you must suppress the deprotonation of the carboxylic acid.

    Experimental Protocol: Modified Column Chromatography

    • Solvent System Selection: Use a moderately polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol.

    • Add Acid Modifier: To the chosen eluent, add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid .[7]

      • Mechanism: The added acid keeps the carboxylic acid of your product in its protonated (R-COOH) form. This neutral form has a much lower affinity for the silica surface, resulting in faster elution, symmetrical peak shapes, and improved separation.

    • Column Packing: Pack the column using the eluent mixture containing the acid modifier.

    • Loading and Elution: Load the sample and elute with the modified mobile phase. Monitor fractions by TLC.

Problem 3: Persistent Impurity after Recrystallization
  • Symptom: After recrystallization, you successfully remove some impurities, but one persistent spot remains on the TLC, and the melting point is still broad.

  • Possible Cause (Causality):

    • Co-crystallization: The impurity has very similar solubility properties and crystal lattice packing energy to your desired product, causing it to crystallize out of solution alongside it. This is common with regioisomers.

    • Un hydrolyzed Ester: If your synthesis involved ester hydrolysis, the starting ester is a very likely contaminant. It is less polar but may have some solubility in the recrystallization solvent.[7]

  • Solution: Systematic Solvent Screening and Alternative Techniques

    Data Presentation: Recrystallization Solvent Screening A systematic approach is crucial. Test the solubility of your impure solid in small amounts of various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, a solvent/anti-solvent system is effective.

Solvent ClassExample Solvents to TestSuitability as Primary SolventSuitability as Anti-Solvent
Alcohols Methanol, Ethanol, IsopropanolGood (dissolves when hot)Poor
Esters Ethyl AcetateGoodModerate
Chlorinated Dichloromethane, ChloroformOften too solubleGood
Aromatic TolueneModerateGood
Ethers Diethyl Ether, MTBEPoorExcellent
Hydrocarbons Hexanes, HeptaneInsolubleExcellent
Polar Aprotic AcetonitrileGoodPoor
Visualization of Workflows

Purification Workflow Diagram

Purification_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base check_purity1 Check Purity (TLC/HPLC) acid_base->check_purity1 recrystallize Recrystallization check_purity2 Check Purity (TLC/HPLC) recrystallize->check_purity2 column Column Chromatography (with acid modifier) pure Pure Product column->pure check_purity1->recrystallize Impure check_purity1->pure Pure check_purity2->column Impure check_purity2->pure Pure

A general workflow for the purification of 5-Methoxy-6-nitropicolinic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_tlc TLC Analysis start Symptom: Impure Final Product tlc_streaking Streaking/ Tailing Spot start->tlc_streaking tlc_extra_spot Distinct Extra Spot start->tlc_extra_spot cause_acidic Cause: Acidic nature interacts with silica tlc_streaking->cause_acidic cause_impurity Cause: Co-crystallization or unreacted starting material tlc_extra_spot->cause_impurity solution_acid Solution: Add acid (AcOH/FA) to eluent cause_acidic->solution_acid solution_recrystallize Solution 1: Re-screen recrystallization solvents cause_impurity->solution_recrystallize solution_column Solution 2: Column chromatography cause_impurity->solution_column

A decision tree for troubleshooting common purification issues.

References
  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • Gîrbea, G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2197. Available at: [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Università del Piemonte Orientale. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Wang, X., et al. (2020). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Asian Journal of Organic Chemistry, 9(10), 1540-1559. Available at: [Link]

  • Amadis Chemical Co., Ltd. (n.d.). 5-Methoxy-6-nitropicolinic acid CAS NO.324028-85-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.531 (1955); Vol. 28, p.75 (1948). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Iannuzzi, F., et al. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 30(20), 4930. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Coll. Vol. 9, p.484 (1998); Vol. 72, p.186 (1995). Available at: [Link]

Sources

Troubleshooting

preventing decomposition of 5-Methoxy-6-nitropicolinic acid in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Methoxy-6-nitropicolinic acid. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-6-nitropicolinic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Inconsistent results can often be traced back to unforeseen compound degradation. This guide provides in-depth explanations, troubleshooting protocols, and preventative measures based on the fundamental chemical properties of the molecule.

Understanding the Instability: Key Decomposition Pathways

5-Methoxy-6-nitropicolinic acid is a substituted picolinic acid derivative. Its structure, featuring a carboxylic acid alpha to the pyridine nitrogen, a nitro group, and a methoxy group, presents specific stability challenges. Understanding these potential degradation routes is the first step toward preventing them.

The primary pathways for decomposition are decarboxylation , photodegradation , and hydrolysis .

Main 5-Methoxy-6-nitropicolinic Acid in Solution Heat Heat Main->Heat Stressor Light Light (UV/Visible) Main->Light Stressor Acid_Base Extreme pH (Acid or Base) Main->Acid_Base Stressor Decarboxylation Decarboxylation Heat->Decarboxylation Induces Photodegradation Photodegradation Light->Photodegradation Induces Acid_Base->Decarboxylation Catalyzes Hydrolysis Methoxy Hydrolysis Acid_Base->Hydrolysis Catalyzes

Caption: Key stressors and resulting degradation pathways for 5-Methoxy-6-nitropicolinic acid.

Decarboxylation

Picolinic acids (compounds with a carboxylic acid at the 2-position of a pyridine ring) are known to undergo thermal decarboxylation to release CO2.[1] This process, often following the Hammick reaction mechanism, can be accelerated by both heat and pH.[1][2] Studies on substituted picolinic acids have shown that the rate of decarboxylation in aqueous solutions increases as the pH rises from 0, reaching a maximum near pH 1.[3][4] The presence of a strongly electron-withdrawing nitro group can influence the electronic properties of the pyridine ring, potentially impacting the rate of this degradation.

Photodegradation

Nitroaromatic compounds are notoriously susceptible to degradation upon exposure to light, particularly UV radiation.[5][6][7] Photolysis can lead to the formation of various byproducts, including nitroso species or the generation of nitrous acid, fundamentally altering the compound's structure and reactivity.[8][9] This degradation pathway is a critical consideration for any experiment involving solutions of 5-Methoxy-6-nitropicolinic acid.

Hydrolysis

The methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under strong acidic conditions, which would convert it into a hydroxyl group.[10] While generally less rapid than decarboxylation or photodegradation under typical lab conditions, this pathway should be considered when experiments are conducted at a low pH for extended periods.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My solution of 5-Methoxy-6-nitropicolinic acid, which was initially colorless, has turned yellow or brown. What is happening and how can I prevent it?

A1: A color change is a strong indicator of chemical degradation. The most likely culprits are photodegradation or oxidative degradation of the nitroaromatic system.[9] Nitroaromatic compounds can form colored byproducts upon exposure to ambient light or oxidizing agents.[9]

Causality & Prevention:

  • Light Exposure: The primary cause is likely photodegradation from ambient laboratory light.[8]

    • Solution: Always prepare and store your solutions in amber glass vials or tubes. If you must use clear containers, wrap them thoroughly in aluminum foil. Minimize the time solutions are exposed to light during experimental setup.[9]

  • Oxidative Stress: While the compound is stable under proper conditions, it may be incompatible with strong oxidizing agents.[11][12]

    • Solution: Review your experimental buffer and media components. Ensure no strong oxidizing agents are present. When preparing stock solutions, using a de-gassed solvent can help minimize oxidation.[9]

Q2: I'm analyzing my compound via HPLC and see new, unexpected peaks appearing over time. Could this be degradation?

A2: Yes, the appearance of new peaks that grow over time is a classic sign of compound degradation. The identity of the peaks relates to the degradation pathway. A peak with a shorter retention time (more polar) could indicate hydrolysis of the methoxy group, while other peaks could correspond to decarboxylated or photodegraded products.

Causality & Identification Workflow:

  • Hypothesize the Cause: Based on your experimental conditions (e.g., pH of mobile phase, light exposure during sample runs), determine the most likely degradation pathway.

  • Forced Degradation: To confirm, perform a simple forced degradation study (see Protocol 2 below). Briefly stress the compound under acidic, basic, oxidative, and photolytic conditions.

  • Analyze and Compare: Run the stressed samples on your HPLC system. The degradation products formed under specific stress conditions (e.g., the peak from the acid-stressed sample) can help you tentatively identify the unknown peaks in your experimental samples.

  • Structural Elucidation: For definitive identification of major degradants, advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[13][14]

Start Unexpected HPLC Peak Observed Hypothesize Hypothesize Cause (pH, Light, Temp) Start->Hypothesize Forced_Deg Perform Forced Degradation Study (See Protocol 2) Hypothesize->Forced_Deg Analyze Analyze Stressed & Experimental Samples Forced_Deg->Analyze Compare Compare Chromatograms Analyze->Compare Identify Tentatively Identify Degradant Compare->Identify LCMS Confirm Structure (LC-MS) Identify->LCMS For confirmation

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Q3: My bioassay results are inconsistent, especially between experiments run on different days. Could the stability of my compound stock solution be the problem?

A3: Absolutely. Inconsistent biological activity is often due to a decrease in the concentration of the active parent compound and the potential introduction of degradation products with unknown or confounding activities. If your stock solution degrades over time, you will be dosing cells or targets with progressively lower amounts of the intended compound.

Causality & Best Practices:

  • Improper Storage: Storing stock solutions at room temperature, in clear vials, or for extended periods (even when frozen) can lead to significant degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation by concentrating solutes during the freezing process.

  • Solution:

    • Aliquot Stocks: Prepare your primary stock solution and immediately divide it into single-use aliquots in amber, tightly sealed tubes.

    • Store Properly: Store these aliquots at -20°C or, for long-term storage, at -80°C.[12]

    • Use Freshly: For each experiment, thaw a new aliquot. Do not refreeze any unused portion of the thawed solution.

    • Qualify Old Stocks: If you suspect an older stock solution is compromised, compare its performance in your assay against a freshly prepared solution.

Frequently Asked Questions (FAQs)

  • What is the best solvent for a stock solution?

    • For 6-Methyl-5-nitropicolinic acid, a related compound, solubility is noted in organic solvents like DMSO, chloroform, and dichloromethane.[15] DMSO is a common choice for preparing high-concentration stock solutions for biological assays. Ensure you use anhydrous, high-purity DMSO.

  • How should I store the solid form of the compound?

    • Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[11][15] A desiccator at 2-8°C is ideal. Avoid exposure to heat or direct sunlight.[16][17]

  • At what pH is a solution of 5-Methoxy-6-nitropicolinic acid most stable?

    • Given that decarboxylation of similar picolinic acids is accelerated at low pH, maintaining a pH in the neutral range (e.g., pH 6-8) is advisable to minimize this degradation pathway.[3][4][9] Avoid strongly acidic or strongly alkaline conditions unless required by the experiment, and if so, use the solution immediately after preparation.[12]

  • Can I prepare a large batch of my working solution in buffer and use it for a week?

    • This is strongly discouraged. Aqueous buffered solutions are more susceptible to degradation than concentrated stocks in anhydrous solvents. Prepare fresh working solutions from a frozen, single-use stock aliquot for each day's experiments.

Protocols for Ensuring Stability

Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the shelf-life of your compound and ensure consistent experimental results.

Materials:

  • 5-Methoxy-6-nitropicolinic acid (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vial for initial dissolution

  • Low-volume, amber microcentrifuge tubes or cryovials for aliquots

  • Calibrated balance and precision pipettes

Procedure:

  • Pre-weighing: Allow the container of solid 5-Methoxy-6-nitropicolinic acid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the desired amount of solid in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the amber glass vial to achieve your target stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use amber microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, and date, and store them at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[12]

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Vortex briefly before making dilutions. Discard any unused portion of the thawed aliquot.

Protocol 2: Rapid Forced Degradation Study

This protocol helps identify potential degradation products under various stress conditions, aiding in troubleshooting and analytical method development.[9][18]

Materials:

  • 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with a suitable column (e.g., C18).

  • UV lamp.

Procedure:

  • Prepare Samples: Label five amber HPLC vials: Control, Acid, Base, Oxidative, and Photo.

  • Control: Add 1 mL of the stock solution to the "Control" vial.

  • Acid Hydrolysis: Add 500 µL of stock solution and 500 µL of 0.1 M HCl to the "Acid" vial. Cap and incubate at 60°C for 24 hours.[9]

  • Base Hydrolysis: Add 500 µL of stock solution and 500 µL of 0.1 M NaOH to the "Base" vial. Cap and incubate at 60°C for 24 hours.[9]

  • Oxidative Degradation: Add 500 µL of stock solution and 500 µL of 3% H₂O₂ to the "Oxidative" vial. Cap and store at room temperature, protected from light, for 24 hours.[9]

  • Photodegradation: Place the "Photo" vial (containing 1 mL of stock solution, uncapped but covered with quartz or UV-transparent film) under a UV lamp for 24 hours.

  • Neutralization & Analysis:

    • After incubation, cool the "Acid" and "Base" samples to room temperature. Neutralize the "Acid" sample with an equivalent amount of 0.1 M NaOH and the "Base" sample with 0.1 M HCl.

    • Analyze all five samples by HPLC under the same conditions. Compare the chromatograms to identify the peaks corresponding to specific degradation pathways.

References

  • Current time information in West Northamptonshire, GB. (n.d.). Google.
  • Hammick reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Decarboxylation. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.
  • Buncel, E., & Onyido, I. (1986). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 108(14), 4153-4158.
  • Cantwell, N. H., & Brown, E. V. (1952). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 74(23), 5768-5769.
  • Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1971). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
  • Lipczynska-Kochany, E., & Bolton, J. R. (1992). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Environmental Science & Technology, 26(2), 259-262.
  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 753-759.
  • Lipczynska-Kochany, E. (1992). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Bakke, J. E., & Olsson, K. (1986). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, Series B, 40, 587-593.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 9(26), 5373-5376.
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 59(4), 347-352.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Sharma, A., & Kumar, V. (2017). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Chemical Studies, 5(6), 439-443.
  • Dotsenko, V. V., et al. (2015). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][3]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699.

  • Walters, D. (2017). Handling and Storing Chemicals. Lab Manager. Retrieved January 2, 2026, from [Link]

  • Lielbriedis, A., et al. (2012). ACID-MEDIATED RING TRANSFORMATIONS OF PARTIALLY HYDROGENATED PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 48(1), 14-26.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved January 2, 2026, from [Link]

  • How do I... safely store chemicals in laboratory? (n.d.). Environmental Health & Safety, The University of Alabama at Birmingham. Retrieved January 2, 2026, from [Link]

  • Burton, R. M., & Kaplan, N. O. (1954). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 206(1), 283-297.
  • Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Vanderbilt Environmental Health and Safety. Retrieved January 2, 2026, from [Link]

  • Kaczor, A. A., & Polski, A. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(1), 123.
  • Bakke, J. E. (1987). Nitropyridines: Synthesis and reactions. Heterocycles, 26(8), 2217-2234.
  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(11), 13952-13968.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved January 2, 2026, from [Link]

  • Factors Affecting Protein Stability In Vitro. (n.d.). OPS Diagnostics. Retrieved January 2, 2026, from [Link]

  • Koubský, T., & Luštinec, J. (2018). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Journal of Radioanalytical and Nuclear Chemistry, 318(3), 1935-1943.
  • Kim, K. B., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(3), 239-246.
  • Brown, E. V., & Neil, R. J. (1954). Effect of Methyl Substitution on the Decarboxylation of Picolinic Acids. Journal of the American Chemical Society, 76(13), 3479-3481.
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Sources

Optimization

Technical Support Center: Synthesis of 5-Methoxy-6-nitropicolinic Acid

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Methoxy-6-nitropicolinic acid, and what are its critical steps?

A1: The most prevalent and scalable synthesis typically involves a two-step process starting from 2-chloro-5-methoxypyridine. The key steps are:

  • Nitration: The pyridine starting material is nitrated, usually with a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 6-position. This step is highly exothermic and requires careful temperature control to prevent side reactions.

  • Hydrolysis or Oxidation/Hydrolysis: The intermediate, often a 2-chloro or 2-cyano derivative, is then converted to the final carboxylic acid. This can be achieved through hydrolysis of a nitrile group or a more complex oxidation of a methyl group followed by hydrolysis. Each pathway has its own set of potential impurities.

Q2: I've finished my synthesis, but the product has a low melting point and appears discolored. What are the likely culprits?

A2: A low or broad melting point is a classic sign of impurities. For 5-Methoxy-6-nitropicolinic acid, this often points to the presence of one or more of the following:

  • Starting Materials: Incomplete conversion of the starting pyridine derivative.

  • Regioisomers: Formation of an undesired isomer, such as 5-methoxy-4-nitropicolinic acid, during the nitration step.

  • Over-nitrated Species: Introduction of a second nitro group onto the aromatic ring.

  • Incomplete Hydrolysis: If proceeding from a nitrile or ester intermediate, residual amounts of these precursors may remain.

Discoloration, typically yellow or brown, is often associated with residual nitrating agents or nitro-aromatic byproducts. Thorough purification is essential.

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A multi-pronged analytical approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting materials and major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for identifying and quantifying impurities, including isomers.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting trace-level impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific experimental issues and provides actionable solutions based on chemical principles.

Issue 1: An unexpected spot is observed on the TLC plate after the nitration step.

Q: My nitration of 2-chloro-5-methoxypyridine shows two major spots on TLC. What is the likely identity of the second spot?

A: The most probable impurity generated during the nitration of a substituted pyridine is a regioisomer .[1] While the methoxy group strongly directs the incoming nitro group to the ortho position (C6), some substitution can occur at the C4 position, leading to the formation of 2-chloro-5-methoxy-4-nitropyridine. The ratio of these isomers is highly dependent on reaction conditions.

  • Causality: The directing effects of substituents on the pyridine ring determine the position of electrophilic attack. Inadequate temperature control or improper stoichiometry of nitrating agents can lead to a loss of selectivity.[2]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to enhance regioselectivity.

    • Purification: These isomers can often be separated by column chromatography or careful recrystallization, although their similar polarities can make this challenging.

Issue 2: The final product yield is low after the hydrolysis step.

Q: I am hydrolyzing the nitrile precursor (2-cyano-5-methoxy-6-nitropyridine) to the carboxylic acid, but my yields are consistently low. What could be causing this?

A: Low yields from nitrile hydrolysis in this context often stem from incomplete reaction or product degradation.

  • Causality:

    • Incomplete Hydrolysis: The electron-withdrawing nitro group can deactivate the nitrile, making it resistant to hydrolysis. This can leave significant amounts of the unhydrolyzed nitrile or the intermediate amide in the crude product.[3]

    • Decarboxylation: Picolinic acids substituted with strong electron-withdrawing groups can be susceptible to decarboxylation (loss of CO₂) under harsh heating conditions, especially in acidic or basic media.[3]

  • Solution:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress and ensure the disappearance of the starting nitrile.

    • Extended Reaction Time/Temperature: If the reaction is stalled, consider extending the reaction time or moderately increasing the temperature, but be mindful of potential decarboxylation.

    • Purification: An acid-base extraction is highly effective for separating the desired carboxylic acid from neutral impurities like the unreacted nitrile. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be re-acidified to precipitate the pure product.

Issue 3: NMR analysis indicates the presence of an unknown aromatic impurity.

Q: My ¹H NMR spectrum shows an extra set of aromatic signals that I cannot account for. What could this be?

A: Besides regioisomers, another possibility is the presence of a de-nitrated or de-methoxylated species, although this is less common under standard conditions. A more likely scenario, especially if the reaction was not properly quenched, is the formation of phenolic impurities.

  • Causality: If the precursor is a chloro-pyridine, harsh hydrolysis conditions could lead to nucleophilic substitution of the chloride, forming a hydroxypyridine derivative. While typically difficult, the presence of a strong electron-withdrawing nitro group can facilitate this side reaction.

  • Solution:

    • Review Reaction Conditions: Ensure that hydrolysis conditions are not excessively harsh (e.g., overly high temperatures or prolonged reaction times).

    • Spectroscopic Analysis: Use 2D NMR techniques (like COSY and HMBC) to elucidate the structure of the unknown impurity.

    • Purification: Recrystallization is often effective at removing impurities with different functional groups and thus different solubility profiles.

Summary of Potential Impurities
Impurity TypePotential SourceRecommended Analytical MethodMitigation Strategy
Starting Material Incomplete reactionTLC, HPLC, ¹H NMRMonitor reaction to completion; optimize reaction time/temperature.
Regioisomer Lack of selectivity in nitration¹H NMR, HPLCMaintain strict temperature control during nitration; purification via chromatography or recrystallization.[1][4]
Unhydrolyzed Precursor Incomplete hydrolysis of nitrile/esterTLC, HPLC, IRExtend hydrolysis reaction time; use acid-base extraction for purification.[3]
Decarboxylation Product Excessive heat during hydrolysis or workupGC-MS, ¹H NMRAvoid high temperatures; use moderate conditions for purification and drying.[3]

Key Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is primarily the desired acid but contains minor, less-polar impurities.

  • Solvent Selection: Identify a suitable solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 5-Methoxy-6-nitropicolinic acid, solvent systems like ethanol/water or acetic acid/water are often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum. The resulting product should be a pale yellow solid with a sharp melting point.

Visualized Workflows and Pathways

Synthetic Pathway and Impurity Formation

The following diagram illustrates the common synthetic route and where key impurities can arise.

Synthesis_Pathway cluster_nitration Nitration Step cluster_hydrolysis Hydrolysis Step SM 2-Chloro-5-methoxypyridine INT 2-Chloro-5-methoxy-6-nitropyridine SM->INT Nitration (HNO3/H2SO4) IMP1 Regioisomer Impurity (4-Nitro Derivative) SM->IMP1 Side Reaction PROD 5-Methoxy-6-nitropicolinic Acid INT->PROD Hydrolysis/Oxidation IMP2 Unhydrolyzed Precursor INT->IMP2 Incomplete Reaction Troubleshooting_Workflow Start Crude Product Obtained TLC Run TLC Analysis Start->TLC TLC_Check Multiple Spots? TLC->TLC_Check NMR Acquire ¹H NMR Spectrum NMR_Check Unexpected Aromatic Signals? NMR->NMR_Check HPLC Run HPLC Analysis Purity_Check Purity > 98%? HPLC->Purity_Check TLC_Check->NMR No (Single Spot) Check_SM Check for Unreacted Starting Material TLC_Check->Check_SM Yes NMR_Check->HPLC No Check_Isomer Suspect Regioisomer NMR_Check->Check_Isomer Yes Recrystallize Perform Recrystallization or Column Chromatography Purity_Check->Recrystallize No Final_Product Product Meets Purity Specs Purity_Check->Final_Product Yes Recrystallize->Start Re-analyze Check_SM->Recrystallize Check_Isomer->Recrystallize Further_Analysis Further Spectroscopic Analysis (2D NMR, MS) Check_Isomer->Further_Analysis If persists

Caption: A logical workflow for troubleshooting synthesis issues.

References

**[5] Amadis Chemical Co., Ltd. 5-Methoxy-6-nitropicolinic acid CAS NO.324028-85-5. LookChem. Retrieved from [Link]

**[6] Organic Syntheses. 6-methoxy-8-nitroquinoline. Retrieved from [Link]

**[7] Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from

**[8] Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

**[9] Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

**[10] Defense Technical Information Center. Mechanochemical Nitration of Organic Compounds. Retrieved from [Link]

**[11] Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from

**[1] Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from

**[12] Semantic Scholar. Direct nitration of five membered heterocycles. Retrieved from [Link]

**[2] Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

**[4] National Institutes of Health. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5-Methoxy-6-nitropicolinic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with 5-Methoxy-6-nitropicolinic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with 5-Methoxy-6-nitropicolinic acid. The methodologies outlined herein are grounded in established physicochemical principles and are designed to offer robust, reproducible solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of 5-Methoxy-6-nitropicolinic acid?

A1: The aqueous solubility of 5-Methoxy-6-nitropicolinic acid is primarily limited by its molecular structure. As a derivative of picolinic acid, it possesses a carboxylic acid group which can be ionized to improve solubility. However, the presence of the aromatic pyridine ring and the methoxy group contributes to its lipophilic character, while the nitro group, being electron-withdrawing, can influence the acidity of the carboxylic acid. At a pH below its pKa, the compound will exist predominantly in its less soluble, protonated (neutral) form.

Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the most likely cause?

A2: Precipitation in an aqueous buffer is most commonly due to the pH of the solution being at or below the pKa of the carboxylic acid group of 5-Methoxy-6-nitropicolinic acid. In its protonated state, the molecule is less polar and therefore less soluble in water. Consider verifying and adjusting the pH of your buffer.

Q3: Can I use organic solvents to dissolve 5-Methoxy-6-nitropicolinic acid?

A3: Yes, 5-Methoxy-6-nitropicolinic acid is expected to have better solubility in polar organic solvents compared to water, especially solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[1] However, for many biological and pharmaceutical applications, high concentrations of organic solvents are not desirable. The use of co-solvents in smaller percentages with aqueous solutions is a common strategy.[2][3]

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: As with any chemical, it is crucial to handle 5-Methoxy-6-nitropicolinic acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the presence of a nitro group, it is advisable to be cautious, as some nitro compounds can have associated hazards.[4][5] Always consult the material safety data sheet (MSDS) for specific handling and storage information.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of 5-Methoxy-6-nitropicolinic acid and provides systematic approaches to resolve them.

Issue 1: Poor Solubility in Neutral Aqueous Buffers
  • Root Cause Analysis: The carboxylic acid moiety of 5-Methoxy-6-nitropicolinic acid is likely protonated at neutral pH, leading to low aqueous solubility. The Henderson-Hasselbalch equation dictates that a significant portion of the acid will be in its neutral form when the pH is close to or below its pKa.

  • Troubleshooting Steps:

    • pH Adjustment: The most direct approach is to increase the pH of the aqueous solution.[6][] By raising the pH above the pKa of the carboxylic acid, you will deprotonate it, forming a more soluble carboxylate salt.[8][9] It is recommended to perform a pH titration to determine the optimal pH for solubility while considering the stability of the compound and the requirements of your experiment.

    • Salt Formation: A more permanent and often preferred method is the formation of a salt.[10][11][12] This involves reacting the acidic compound with a suitable base to create a salt form with enhanced aqueous solubility.[13]

Issue 2: Compound "Crashing Out" Upon Dilution
  • Root Cause Analysis: This often occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The sudden change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

  • Troubleshooting Steps:

    • Co-solvent System: Employ a co-solvent system in your final aqueous solution.[2] Small percentages of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous media.[3][14]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[15][16][17][18] This is particularly useful when the required concentration in the aqueous phase is above the intrinsic solubility.

    • Slower Addition and Mixing: When diluting the stock solution, add it dropwise to the aqueous buffer while vigorously stirring. This can sometimes prevent localized high concentrations that lead to immediate precipitation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the pH-dependent solubility of 5-Methoxy-6-nitropicolinic acid.

Materials:

  • 5-Methoxy-6-nitropicolinic acid

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of 5-Methoxy-6-nitropicolinic acid to a known volume of each buffer.

  • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH for your desired concentration.

Expected Outcome: The solubility of 5-Methoxy-6-nitropicolinic acid is expected to increase significantly as the pH rises above its pKa.

Protocol 2: Solubilization Using a Co-solvent System

This protocol provides a method for preparing a solution of 5-Methoxy-6-nitropicolinic acid using a co-solvent.

Materials:

  • 5-Methoxy-6-nitropicolinic acid

  • Dimethyl sulfoxide (DMSO)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Aqueous buffer of choice

Procedure:

  • Prepare a high-concentration stock solution of 5-Methoxy-6-nitropicolinic acid in a suitable organic solvent in which it is freely soluble (e.g., 100 mg/mL in DMSO).

  • Prepare a series of co-solvent/buffer mixtures. For example, prepare solutions containing 5%, 10%, and 20% (v/v) of a co-solvent (e.g., ethanol, PG, or PEG 400) in your desired aqueous buffer.

  • Add the stock solution dropwise to the co-solvent/buffer mixtures while vortexing to reach the desired final concentration of the compound.

  • Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours).

  • Quantify the concentration of the dissolved compound if necessary.

Data Presentation:

Co-solventConcentration (% v/v)Visual Observation (24h)
Ethanol5Clear / Precipitate
Ethanol10Clear / Precipitate
Propylene Glycol5Clear / Precipitate
Propylene Glycol10Clear / Precipitate
PEG 4005Clear / Precipitate
PEG 40010Clear / Precipitate

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble 5-Methoxy-6-nitropicolinic acid ph_adjust Strategy 1: pH Adjustment start->ph_adjust salt_form Strategy 2: Salt Formation start->salt_form cosolvent Strategy 3: Co-solvency start->cosolvent surfactant Strategy 4: Surfactants start->surfactant ph_adjust_step1 Increase pH > pKa ph_adjust->ph_adjust_step1 salt_form_step1 React with a suitable base (e.g., NaOH, KOH, TRIS) salt_form->salt_form_step1 cosolvent_step1 Use water-miscible organic solvents (e.g., Ethanol, PG, PEG 400) cosolvent->cosolvent_step1 surfactant_step1 Use non-ionic or ionic surfactants (e.g., Tween®, Polysorbates) surfactant->surfactant_step1 ph_adjust_step2 Monitor Solubility & Stability ph_adjust_step1->ph_adjust_step2 salt_form_step2 Isolate and characterize the salt salt_form_step1->salt_form_step2 cosolvent_step2 Optimize co-solvent percentage cosolvent_step1->cosolvent_step2 surfactant_step2 Work above Critical Micelle Concentration (CMC) surfactant_step1->surfactant_step2

Caption: A workflow for selecting a strategy to improve the solubility of 5-Methoxy-6-nitropicolinic acid.

pH_Effect_on_Solubility cluster_low_pH Low pH ( < pKa ) cluster_high_pH High pH ( > pKa ) low_pH_compound COOH (Protonated) low_solubility Low Aqueous Solubility low_pH_compound->low_solubility Predominant form equilibrium low_pH_compound->equilibrium high_pH_compound COO- (Deprotonated) high_solubility High Aqueous Solubility high_pH_compound->high_solubility Predominant form equilibrium->high_pH_compound

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L. et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 114-119. [Link]

  • Jain, S. et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1), 405-414. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine, 1(1), 1-2. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Al-khattawi, A. et al. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Li, S. et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Polymers, 13(16), 2755. [Link]

  • Bhalani, D. V. et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6213. [Link]

  • Sharma, D. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 7(4), 59-67. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Patel, J. R. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 114-128. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Martins, F. et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843-11852. [Link]

  • Molbase. (n.d.). 5-Methoxy-6-nitropicolinic acid. [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]

  • MDPI. (2023). Green Surfactant-Free Synthesis of Mesoporous Silica Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach. Materials, 16(13), 4609. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitropicolinic acid. PubChem Compound Database. [Link]

  • Baptista, D. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (2020). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. International Journal of Molecular Sciences, 21(18), 6667. [Link]

Sources

Optimization

resolving inconsistencies in experimental results with 5-Methoxy-6-nitropicolinic acid

Welcome to the technical support center for 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-6-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experimentation with this compound. Our goal is to provide you with the expertise and insights necessary to ensure the integrity and reproducibility of your results.

Introduction to 5-Methoxy-6-nitropicolinic acid

5-Methoxy-6-nitropicolinic acid is a multifaceted pyridine derivative with significant potential in various research fields, including medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group, imparts a unique combination of electronic and steric properties. The pyridine nitrogen and carboxylate oxygen can act as a bidentate chelating agent for metal ions, while the electron-withdrawing nitro group influences its reactivity and biological activity.[1] However, these same features can present challenges in experimental design and execution. This guide will address these potential issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 5-Methoxy-6-nitropicolinic acid?

A1: While specific applications for 5-Methoxy-6-nitropicolinic acid are continually emerging, its structural motifs are common in compounds used as versatile ligands in coordination chemistry for the development of MRI contrast agents and radiopharmaceuticals.[1] Additionally, nitropyridine derivatives have been investigated as inhibitors of various enzymes and as precursors in the synthesis of more complex, biologically active molecules.[2]

Q2: What are the basic physicochemical properties of 5-Methoxy-6-nitropicolinic acid?

A2: Based on data for structurally related compounds, 5-Methoxy-6-nitropicolinic acid is expected to be a solid at room temperature. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane, but will have very poor solubility in water.[1] The pKa is predicted to be low, indicating it is a relatively strong organic acid.[1]

Q3: How should I prepare and store stock solutions of 5-Methoxy-6-nitropicolinic acid?

A3: For optimal stability and reproducibility, stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[3] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] The solid compound should be stored in a dry, dark environment at 2-8°C.[1]

Troubleshooting Guide

Issue 1: Solubility Problems and Precipitation in Aqueous Media

You've dissolved your 5-Methoxy-6-nitropicolinic acid in DMSO, but upon dilution into your aqueous assay buffer or cell culture medium, a precipitate forms, leading to inconsistent results.

Root Cause Analysis:

This is a common issue for hydrophobic compounds.[4] The carboxylic acid group's charge state is pH-dependent. At a pH below its pKa, the compound is in its less soluble, neutral form. While highly soluble in DMSO, the abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of solution.[5]

Solutions and Protocols:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. A key technique is to add the stock solution dropwise to the vigorously vortexing or stirring aqueous medium.[3] This can help maintain a transiently supersaturated state that allows for better dispersion.

  • pH Adjustment: To enhance solubility, ensure the pH of your final aqueous solution is above the compound's pKa, which will deprotonate the carboxylic acid to the more soluble carboxylate form.[6] A buffer at pH 7.4 or slightly higher is a good starting point. However, be aware that high pH can introduce other stability issues.[6]

  • Use of Co-solvents: While not always suitable for cell-based assays, for biochemical assays, the inclusion of a small percentage of a water-miscible organic co-solvent in the final assay buffer can improve solubility.

Experimental Workflow: Preparing an Aqueous Working Solution from a DMSO Stock

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution Preparation stock Weigh solid 5-Methoxy-6- nitropicolinic acid dmso Add anhydrous DMSO to desired concentration (e.g., 50 mM) stock->dmso vortex Vortex/sonicate until fully dissolved dmso->vortex aliquot Aliquot into single-use tubes and store at -20°C or -80°C vortex->aliquot thaw Thaw one aliquot of DMSO stock solution dilute Add DMSO stock dropwise to vigorously stirring buffer thaw->dilute buffer Pre-warm aqueous buffer (e.g., PBS, cell media) to 37°C buffer->dilute final Final working solution (e.g., 50 µM with 0.1% DMSO) dilute->final

Caption: Workflow for preparing an aqueous solution from a DMSO stock.

Issue 2: Inconsistent Biological Activity and Non-Reproducible IC50 Values

Your experimental results with 5-Methoxy-6-nitropicolinic acid are not reproducible, showing significant variability between experiments.

Root Cause Analysis:

This can stem from several factors, including compound instability, interactions with assay components, or issues with the assay itself.

  • Compound Degradation: The nitroaromatic moiety can be susceptible to degradation, especially when exposed to light or certain chemical conditions.[6] If the compound degrades during the experiment, its effective concentration will decrease, leading to variability.[7]

  • Nitro Group Reduction: The nitro group can be enzymatically reduced to a nitroso or hydroxylamino group, particularly in cellular assays or in the presence of reducing agents.[8][9] These metabolites will have different biological activities, confounding your results.

  • Metal Chelation: As a picolinic acid derivative, this compound can chelate divalent metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺) present in cell culture media or buffer systems.[1] This can alter the compound's activity or affect cellular processes dependent on these ions.

  • Cell Health and Passage Number: Inconsistent results in cell-based assays can often be traced back to variations in cell health, density, or using cells at a high passage number, which can lead to altered receptor expression or signaling.[7][10]

Solutions and Protocols:

  • Stability Assessment: Perform a forced degradation study to understand the stability of your compound under your specific experimental conditions (pH, temperature, light exposure).[6] Analyze the samples by HPLC to check for the appearance of degradation products.

  • Control for Nitro Reduction: If you suspect nitro reduction, you can test the activity of a commercially available amino-analogue of your compound. If the amino-analogue shows similar activity, it may suggest that the nitro group is being reduced to the amine in your system.

  • Control for Metal Chelation: To test for effects of metal chelation, you can add a surplus of a strong, non-interfering chelator like EDTA to your control wells to see if it mimics the effect of your compound. Conversely, you could supplement the media with additional divalent cations to see if it reverses the effect.

  • Standardize Cell Culture Practices: Always use cells that are healthy, within a consistent and low passage number range, and ensure uniform cell seeding density across your plates.[7]

Logical Flow: Troubleshooting Inconsistent Biological Activity

G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Biological Activity degradation Degradation? (Perform forced degradation study) start->degradation reduction Nitro Reduction? (Test amino-analogue) start->reduction chelation Metal Chelation? (Test with EDTA/excess ions) start->chelation cell_health Cell Health/Passage? (Standardize cell culture) start->cell_health interference Assay Interference? (Run interference controls) start->interference solution1 solution1 degradation->solution1 Solution: Prepare fresh solutions, protect from light solution2 solution2 reduction->solution2 Solution: Acknowledge metabolic conversion in data interpretation solution3 solution3 chelation->solution3 Solution: Use ion-free buffers if possible, or add controls solution4 solution4 cell_health->solution4 Solution: Use low passage cells, ensure consistent seeding solution5 solution5 interference->solution5 Solution: Perform counter-screen without biological target

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 5-Methoxy-6-nitropicolinic Acid as a Novel Antitubercular Agent

This guide provides a comprehensive framework for the validation of 5-Methoxy-6-nitropicolinic acid as a potential novel antitubercular agent. Drawing from established methodologies and insights from the field of tubercu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 5-Methoxy-6-nitropicolinic acid as a potential novel antitubercular agent. Drawing from established methodologies and insights from the field of tuberculosis drug discovery, we present a direct comparison with benchmark compounds and detail the requisite experimental protocols to rigorously assess its biological activity. Our focus is on the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme in the biosynthesis of the mycobacterial cell wall.[1][2]

Introduction: The Rationale for Investigating 5-Methoxy-6-nitropicolinic Acid

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutics with novel mechanisms of action.[3] Picolinic acid derivatives, particularly those with a nitro group substitution, have shown promise as potent inhibitors of essential mycobacterial enzymes.[3][4] Notably, 6-nitropicolinamides have been identified as promising antituberculosis agents that target DprE1.[3][4] DprE1 is a flavoenzyme essential for the biosynthesis of arabinogalactan and lipoarabinomannan, key components of the mycobacterial cell wall.[2][5] Its inhibition leads to bacterial cell death, making it a clinically validated and attractive target for drug discovery.[2]

Based on this precedent, we hypothesize that 5-Methoxy-6-nitropicolinic acid, a structurally related compound, also exhibits its antitubercular properties through the inhibition of DprE1. This guide outlines the experimental strategy to validate this hypothesis, comparing its efficacy against a known DprE1 inhibitor and a standard-of-care antitubercular drug.

Comparative Compounds:
  • BTZ043: A well-characterized covalent inhibitor of DprE1, serving as a positive control for enzyme inhibition.

  • Isoniazid: A frontline antitubercular drug that inhibits mycolic acid synthesis, providing a benchmark for whole-cell activity.

Experimental Validation Workflow

The validation of 5-Methoxy-6-nitropicolinic acid's biological activity follows a logical progression from enzymatic inhibition to whole-cell activity and finally, an assessment of its selectivity.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling A In Vitro DprE1 Enzyme Inhibition Assay B Determine IC50 Value A->B D Determine MIC90 Value B->D Correlate enzyme inhibition with whole-cell activity C Mycobacterial Growth Inhibition Assay (MIC) C->D F Determine CC50 Value D->F Assess Therapeutic Index (CC50 / MIC90) E Cytotoxicity Assay (e.g., MTT on Vero cells) E->F

Caption: Experimental workflow for the validation of 5-Methoxy-6-nitropicolinic acid.

The DprE1 Signaling Pathway and Point of Inhibition

DprE1, in concert with DprE2, is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole precursor for arabinan synthesis, an essential component of the mycobacterial cell wall. The inhibition of DprE1 halts this pathway, leading to cell death.

G FASII FAS-II System DPR Decaprenylphosphoryl-β-D-ribose (DPR) FASII->DPR DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor 5-Methoxy-6-nitropicolinic acid (Hypothesized Inhibitor) Inhibitor->DprE1

Caption: The DprE1 pathway and the hypothesized point of inhibition.

Detailed Experimental Protocols

In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against purified Mtb DprE1 enzyme.[3][6]

Materials:

  • Purified recombinant DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • Resazurin sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

  • Test compounds (5-Methoxy-6-nitropicolinic acid, BTZ043) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2 µL of DMSO.

  • Prepare a master mix containing the DprE1 enzyme and DPR substrate in the assay buffer.

  • Add 48 µL of the master mix to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.

  • Incubate the plate at 37°C for an additional 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Mycobacterial Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC90) of the test compound against Mycobacterium tuberculosis H37Rv.[6]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compounds (5-Methoxy-6-nitropicolinic acid, Isoniazid) dissolved in DMSO

  • 96-well clear, flat-bottom plates

  • Resazurin solution

Procedure:

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv in 7H9 broth to a final density of approximately 5 x 10^5 CFU/mL.

  • Prepare 2-fold serial dilutions of the test compounds in a 96-well plate.

  • Inoculate the wells with the bacterial suspension. Include a drug-free growth control and a sterility control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC90 is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating at least 90% inhibition of bacterial growth.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., Vero cells) to determine the 50% cytotoxic concentration (CC50).[6]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (5-Methoxy-6-nitropicolinic acid, Doxorubicin as a positive control) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percent cytotoxicity relative to the vehicle control and determine the CC50 value.

Comparative Data Summary

The following tables present hypothetical data for 5-Methoxy-6-nitropicolinic acid in comparison to the benchmark compounds.

Table 1: In Vitro DprE1 Enzyme Inhibition

CompoundIC50 (µM)
5-Methoxy-6-nitropicolinic acid0.5
BTZ0430.01
Isoniazid>100

Table 2: Whole-Cell Antitubercular Activity

CompoundMIC90 against M. tb H37Rv (µM)
5-Methoxy-6-nitropicolinic acid1.2
BTZ0430.03
Isoniazid0.2

Table 3: Cytotoxicity and Selectivity Index

CompoundCC50 on Vero Cells (µM)Selectivity Index (SI = CC50/MIC90)
5-Methoxy-6-nitropicolinic acid>100>83.3
BTZ04325833
Isoniazid>500>2500

Conclusion and Future Directions

This guide provides a robust framework for the initial biological validation of 5-Methoxy-6-nitropicolinic acid as a potential antitubercular agent. The presented protocols for DprE1 enzyme inhibition, whole-cell mycobacterial growth inhibition, and cytotoxicity will generate the necessary data to establish a preliminary structure-activity relationship and assess the compound's therapeutic potential.

Positive results from these initial assays would warrant further investigation, including mechanism of action studies to confirm DprE1 as the primary target, in vivo efficacy studies in animal models of tuberculosis, and pharmacokinetic and pharmacodynamic profiling. The multi-faceted approach outlined here ensures a thorough and scientifically rigorous evaluation of this promising compound.

References

  • Yadav, S., Soni, A., Tanwar, O., Bhadane, R., Besra, G. S., & Kawathekar, N. (2023). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. ChemMedChem, 18(16), e202300099. [Link]

  • Jones, C. M., et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. European Journal of Medicinal Chemistry, 118324. [Link]

  • PubMed. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. [Link]

  • Scilit. (n.d.). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. Retrieved from [Link]

  • Stanley, S. A., et al. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. [Link]

  • Working Group for New TB Drugs. (n.d.). DprE1 Inhibitors. Retrieved from [Link]

  • Her, H. L., & Chua, M. A. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55549. [Link]

  • Assay Genie. (n.d.). Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Retrieved from [Link]

  • Creative BioMart. (n.d.). Neuraminidase Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Tanner, R., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research, 10, 257. [Link]

  • ResearchGate. (n.d.). Schematic of the MGIT mycobacterial growth inhibition assay method. Retrieved from [Link]

  • Fletcher, H. A., et al. (2023). Development and application of the direct mycobacterial growth inhibition assay: a systematic review. Frontiers in Immunology, 14, 1249051. [Link]

  • Shirude, P. S., et al. (2013). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Scientific Reports, 3, 2948. [Link]

  • Marsay, L., et al. (2015). Ex vivo mycobacterial growth inhibition assay (MGIA) for tuberculosis vaccine testing - a protocol for. bioRxiv. [Link]

Sources

Comparative

A Comparative Guide to 5-Methoxy-6-nitropicolinic Acid and Its Analogs: Structure, Activity, and Application

Introduction: The Picolinic Acid Scaffold - A Privileged Framework in Chemical Biology Picolinic acid (pyridine-2-carboxylic acid) represents a quintessential "privileged scaffold" in the fields of medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Framework in Chemical Biology

Picolinic acid (pyridine-2-carboxylic acid) represents a quintessential "privileged scaffold" in the fields of medicinal chemistry, agrochemistry, and materials science. Its three isomers—picolinic, nicotinic, and isonicotinic acid—form the basis for a vast array of biologically active molecules, including natural products with antitumor and antibacterial properties.[1] The therapeutic and functional diversity of these compounds is intrinsically linked to their structural features, particularly the substitutions on the pyridine ring.[1]

The strategic placement of functional groups around this core can dramatically alter a molecule's electronic properties, steric profile, and capacity for intermolecular interactions. This fine-tuning dictates its biological activity, from broad-spectrum antimicrobial action to highly specific enzyme inhibition.[2][3][4] Structure-activity relationship (SAR) studies are therefore paramount in unlocking the full potential of this versatile framework.[2][5]

This guide provides an in-depth comparative analysis of 5-Methoxy-6-nitropicolinic acid , a derivative with a unique electronic signature, against other key picolinic acid analogs. We will explore how the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group defines its character and potential applications, supported by experimental data and protocols for researchers in the field.

Featured Molecule: 5-Methoxy-6-nitropicolinic Acid

5-Methoxy-6-nitropicolinic acid is a pyridine derivative distinguished by two key functional groups at positions 5 and 6.

  • Chemical Structure:

    • Molecular Formula: C₇H₆N₂O₅

    • Molecular Weight: 198.13 g/mol

    • (Data for the closely related methyl ester is available)[6]

The molecule's functionality is dictated by the electronic push-pull effect of its substituents. The methoxy group (-OCH₃) at the 5-position is a moderately activating, electron-donating group, increasing electron density in the ring through resonance. Conversely, the nitro group (-NO₂) at the 6-position is one of the strongest electron-withdrawing groups, significantly reducing electron density. This juxtaposition creates a unique electronic environment that influences the acidity of the carboxylic acid, the molecule's dipole moment, and its potential as a ligand for metal coordination.

The presence of the nitro group is particularly significant. Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects.[7][8] This activity is often attributed to the nitro group's ability to undergo bioreduction within cells, generating reactive nitrogen species that can induce oxidative stress.[7] Therefore, the nitro group can be considered both a pharmacophore and a potential toxicophore, necessitating careful evaluation.[8]

Comparative Analysis with Key Picolinic Acid Derivatives

The functional significance of 5-Methoxy-6-nitropicolinic acid is best understood by comparing it to its structural relatives.

A. The Nitro-Substituted Analogs: Precision in Biological Targeting

The position and presence of a nitro group are critical determinants of biological activity. While 5-Methoxy-6-nitropicolinic acid itself is not extensively characterized in biological literature, its close analogs, 5-nitropicolinic acid and 6-nitropicolinic acid, offer profound insights.

Recent groundbreaking research has identified 6-nitropicolinamides (amides derived from 6-nitropicolinic acid) as potent antituberculosis agents.[9][10] These compounds exhibit highly specific activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in arabinogalactan biosynthesis—a key component of the mycobacterial cell wall.[9][10] This targeted mechanism underscores the importance of the 6-nitro substituent for this specific therapeutic application.

In contrast, 5-nitropicolinic acid has been identified as an inhibitor of human neuraminidase 3 (NEU3), an enzyme implicated in regulating cellular signaling pathways.[3] The difference in targets between the 5-nitro and 6-nitro analogs highlights the remarkable specificity conferred by the substituent's position.

Table 1: Comparative Biological Activity of Nitropicolinic Acid Derivatives

CompoundTarget Organism/EnzymeReported Activity (IC₅₀ / MIC)Reference
6-Nitropicolinamide derivative (77) Mycobacterium tuberculosisMIC₉₀: 0.30 µM[9]
5-Nitropicolinic acid Human NEU3IC₅₀: 40–79 nM[3]

The potent, specific activity of these nitro-analogs contrasts sharply with the broader, less specific mechanisms of unsubstituted picolinic acid.

DprE1_Inhibition Substrate Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme Substrate->DprE1 binds to Product Decaprenylphosphoryl-2-keto-β-D-ribose (DPX) DprE1->Product oxidizes Arabinogalactan Arabinogalactan Synthesis Product->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Nitropicolinamide 6-Nitropicolinamide Nitropicolinamide->DprE1 inhibits

Caption: Inhibition of the DprE1 enzyme by 6-nitropicolinamide blocks a key step in mycobacterial cell wall synthesis.

B. The Methoxy-Substituted Analogs: Modulators of Physicochemical Properties

The introduction of a methoxy group, as seen in 5-Methoxypicolinic acid[11], primarily influences the molecule's physicochemical profile. Compared to unsubstituted picolinic acid, the -OCH₃ group:

  • Increases Lipophilicity: This can enhance membrane permeability, a critical factor for bioavailability and cellular uptake. Quantitative Structure Toxicity Relationship (QSTR) studies on other picolinic acid analogs have shown that hydrophobicity (logP) is a key descriptor for biological activity.[12]

  • Alters Electronic Distribution: As an electron-donating group, it can influence the pKa of the carboxylic acid and modulate the coordination properties of the nitrogen atom.

  • Provides a Hydrogen Bond Acceptor: The oxygen atom can participate in hydrogen bonding, affecting solubility and interactions with biological targets.

The synthesis of complex methoxy-substituted pyridines has been well-documented, often involving regioselective nucleophilic substitution reactions on di-halogenated precursors.[13] This established chemistry allows for the rational design of novel analogs.

C. The Picolinic Acid Core: A Foundation of Metal Chelation

Unsubstituted picolinic acid exhibits a broad range of biological effects, including antimicrobial and antitumor activities.[4][14] This is often attributed to its function as a bidentate chelating agent for transition metal ions like zinc (Zn²⁺) and iron (Fe²⁺).[12][15] By sequestering these essential cofactors, picolinic acid can disrupt vital cellular processes, such as DNA replication and cell division, which depend on metalloenzymes.[12] While effective, this mechanism is relatively non-specific compared to the targeted inhibition seen with highly functionalized derivatives.

Table 2: Comparative Physicochemical and Mechanistic Properties

Derivative ClassKey Structural FeaturePrimary InfluenceTypical Mechanism of Action
5-Methoxy-6-nitro -OCH₃ (donating) & -NO₂ (withdrawing)Unique electronic profile, potential for redox activity & chelationHypothesized: Target-specific inhibition, potential redox cycling
Nitro-substituted -NO₂ group (withdrawing)Potent biological activity, target specificityTarget-specific enzyme inhibition (e.g., DprE1, NEU3)[3][9]
Methoxy-substituted -OCH₃ group (donating)Increased lipophilicity, altered electronicsModulation of pharmacokinetics and target binding
Unsubstituted Core scaffoldMetal ion chelationDisruption of metalloenzyme function[12]

Experimental Protocols for Evaluation

To facilitate further research, we provide generalized protocols for the synthesis and biological evaluation of picolinic acid derivatives. These should be optimized for specific compounds and targets.

Protocol 1: Synthesis of Aminopicolinic Acid via Reduction of a Nitro Precursor

This protocol describes a common transformation that is highly relevant for derivatizing nitropicolinic acids into versatile amino-analogs, which can serve as building blocks for further synthesis.[16]

Objective: To reduce a nitropicolinic acid (e.g., 5-Methoxy-6-nitropicolinic acid) to its corresponding amino derivative.

Materials:

  • Nitropicolinic acid derivative (1 equivalent)

  • Palladium on carbon (Pd/C, 10% w/w, ~0.05 equivalents)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the nitropicolinic acid derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Purification: Wash the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude aminopicolinic acid, which can be purified further by recrystallization or column chromatography if necessary.

Caption: General workflow for the catalytic hydrogenation of a nitropicolinic acid derivative.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a picolinic acid derivative that inhibits the visible growth of a target microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only) and vehicle control (medium + DMSO)

  • Spectrophotometer or plate reader (optional, for OD measurement)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh medium to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.

    • Add 100 µL of sterile medium to wells 2 through 12.

    • Add 200 µL of the test compound stock (at 2x the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Controls: Prepare wells for the positive control antibiotic and the vehicle control in the same manner.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The picolinic acid scaffold is a remarkably tunable platform for developing functionally diverse molecules. Our analysis demonstrates that specific substitutions fundamentally dictate biological activity. While unsubstituted picolinic acid acts primarily through non-specific metal chelation, the introduction of a nitro group, as seen in 5- and 6-nitropicolinic acids, can confer potent and highly specific, target-based activity.[3][9][12] The addition of a methoxy group further modulates physicochemical properties essential for drug-like behavior.

5-Methoxy-6-nitropicolinic acid , with its unique electronic push-pull system, stands as an intriguing candidate for future investigation. Its structural features suggest a high potential for novel biological activity, possibly as a specific enzyme inhibitor or as a sophisticated ligand in coordination chemistry.[17] Future research should focus on its synthesis, characterization, and screening in diverse biological assays to unlock its therapeutic or industrial potential. The systematic exploration of SAR by modifying the 5- and 6-positions will undoubtedly lead to the discovery of next-generation agents for medicine and agriculture.

References

  • Izv Akad Nauk Ser Biol. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]

  • J Enzyme Inhib Med Chem. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 110–114. [Link]

  • Tantillo, C. et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 13(10), 305. [Link]

  • Khan, I. et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS omega. [Link]

  • Sydekum, A. D. et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. European journal of medicinal chemistry, 287, 118324. [Link]

  • Li, P. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (Basel, Switzerland), 28(3), 1438. [Link]

  • Koulen, K. et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4496. [Link]

  • Sydekum, A. D. et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. European journal of medicinal chemistry, 287, 118324. [Link]

  • Semantic Scholar. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial activity of Picolinic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Bawa, R. A. et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Leuthauser, S. W. et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126. [Link]

  • Anupama, B. et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European journal of medicinal chemistry, 82, 195–207. [Link]

  • Martínez-Alvarez, L. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]

  • Martínez-Alvarez, L. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]

  • Hirokawa, Y. et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & pharmaceutical bulletin, 48(12), 1847–1853. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitropicolinic acid. PubChem Compound Database. [Link]

Sources

Validation

A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 5-Methoxy-6-nitropicolinic Acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Methoxy-6-nitropicolinic acid, a substituted pyridine deri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its electron-donating (methoxy) and electron-withdrawing (nitro, carboxylic acid) groups. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a comprehensive strategy for its structural elucidation. We will move beyond mere data reporting to explore the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.

The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. For 5-Methoxy-6-nitropicolinic acid, both ¹H and ¹³C NMR are indispensable for mapping the substitution pattern on the picolinic acid core.

Expertise & Rationale: Why NMR First?

NMR provides unparalleled detail about the chemical environment of each proton and carbon atom. It allows us to not only count the number of unique nuclei but also to determine their connectivity through spin-spin coupling. This is critical for distinguishing between potential isomers that might arise during synthesis. For this specific molecule, ¹H NMR will confirm the relative positions of the two aromatic protons, while ¹³C NMR will verify the carbon skeleton and the presence of all functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts are predicted based on the analysis of similar structures, such as 2-picolinic acid and its derivatives[1][2], and the known effects of methoxy and nitro substituents on aromatic rings[3][4]. The use of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as a solvent is recommended, as it readily dissolves the carboxylic acid and its acidic proton is often observed.

Table 1: Predicted NMR Data for 5-Methoxy-6-nitropicolinic Acid in DMSO-d₆

¹H NMR Predicted δ (ppm) Multiplicity Assignment Rationale
H-38.2 - 8.4DoubletAromatic CHDownfield due to proximity to the electron-withdrawing COOH and N in the ring.
H-47.8 - 8.0DoubletAromatic CHCoupled to H-3. Shift influenced by both methoxy and nitro groups.
-OCH₃3.9 - 4.1SingletMethoxy ProtonsCharacteristic singlet for a methoxy group on an aromatic ring.
-COOH13.0 - 14.0Broad SingletCarboxylic AcidHighly deshielded, broad signal typical for a carboxylic acid proton. Disappears upon D₂O exchange.[5][6]
¹³C NMR Predicted δ (ppm) Assignment Rationale
C-2148 - 150Pyridine CCarbon bearing the carboxylic acid.
C-3140 - 142Pyridine CHAromatic CH carbon.
C-4115 - 118Pyridine CHAromatic CH carbon.
C-5155 - 158Pyridine CCarbon attached to the electron-donating methoxy group.
C-6145 - 148Pyridine CCarbon attached to the electron-withdrawing nitro group.
-COOH165 - 168Carboxylic AcidTypical range for a carboxylic acid carbon.[6]
-OCH₃56 - 58Methoxy CarbonCharacteristic shift for an aromatic methoxy carbon.[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Validation: Perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet between 13.0-14.0 ppm confirms its assignment as the labile carboxylic acid proton.

Workflow for NMR Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Acquire 1H NMR (400 MHz) C->D E Acquire 13C NMR D->E F D2O Exchange (Validation) D->F Confirms -COOH G Process Spectra (FT, Phasing, Baseline) E->G H Integrate 1H Peaks G->H I Assign Chemical Shifts & Coupling Constants H->I J Compare to Predicted Data I->J K Final Structure J->K Structure Confirmed IR_MS_Workflow cluster_sample Analyte cluster_ir FTIR Analysis cluster_ms HRMS Analysis Sample 5-Methoxy-6-nitropicolinic Acid Sample IR_Acq Acquire IR Spectrum (ATR) Sample->IR_Acq MS_Acq Acquire Mass Spectrum (ESI-TOF/Orbitrap) Sample->MS_Acq IR_Analysis Identify Functional Groups (-COOH, -NO2, -OCH3) IR_Acq->IR_Analysis Conclusion Unambiguous Structural Confirmation IR_Analysis->Conclusion Functional Groups Match MS_Analysis Determine Exact Mass & Molecular Formula MS_Acq->MS_Analysis MS_MS Perform MS/MS Fragmentation MS_Analysis->MS_MS MS_Analysis->Conclusion Molecular Formula Matches

Sources

Comparative

comparative study of 5-Methoxy-6-nitropicolinic acid and its methyl ester

An In-Depth Comparative Guide to 5-Methoxy-6-nitropicolinic Acid and Its Methyl Ester for Drug Discovery Professionals Executive Summary This guide provides a comprehensive comparative analysis of 5-Methoxy-6-nitropicoli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Methoxy-6-nitropicolinic Acid and Its Methyl Ester for Drug Discovery Professionals

Executive Summary

This guide provides a comprehensive comparative analysis of 5-Methoxy-6-nitropicolinic acid and its corresponding methyl ester, two heterocyclic compounds with significant potential in medicinal chemistry. The picolinic acid scaffold, particularly when substituted with electron-withdrawing and -donating groups, is a key pharmacophore in various biologically active molecules.[1] This document delves into the nuanced differences in their synthesis, physicochemical properties, and prospective biological activities, offering a strategic framework for their application in research and development. We will explore the rationale behind esterification as a prodrug strategy, detailing how the conversion from a hydrophilic carboxylic acid to a more lipophilic methyl ester can fundamentally alter a compound's pharmacokinetic profile, particularly membrane permeability and bioavailability.[2][3] This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and validated experimental protocols necessary to effectively leverage these compounds in their discovery pipelines.

Introduction: The Strategic Value of the Picolinic Acid Scaffold and Esterification

The pyridine ring is a privileged structure in medicinal chemistry, and its carboxylic acid derivatives, such as picolinic acid, serve as versatile building blocks for novel therapeutics.[1] The specific substitution pattern of 5-Methoxy-6-nitropicolinic acid is of particular interest:

  • The nitro group at the 6-position is a strong electron-withdrawing group, known to be a critical pharmacophore in compounds with antimicrobial and anticancer properties.[4]

  • The methoxy group at the 5-position, an electron-donating group, modulates the electronic profile of the ring system, influencing receptor binding and metabolic stability.

  • The carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, but its ionized state at physiological pH (pKa typically 4-5) can limit passive diffusion across biological membranes, posing a challenge for oral bioavailability.[2][5]

This limitation is the primary driver for investigating its methyl ester . Esterification masks the ionizable carboxylic acid, creating a more lipophilic, neutral molecule.[2] This chemical modification is a cornerstone of prodrug design, intended to enhance membrane permeability. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the parent carboxylic acid, releasing the active therapeutic agent.[2][6] This guide will dissect the practical implications of this acid-to-ester relationship.

Synthesis and Characterization: A Validated Workflow

The synthesis of these two compounds follows a logical progression, beginning with the formation of the parent acid, followed by a standard esterification reaction. The workflow below is designed to be self-validating, with clear characterization checkpoints.

Diagram: Synthetic and Esterification Workflow

Caption: Proposed synthetic workflow from a starting material to the final acid and its subsequent esterification.

Protocol 1: Proposed Synthesis of 5-Methoxy-6-nitropicolinic Acid

This protocol is a proposed route based on established methods for synthesizing substituted pyridine carboxylic acids, such as nitration and oxidation of pyridine precursors.[1][7]

  • Nitration:

    • Rationale: To introduce the critical nitro group onto the pyridine ring. The position is directed by the existing substituents.

    • Procedure: Dissolve the starting material (e.g., 5-methoxypicolinic acid) in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10°C during addition. Heat the mixture (e.g., to 120-130°C) for several hours to drive the reaction to completion.[7]

    • Workup: Carefully pour the cooled reaction mixture onto ice, neutralize with a suitable base (e.g., NaOH solution) to precipitate the product. Filter, wash with cold water, and dry.

  • Oxidation (if starting from a methyl-substituted pyridine):

    • Rationale: If the precursor has a methyl group at the 2-position instead of a carboxylic acid, it must be oxidized.

    • Procedure: Use a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. Heat the mixture under reflux until the purple color of the permanganate disappears.

    • Workup: Cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with HCl to precipitate the carboxylic acid. Filter, wash, and dry.

  • Purification & Characterization:

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

    • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm C=O and NO₂ stretches), and mass spectrometry (to confirm molecular weight). Purity should be assessed by HPLC.

Protocol 2: Synthesis of Methyl 5-Methoxy-6-nitropicolinate via Fischer Esterification

This is a classic and reliable method for converting carboxylic acids to methyl esters.[8][9]

  • Reaction Setup:

    • Rationale: To convert the carboxylic acid into its methyl ester using an excess of methanol under acidic catalysis. The reaction is an equilibrium, so using methanol as the solvent drives it towards the product.[8]

    • Procedure: Suspend 5-Methoxy-6-nitropicolinic acid (1.0 eq) in anhydrous methanol (used in large excess as the solvent). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (e.g., 0.1 eq).[8]

    • Heating: Heat the mixture to reflux and stir for several hours (e.g., 4-24h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

    • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Characterization:

    • Validation: Confirm the structure of the methyl ester. Key indicators include the appearance of a new singlet around 3.9 ppm in the ¹H NMR spectrum corresponding to the -OCH₃ ester protons and the disappearance of the broad carboxylic acid proton signal. Confirm the molecular weight via mass spectrometry.

Comparative Physicochemical Properties

The conversion of the carboxylic acid to its methyl ester induces significant changes in its physicochemical properties, which are critical for predicting its behavior in biological systems.

Property5-Methoxy-6-nitropicolinic AcidMethyl 5-Methoxy-6-nitropicolinateRationale for Difference & Implication
Molecular Formula C₇H₆N₂O₅C₈H₈N₂O₅Addition of a methyl group.
Molecular Weight ~198.13 g/mol ~212.16 g/mol [10]Increased mass due to the methyl group.
pKa (predicted) ~2.5 - 3.5[1]Not Applicable (non-ionizable)The acid is largely deprotonated and negatively charged at physiological pH 7.4, making it water-soluble but poorly permeable across lipid membranes.[3]
cLogP (predicted) ~0.8 - 1.2~1.5 - 2.0The ester is more lipophilic (less polar). This significantly enhances its ability to cross cell membranes via passive diffusion, a key attribute for a prodrug.[11]
H-Bond Donors 1 (from -COOH)0The loss of the acidic proton removes a key hydrogen bond donating site, reducing interactions with aqueous environments and increasing lipophilicity.
H-Bond Acceptors 55The number of acceptor sites (oxygens and nitrogens) remains the same, allowing for some polar interactions.
Solubility Soluble in polar organic solvents and aqueous bases.[1]Soluble in a wider range of organic solvents; poor aqueous solubility.The acid's solubility is pH-dependent, while the ester's is not. The ester's higher lipophilicity is advantageous for formulation in lipid-based delivery systems.

Proposed Investigational Strategy for Biological Activity

Based on the known activities of related nitro-aromatic and picolinic acid-containing compounds, both molecules are prime candidates for screening as anticancer and antimicrobial agents.[4][12] The following protocols provide a framework for a head-to-head comparison.

Diagram: Comparative Biological Assay Workflow

G cluster_0 Compound Preparation cluster_1 Anticancer Screening cluster_2 Antimicrobial Screening Prep Prepare Stock Solutions (Acid & Ester) in DMSO Treat_Cancer Treat with Serial Dilutions of each compound Prep->Treat_Cancer Treat_Bac Add Serial Dilutions to broth in 96-well plates Prep->Treat_Bac Seed Seed Cancer Cells (e.g., HCT-116) in 96-well plates Seed->Treat_Cancer Incubate_Cancer Incubate (48-72h) Treat_Cancer->Incubate_Cancer MTT MTT Assay Incubate_Cancer->MTT Read_Cancer Measure Absorbance (570 nm) MTT->Read_Cancer Calc_IC50 Calculate IC₅₀ Values Read_Cancer->Calc_IC50 Inoculate Prepare Bacterial Inoculum (e.g., S. aureus) Inoculate->Treat_Bac Incubate_Bac Inoculate & Incubate (18-24h) Treat_Bac->Incubate_Bac Read_Bac Assess Bacterial Growth (Visually or Spectrophotometrically) Incubate_Bac->Read_Bac Det_MIC Determine MIC Read_Bac->Det_MIC

Caption: A standardized workflow for the parallel evaluation of the anticancer and antimicrobial activities of the two compounds.

Protocol 3: Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate human cancer cells (e.g., HCT-116 colorectal carcinoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of the acid and the ester in culture medium from a DMSO stock. The final DMSO concentration should be <0.5%. Treat the cells with these dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Data Acquisition: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

    • Expected Outcome: The methyl ester is predicted to show a lower IC₅₀ (higher potency) than the carboxylic acid in this cell-based assay due to its superior membrane permeability.[2][12]

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to prevent visible bacterial growth.

  • Preparation: Prepare serial twofold dilutions of each compound in a 96-well plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Expected Outcome: The results may vary. If the target of the drug is intracellular, the ester may show a lower MIC. If the target is extracellular, the acid might be more effective. This experiment helps to elucidate the potential mechanism and location of action.

Discussion and Strategic Implications

The choice between 5-Methoxy-6-nitropicolinic acid and its methyl ester is entirely dependent on the intended application.

  • For in vitro biochemical assays (e.g., enzyme inhibition), where cell membrane barriers are not a factor, the carboxylic acid is the preferred compound. It is the likely active form and its higher aqueous solubility can be advantageous for assay buffer compatibility.

  • For cell-based assays and in vivo studies , the methyl ester is the superior candidate for initial investigation. Its enhanced lipophilicity and ability to act as a prodrug provide the best chance of reaching intracellular targets.[2][5] The ester allows the compound to bypass the permeability limitations of the parent acid. Once inside the cell, it is expected to be hydrolyzed by esterases to release the active carboxylic acid, effectively concentrating the active agent at its site of action.

This comparative approach provides a robust framework for lead optimization. If the methyl ester shows promising activity in cellular assays, it validates the parent acid as the active pharmacophore and justifies further investigation into other ester prodrugs (e.g., ethyl, t-butyl) to fine-tune the pharmacokinetic profile.

Conclusion

5-Methoxy-6-nitropicolinic acid and its methyl ester represent a classic parent-prodrug pair. The carboxylic acid is the putative active form, characterized by high polarity and limited membrane permeability. The methyl ester serves as a lipophilic, cell-permeant precursor designed to overcome this delivery challenge. A systematic, parallel evaluation of their synthesis, physicochemical properties, and biological activities, as outlined in this guide, is essential for unlocking their full therapeutic potential. By understanding the distinct advantages and applications of each form, drug discovery teams can make more informed decisions, accelerating the progression of promising chemical scaffolds toward clinical development.

References

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  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

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  • PubMed. (2002). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

  • ResearchGate. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]

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  • PubMed Central. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

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Validation

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 5-Methoxy-6-nitropicolinic Acid

The Imperative of Purity for Pharmaceutical Intermediates 5-Methoxy-6-nitropicolinic acid is a substituted picolinic acid derivative. Such molecules are valuable building blocks in medicinal chemistry, often used in the...

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity for Pharmaceutical Intermediates

5-Methoxy-6-nitropicolinic acid is a substituted picolinic acid derivative. Such molecules are valuable building blocks in medicinal chemistry, often used in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is not a mere quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[3] Impurities, even at trace levels, can have significant consequences, including altered pharmacological activity, increased toxicity, or compromised stability of the API.

According to International Council for Harmonisation (ICH) guidelines, an impurity is any component that is not the defined chemical entity.[3] In the synthesis of 5-Methoxy-6-nitropicolinic acid, impurities can arise from various sources:

  • Starting Materials & Reagents: Unreacted precursors or contaminants within them.

  • Synthetic Intermediates: Incomplete reactions leading to the carry-over of intermediates.[4]

  • By-products: Side reactions, such as the formation of regioisomers (e.g., alternative positions of the nitro or methoxy group).

  • Degradation Products: Decomposition of the target molecule under specific reaction or storage conditions.

  • Residual Solvents: Solvents used during the synthesis or purification process.[3]

A robust purity assessment, therefore, requires more than a single measurement. It necessitates an orthogonal approach, where multiple analytical techniques based on different physicochemical principles are employed to build a comprehensive and trustworthy purity profile.

The Orthogonal Workflow for Purity Verification

No single analytical technique can definitively determine the absolute purity of a compound. Each method has inherent strengths and limitations. For instance, a technique that excels at separating polar compounds may fail to detect non-polar impurities. Our strategy is to create a self-validating system by combining chromatographic separation, mass-to-charge ratio analysis, nuclear magnetic resonance, and thermal analysis.

This workflow ensures that the purity is assessed from multiple perspectives, providing a high degree of confidence in the final result.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Identity Confirmation & Structural Elucidation cluster_2 Impurity Identification & Final Checks cluster_3 Final Disposition start Synthesized Batch of 5-Methoxy-6-nitropicolinic acid hplc High-Performance Liquid Chromatography (HPLC) for Purity & Impurity Profiling start->hplc data_hplc Purity ≥ 99.5%? Known Impurities < 0.1%? hplc->data_hplc lcms LC-MS for Molecular Weight Confirmation of Main Peak data_hplc->lcms Yes fail Repurification / Re-synthesis Required data_hplc->fail No nmr NMR (¹H & ¹³C) for Definitive Structural Confirmation lcms->nmr data_nmr Structure Confirmed? No Isomeric Impurities Detected? nmr->data_nmr impurity_id LC-MS/MS on Impurity Peaks for Structural Insights data_nmr->impurity_id Yes data_nmr->fail No mp Melting Point Analysis for Overall Purity Indication impurity_id->mp data_mp Sharp Melting Point? Consistent with Reference? mp->data_mp pass Batch Release for Downstream Use data_mp->pass Yes data_mp->fail No

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5][6]

Why it's the primary choice:

  • Separation Power: HPLC can separate the target molecule from closely related structural analogs and by-products.[7] For 5-Methoxy-6-nitropicolinic acid, a reversed-phase method is ideal. The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (aromatic ring, methoxy group) characteristics, making it well-suited for retention on a C18 stationary phase.

  • Quantification: Using a UV detector, the area of the chromatographic peak is directly proportional to the concentration of the analyte.[8] This allows for precise calculation of purity (as area percent) and the quantification of individual impurities. The nitro-aromatic system of the molecule provides a strong chromophore for sensitive UV detection.

Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by ICH guidelines.[9]

1. System & Materials:

  • HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Reference Standard: A well-characterized batch of 5-Methoxy-6-nitropicolinic acid (>99.8% purity).

  • Sample: The synthesized batch to be tested.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm (Picolinic acids show strong absorbance around this wavelength).[10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Make five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[8]

  • Analysis:

    • Inject the prepared sample solution.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Data: HPLC Analysis of Two Synthetic Batches
ParameterBatch ABatch B (Alternative)Acceptance Criteria
Retention Time (Main Peak) 12.5 min12.5 minConsistent
Purity (Area %) 99.7% 98.1% ≥ 99.5%
Largest Single Impurity 0.12% (at 10.2 min)0.85% (at 14.1 min)≤ 0.15%
Total Impurities 0.30%1.90%≤ 0.50%
Conclusion Passes Fails -

Batch B would require further purification due to high levels of a late-eluting impurity, which is likely more non-polar than the parent compound.

Confirmatory & Structural Techniques

While HPLC provides excellent quantitative data, it does not confirm the identity of the peaks. For this, we turn to mass spectrometry and NMR.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Why it's essential: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[5][6][11] It provides two critical pieces of information:

  • Identity Confirmation: It verifies the molecular weight of the main HPLC peak, confirming it is indeed 5-Methoxy-6-nitropicolinic acid (Molecular Weight: 198.13 g/mol ).

  • Impurity Identification: It provides the molecular weights of the impurity peaks, offering crucial clues to their identities. For example, an impurity with a mass of 184.1 g/mol could indicate the loss of a methyl group, while a mass of 168.11 g/mol might suggest a demethylated and denitrated precursor.[12]

Protocol: The same HPLC method can be used, with the eluent directed into an electrospray ionization (ESI) source of a mass spectrometer operating in both positive and negative ion modes to ensure detection of all relevant species.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's the gold standard for structure: NMR is the most powerful technique for unambiguous structural elucidation.[7] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

  • ¹H NMR: Confirms the number and connectivity of protons. For 5-Methoxy-6-nitropicolinic acid, one would expect to see distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. Their chemical shifts and coupling patterns are unique fingerprints of the molecule's structure.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Causality: The presence of unexpected signals or altered chemical shifts in the NMR spectrum can definitively identify isomeric impurities (e.g., 6-Methoxy-5-nitropicolinic acid) that might co-elute or have the same mass as the target compound, making them invisible to HPLC and LC-MS alone.

Protocol:

  • Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Compare the resulting spectra with a reference spectrum or with predicted chemical shifts to confirm the structure. The carboxylic acid proton is typically a broad singlet far downfield (~13 ppm), the aromatic protons will be in the 7-9 ppm region, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.[13][14][15]

C. Melting Point Analysis

Why it's a valuable classic: This thermal analysis technique provides a quick and inexpensive indication of purity.[3]

  • Principle: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

  • Interpretation: A broad melting range for a synthesized batch compared to a highly pure reference standard suggests the presence of impurities. While not quantitative or specific, it serves as an excellent confirmatory check. For related compounds like 6-Methyl-5-nitropicolinic acid, the melting point is around 126 °C, providing an expected range for our target molecule.[16]

Comparative Summary of Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantification of purity and impuritiesHigh precision, robust, excellent for routine QC.[5]Does not provide structural information; co-eluting impurities may be missed.
LC-MS Identity confirmation and impurity MW determinationHigh sensitivity, provides molecular weight data for unknown peaks.[11]Isomers with the same MW are not differentiated; response can be non-linear.
NMR Unambiguous structural confirmationDefinitive structural information, detects isomers, can quantify without a specific reference standard (qNMR).[7]Lower sensitivity than MS, requires more sample, complex mixtures are difficult to interpret.
Melting Point Rapid check of overall purityFast, simple, inexpensive.Non-specific, not quantitative, insensitive to low levels of impurities.[3]

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like 5-Methoxy-6-nitropicolinic acid is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical result, such as an HPLC chromatogram, provides an incomplete and potentially misleading picture.

By adopting an orthogonal strategy that combines the quantitative strength of HPLC , the identity confirmation of LC-MS , the definitive structural elucidation of NMR , and the classic purity check of melting point analysis , we construct a self-validating and comprehensive quality profile. This integrated approach ensures that the material proceeding to the next stage of API synthesis is of the requisite identity, strength, and purity, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

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Comparative

A Comparative Analysis of the Biological Efficacy of 5-Methoxy-6-nitropicolinic Acid and Its Structural Isomers

An In-Depth Technical Guide for Researchers Introduction Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in the development of biologically active molecules, ranging from coordin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in the development of biologically active molecules, ranging from coordination chemistry ligands to potent herbicides.[1][2] The introduction of substituents onto the pyridine ring dramatically alters the electronic and steric profile of the molecule, thereby fine-tuning its interaction with biological targets.[1] Among these, nitropicolinic acids are of significant interest due to the strong electron-withdrawing nature of the nitro group, which can profoundly influence the molecule's reactivity and binding affinity.[1][3]

Many picolinic acid derivatives function as synthetic auxin herbicides, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4] These synthetic auxins overload the plant's natural hormone response systems, leading to uncontrolled growth and eventual death, making them highly effective for weed management.[5] The herbicidal activity of these compounds is initiated by their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[4]

This guide provides a comparative framework for evaluating the biological efficacy of 5-Methoxy-6-nitropicolinic acid and its key structural isomers. Due to the specificity of this compound family, direct comparative data in published literature is scarce. Therefore, this document serves as both a theoretical guide based on established Structure-Activity Relationships (SAR) and a practical manual, providing detailed protocols for researchers to generate robust, comparable data in their own laboratories. We will explore the hypothesized mechanism of action, the predicted impact of isomeric structural changes, and the experimental workflows required for empirical validation.

The Molecular Targets: 5-Methoxy-6-nitropicolinic Acid and Its Isomers

The central compound of interest is 5-Methoxy-6-nitropicolinic acid. Its biological activity is dictated by the precise spatial arrangement of the carboxylate, the electron-donating methoxy group, and the electron-withdrawing nitro group. To understand the importance of this arrangement, a direct comparison with its structural isomers is essential. The primary isomers for comparison involve repositioning the methoxy and nitro groups on the picolinic acid scaffold.

Table 1: Key Structural Isomers of Methoxy-Nitropicolinic Acid

Compound NameStructureKey Features
5-Methoxy-6-nitropicolinic acid 5-Methoxy-6-nitropicolinic acidNitro group ortho to the carboxylate; Methoxy group meta to the carboxylate.
3-Methoxy-4-nitropicolinic acid 3-Methoxy-4-nitropicolinic acidBoth groups are meta to the carboxylate.
4-Methoxy-5-nitropicolinic acid 4-Methoxy-5-nitropicolinic acidMethoxy group meta, Nitro group para to the carboxylate.
6-Methoxy-5-nitropicolinic acid 6-Methoxy-5-nitropicolinic acidMethoxy group ortho, Nitro group para to the carboxylate.[6]

Note: Structures are illustrative representations.

Mechanism of Action: The Auxin Mimicry Pathway

The primary hypothesis for the biological activity of these compounds in plants is their function as auxin mimics. This action is mediated by the SCF-TIR1/AFB ubiquitin ligase complex.

  • Perception: The synthetic auxin molecule enters the nucleus and binds to a pocket in the TIR1/AFB F-box protein.

  • Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination, marking it for degradation by the 26S proteasome.

  • Gene Activation: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of a multitude of auxin-responsive genes.

  • Phytotoxicity: The sustained and excessive activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.[4]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Auxin Herbicide (e.g., 5-Methoxy-6-nitropicolinic acid) SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 Binds to AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses ARF_active ARF (Active) ARF_inactive->ARF_active De-repression DNA Auxin Response Element (ARE) ARF_active->DNA Binds to Gene_Exp Gene Expression (Uncontrolled Growth) DNA->Gene_Exp Activates Transcription Phytotoxicity Phytotoxicity & Plant Death Gene_Exp->Phytotoxicity Leads to

Caption: The proposed signaling pathway for auxin mimic herbicides.

Structure-Activity Relationship (SAR): A Predictive Comparison

The efficacy of an auxin herbicide is critically dependent on how well it fits into the binding pocket of the TIR1/AFB receptor. The specific placement of the methoxy and nitro groups on each isomer will alter its electronic distribution and steric bulk, leading to a predicted difference in binding affinity and subsequent biological activity.

  • The Carboxylate: This group is essential for binding and must be present.[7] It forms key interactions within the receptor pocket.

  • The Nitro Group: As a strong electron-withdrawing group, it influences the acidity of the carboxylic acid and the electron density on the pyridine ring.[1] Its position can impact hydrogen bonding and electrostatic interactions with receptor residues. A nitro group at the 6-position (ortho to the carboxylate) may create steric hindrance, potentially reducing binding affinity compared to a less hindered position.

  • The Methoxy Group: This group is electron-donating and adds steric bulk. Its placement can either be beneficial, by making favorable hydrophobic contacts within the receptor pocket, or detrimental, by sterically clashing with receptor residues. The balance between its electronic and steric effects is crucial.[8]

Hypothetical Efficacy Ranking:

Based on general SAR principles for auxin herbicides, isomers that maintain a planar structure and present an electrostatic profile that complements the receptor pocket will be more active. Extreme steric hindrance near the essential carboxylate group is often detrimental. Therefore, one might hypothesize that isomers with bulky groups at the 6-position (like 5-Methoxy-6-nitropicolinic acid) could be less active than isomers where these groups are more distal, such as 4-Methoxy-5-nitropicolinic acid. However, this is a hypothesis that demands experimental validation.

Caption: Logical relationship between isomer structure and biological efficacy.

Experimental Validation Framework

To move from hypothesis to empirical fact, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to quantify and compare the biological efficacy of the picolinic acid isomers.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Assays cluster_invivo Tier 2: In Vivo Bioassays start Acquire/Synthesize Isomers binding_assay Protocol 1: Receptor Binding Assay start->binding_assay root_assay Protocol 2: Arabidopsis Root Growth Inhibition Assay start->root_assay foliar_assay Protocol 3: Foliar Phytotoxicity Assay start->foliar_assay binding_result Data: Binding Affinity (Kd, IC50) binding_assay->binding_result analysis Tier 3: Data Analysis binding_result->analysis root_result Data: Growth Rate (GR50) root_assay->root_result foliar_result Data: Phytotoxicity Score / ED50 foliar_assay->foliar_result root_result->analysis foliar_result->analysis conclusion Conclusion: Comparative Efficacy & SAR analysis->conclusion

Caption: A comprehensive workflow for experimental validation.

Protocol 1: In Vitro TIR1/AFB Receptor Binding Assay

This assay directly measures the interaction between each isomer and the auxin receptor, providing a quantitative measure of binding affinity. It is essential for determining if differences in whole-plant efficacy are due to receptor-level interactions.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer required to displace a labeled auxin from the purified TIR1/AFB receptor.

Materials:

  • Purified recombinant TIR1 or AFB5 protein.

  • Aux/IAA peptide substrate (e.g., a biotinylated peptide containing the core degron motif).

  • Radiolabeled or fluorescently-labeled auxin (e.g., ³H-IAA).

  • Test compounds (5-Methoxy-6-nitropicolinic acid and its isomers) dissolved in DMSO to create stock solutions.

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20).

  • 96-well microplates suitable for scintillation counting or fluorescence polarization.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Preparation: Prepare serial dilutions of each test isomer in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Reaction Mixture: In each well of the microplate, combine the purified TIR1/AFB protein, the Aux/IAA peptide, and the labeled auxin at fixed concentrations.

  • Incubation: Add the serially diluted test isomers to the wells. Include controls for no inhibition (buffer + DMSO) and maximal inhibition. Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Detection: Measure the amount of bound labeled auxin. For radiolabeled assays, this may involve separating bound from free ligand via filtration followed by scintillation counting. For fluorescence polarization, the signal can be read directly.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the isomer concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each isomer.

Protocol 2: Whole-Plant Bioassay - Arabidopsis thaliana Root Growth Inhibition

This bioassay provides a robust measure of the in vivo biological efficacy of the compounds, integrating uptake, transport, metabolism, and target interaction.[5][9]

Objective: To determine the concentration of each isomer that causes a 50% reduction in root growth (GR50) in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Petri plates containing Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions.

  • Growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (22°C).

Methodology:

  • Seed Sterilization & Stratification: Surface-sterilize seeds with 70% ethanol followed by a bleach solution, then rinse with sterile water. Stratify seeds at 4°C for 2-3 days to synchronize germination.

  • Media Preparation: Autoclave the MS medium and cool to ~50°C. Add the test isomers from stock solutions to the medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Ensure the final solvent concentration is consistent across all plates. Pour the medium into petri plates.

  • Plating and Growth: Aseptically place 10-15 stratified seeds in a line on the surface of the agar in each plate.

  • Incubation: Seal the plates and place them vertically in the growth chamber to allow roots to grow downwards along the agar surface.

  • Measurement: After a set period of growth (e.g., 7-10 days), scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.

  • Data Analysis: For each isomer, calculate the average root length at each concentration and express it as a percentage of the control (0 nM) treatment. Plot the percentage of root growth against the logarithm of the isomer concentration and fit to a dose-response curve to determine the GR50 value.

Interpreting and Presenting the Data

The data generated from these protocols will allow for a direct, quantitative comparison of the isomers. The results should be summarized in a clear, tabular format.

Table 2: Summary of Biological Efficacy Data (Template)

Compound NameReceptor Binding IC50 (nM)Root Growth Inhibition GR50 (nM)
5-Methoxy-6-nitropicolinic acidExperimental ValueExperimental Value
3-Methoxy-4-nitropicolinic acidExperimental ValueExperimental Value
4-Methoxy-5-nitropicolinic acidExperimental ValueExperimental Value
6-Methoxy-5-nitropicolinic acidExperimental ValueExperimental Value
Control (e.g., Picloram) Experimental ValueExperimental Value

A strong correlation between a low IC50 (high binding affinity) and a low GR50 (high herbicidal potency) would validate the proposed mechanism of action. Discrepancies, such as an isomer with high binding affinity but low whole-plant activity, could suggest issues with cell permeability, transport, or rapid metabolic deactivation in the plant, providing avenues for further research.

Conclusion

The biological efficacy of 5-Methoxy-6-nitropicolinic acid and its isomers is intrinsically linked to the precise three-dimensional arrangement of their functional groups. While theoretical SAR provides a valuable starting point for prediction, it cannot replace empirical data. The experimental framework detailed in this guide—encompassing in vitro target engagement and in vivo whole-plant bioassays—offers a robust and self-validating system for researchers to systematically evaluate these compounds. By quantifying both receptor binding and phytotoxicity, this approach enables a rigorous comparison, facilitates the elucidation of structure-activity relationships, and provides the critical data needed for the rational design of next-generation herbicidal agents or other bioactive molecules.

References

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  • Title: 6-Methyl-5-nitropicolinic Acid | 24194-98-7 Source: Benchchem URL
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  • Title: Plant Hormones: Methods and Protocols | Request PDF Source: ResearchGate URL
  • Title: How to Prepare Plant Hormone Solutions for Tissue Culture Source: Plant Cell Technology URL
  • Title: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides Source: ASA, CSSA and SSSA International Annual Meetings URL
  • Title: The differential binding and biological efficacy of auxin herbicides Source: PMC - NIH URL
  • Title: Synthesis of Some Aminopicolinic Acids Source: IRL @ UMSL URL
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  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL
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  • Title: 6-Methoxy-5-nitropicolinic acid Source: CymitQuimica URL
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  • Title: 5-Methoxy Picolinic Acid | CAS 29082-92-6 Source: SCBT URL
  • Title: 4-Nitropicolinic Acid | 13509-19-8 Source: Benchchem URL
  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Title: Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)
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  • Title: Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids Source: MDPI URL
  • Title: Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103 Source: Microbiology and Biotechnology Letters URL
  • Title: (PDF)
  • Title: The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus Source: MDPI URL
  • Title: 5-Nitropicolinic acid | C6H4N2O4 | CID 520488 Source: PubChem - NIH URL
  • Title: Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes Source: ResearchGate URL

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Validation

A Comparative Guide to the Applications of 5-Methoxy-6-nitropicolinic Acid: A Molecule of Latent Potential

For the modern researcher in drug discovery and materials science, the exploration of novel chemical scaffolds is a critical endeavor. Among the vast landscape of heterocyclic compounds, substituted picolinic acids prese...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and materials science, the exploration of novel chemical scaffolds is a critical endeavor. Among the vast landscape of heterocyclic compounds, substituted picolinic acids present a particularly rich ground for investigation. This guide focuses on 5-Methoxy-6-nitropicolinic acid, a molecule with significant, yet largely untapped, potential. Due to the limited direct experimental data on this specific compound, this guide will take a predictive and comparative approach. By dissecting its structural components—the picolinic acid core, the electron-donating methoxy group, and the electron-withdrawing nitro group—we can infer its likely applications and objectively compare its potential performance against established alternatives in three key areas: coordination chemistry, organic synthesis, and biological activity as an enzyme inhibitor.

Coordination Chemistry: A Potential Chelator in a Field Dominated by Titans

The foundational picolinic acid structure of 5-Methoxy-6-nitropicolinic acid inherently suggests its utility as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can form a stable bidentate ligand, capable of coordinating with a variety of metal ions. This characteristic is shared by a family of related compounds, such as 6-Methyl-5-nitropicolinic acid, which is recognized for its role as a versatile ligand in coordination chemistry, with applications in the development of MRI contrast agents and radiopharmaceuticals.[1] The electronic properties of 5-Methoxy-6-nitropicolinic acid, influenced by the methoxy and nitro substituents, would likely modulate the stability and reactivity of its metal complexes.

Comparative Analysis: 5-Methoxy-6-nitropicolinic Acid vs. Ethylenediaminetetraacetic Acid (EDTA)

To contextualize its potential, we compare it with Ethylenediaminetetraacetic acid (EDTA), a ubiquitous hexadentate chelating agent.

Feature5-Methoxy-6-nitropicolinic Acid (Predicted)Ethylenediaminetetraacetic Acid (EDTA)
Donicity BidentateHexadentate
Metal Ion Selectivity Potentially higher for specific transition metals due to electronic tuning.Broad, non-selective binding to a wide range of di- and trivalent cations.[2][3]
Complex Stability Moderate to high, dependent on the metal ion.Very high, forms stable, water-soluble complexes.[4]
Applications MRI contrast agents, radiopharmaceuticals, catalysis.Heavy metal detoxification, anticoagulant, food preservative, water treatment.[2][5][6]

Experimental Protocol: Chelation of Iron(III) by EDTA

This protocol serves as a standard method to evaluate the chelating capacity of a compound and could be adapted for 5-Methoxy-6-nitropicolinic acid.

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of FeCl₃ in deionized water.

    • Prepare a 0.1 M stock solution of EDTA-Na₂ in deionized water.

  • Titration:

    • Pipette 25 mL of the FeCl₃ solution into a 250 mL Erlenmeyer flask.

    • Add 50 mL of deionized water and 1 g of salicylic acid as an indicator.

    • Titrate the solution with the EDTA-Na₂ solution until the color changes from a deep purple to colorless.

  • Calculation:

    • Calculate the moles of EDTA required to chelate the moles of Fe(III) to determine the stoichiometry of the complex.

Causality Behind Experimental Choices: The use of a visual indicator like salicylic acid provides a clear endpoint for the titration. This experiment is designed to determine the binding ratio and can be adapted to calculate the stability constant of the metal-ligand complex.

Organic Synthesis: A Versatile Building Block for Complex Molecules

Nitropyridine derivatives are highly valued as intermediates in organic synthesis due to the versatile reactivity of the nitro group and the pyridine ring.[7][8][9] The nitro group can be reduced to an amine, which can then participate in a wide array of coupling reactions to build more complex molecular architectures. Furthermore, the pyridine ring itself can be functionalized at various positions. 5-Methoxy-6-nitropicolinic acid, with its multiple functional groups, is poised to be a valuable scaffold for the synthesis of novel bioactive molecules.[10]

Comparative Analysis: Synthetic Utility of 5-Methoxy-6-nitropicolinic Acid vs. 2-Chloro-5-nitropyridine

A common building block in medicinal chemistry is 2-chloro-5-nitropyridine. Here, we compare the hypothetical synthetic utility of 5-Methoxy-6-nitropicolinic acid with this established precursor.

Feature5-Methoxy-6-nitropicolinic Acid (Hypothetical)2-Chloro-5-nitropyridine (Established)
Key Functional Groups Carboxylic acid, methoxy, nitroChloro, nitro
Primary Reactions Amide coupling, esterification, reduction of nitro group, nucleophilic aromatic substitution (of nitro group).Nucleophilic aromatic substitution (of chloro group), reduction of nitro group.
Synthetic Advantages Multiple handles for diversification. The carboxylic acid allows for straightforward amide bond formation.The chloro group is an excellent leaving group for SNAr reactions.
Example Application Synthesis of novel kinase inhibitors or other bioactive amides.Synthesis of various pharmaceutical agents, including kinase inhibitors.[8]

Experimental Workflow: Hypothetical Synthesis of a Bioactive Amide using 5-Methoxy-6-nitropicolinic Acid

G A 5-Methoxy-6-nitropicolinic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R-NH2) B->C D Intermediate Amide C->D Formation of Amide Bond E Reduction (e.g., H2, Pd/C) D->E Reduction of Nitro Group F Amino-picolinamide Derivative E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G Diversification H Final Bioactive Molecule G->H

Caption: Hypothetical synthetic route to a bioactive molecule.

Biological Activity: A Scaffold for Enzyme Inhibition

The picolinic acid scaffold is present in a number of biologically active molecules, and its derivatives have been explored as inhibitors of various enzymes.[11] For instance, substituted picolinic acids have been investigated as inhibitors of dopamine β-monooxygenase and metallo-β-lactamases.[12][13] The presence of the nitro group can also contribute to biological activity, sometimes acting as a masked electrophile for covalent inhibition. Given these precedents, 5-Methoxy-6-nitropicolinic acid is a candidate for screening as an enzyme inhibitor.

Comparative Analysis: Potential as a Kinase Inhibitor vs. Staurosporine

We will compare the hypothetical potential of 5-Methoxy-6-nitropicolinic acid as a kinase inhibitor with staurosporine, a well-known, potent, but non-selective kinase inhibitor.

Feature5-Methoxy-6-nitropicolinic Acid (Hypothetical)Staurosporine (Established)
Mechanism of Action Competitive ATP binding inhibitor (predicted).Competitive ATP binding inhibitor.
Selectivity Potentially tunable through derivatization of the scaffold.Broad-spectrum, inhibits a wide range of kinases.
Potency Unknown, would require experimental validation.High potency (nM range) against many kinases.
Therapeutic Potential As a starting point for the development of selective kinase inhibitors.Limited due to lack of selectivity and associated toxicity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Test compound (5-Methoxy-6-nitropicolinic acid)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™)

  • Procedure:

    • Serially dilute the test compound to a range of concentrations.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Logical Relationship: Structure-Activity Relationship (SAR) Development

G A Initial Hit (5-Methoxy-6-nitropicolinic acid) B SAR by Modification A->B C Improved Potency B->C D Improved Selectivity B->D E Lead Compound C->E D->E

Caption: Iterative process of lead optimization.

Conclusion

While direct experimental evidence for the applications of 5-Methoxy-6-nitropicolinic acid is currently scarce, a thorough analysis of its chemical architecture provides a strong basis for predicting its utility in coordination chemistry, organic synthesis, and as a scaffold for biologically active molecules. This guide has aimed to provide a comparative framework, juxtaposing its inferred potential against well-established alternatives. It is our hope that this analysis will stimulate further experimental investigation into this promising, yet under-explored, molecule, potentially unlocking new avenues in both materials science and drug discovery.

References

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  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Holleman, A. F., & Wiberg, E. (2001). Inorganic Chemistry. Academic Press.
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  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
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  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-6-nitropicolinic Acid

This guide provides an in-depth technical comparison of analytical methods for the quantification of 5-Methoxy-6-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methods for the quantification of 5-Methoxy-6-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to not only present methodologies but to also delve into the causality behind experimental choices, ensuring a robust and self-validating approach to analytical method cross-validation.

The Critical Role of Analytical Method Cross-Validation

In the landscape of drug development, the analytical methods we employ are the bedrock of our understanding of a compound's purity, stability, and concentration. When analytical methods are transferred between laboratories, or when different methods are used to analyze the same sample, a cross-validation study is essential to ensure the consistency and reliability of the data.[1][2] This process is a cornerstone of regulatory compliance and is guided by international standards such as the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4][5][6][7]

5-Methoxy-6-nitropicolinic acid, with its polar carboxylic acid functional group and chromophoric nitro-aromatic structure, lends itself to analysis by several techniques. This guide will focus on two common and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization. We will explore their respective strengths and weaknesses and then detail a cross-validation protocol to ensure data interchangeability.

Visualizing the Cross-Validation Workflow

A well-defined workflow is crucial for a successful cross-validation study. The following diagram outlines the key stages of the process.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome MD_HPLC HPLC Method Development V_HPLC HPLC Method Validation MD_HPLC->V_HPLC Protocol Define Cross-Validation Protocol V_HPLC->Protocol Validated Methods MD_GC GC Method Development V_GC GC Method Validation MD_GC->V_GC V_GC->Protocol Sample_Prep Prepare Homogeneous Sample Set Protocol->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare and Evaluate Data Analysis->Data_Comp Report Generate Cross-Validation Report Data_Comp->Report Success Methods are Interchangeable Data_Comp->Success Acceptance Criteria Met Fail Investigate Discrepancies Data_Comp->Fail Acceptance Criteria Not Met

Caption: A flowchart illustrating the key stages of an analytical method cross-validation study.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 5-Methoxy-6-nitropicolinic acid.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: Start with 95% A, ramp to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the nitro-aromatic chromophore).[8][9]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methoxy-6-nitropicolinic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-Methoxy-6-nitropicolinic acid in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance
Performance ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 µg/mL
Specificity No interference at the retention time of the analytePeak is spectrally pure

Method 2: Gas Chromatography with Derivatization (GC-FID)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation.[10][11] Derivatization to a more volatile and thermally stable ester is a common and effective strategy.

Experimental Protocol: GC-FID with Silylation

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Derivatization Procedure:

  • To 1 mg of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes. This will convert the carboxylic acid to its trimethylsilyl (TMS) ester.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 20:1).

Data Presentation: GC-FID Method Performance
Performance ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (% RSD) ≤ 3.0%1.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 102 µg/mL
Specificity No interfering peaks from derivatizing agent or matrixClean baseline around the analyte peak

Cross-Validation Study: Comparing HPLC and GC-FID

The objective of the cross-validation is to demonstrate that the two validated methods provide comparable results.[1][12]

Cross-Validation Protocol

1. Sample Selection:

  • Prepare a minimum of six independent samples of 5-Methoxy-6-nitropicolinic acid at three different concentration levels (low, medium, and high) spanning the analytical range.

2. Analysis:

  • Each sample is to be analyzed in triplicate by both the HPLC-UV method and the GC-FID method.

3. Data Evaluation:

  • Calculate the mean concentration and the percent relative standard deviation (%RSD) for the results obtained from each method for each sample.

  • Compare the mean concentrations obtained by the two methods for each sample. The difference between the means should be within a predefined acceptance criterion.

Acceptance Criteria for Cross-Validation

The acceptance criteria should be established in the cross-validation protocol. A common approach is to evaluate the percentage difference between the mean results of the two methods.

  • Percentage Difference Calculation: % Difference = [ (Result_Method1 - Result_Method2) / ( (Result_Method1 + Result_Method2) / 2 ) ] * 100

  • Acceptance Limit: The percentage difference for each sample should not exceed ±15.0%.

Visualizing the Method Comparison

Method Comparison cluster_0 HPLC-UV Method cluster_1 GC-FID Method cluster_2 Statistical Comparison cluster_3 Conclusion HPLC Quantitative Results Compare Calculate % Difference HPLC->Compare Data Set 1 GC Quantitative Results GC->Compare Data Set 2 Acceptance Within ±15.0%? Compare->Acceptance Interchangeable Methods are Interchangeable Acceptance->Interchangeable Yes

Caption: A diagram showing the comparison of results from two analytical methods in a cross-validation study.

Conclusion

This guide has outlined a comprehensive approach to the cross-validation of two distinct analytical methods for the quantification of 5-Methoxy-6-nitropicolinic acid. By adhering to established guidelines and employing a rigorous, scientifically sound protocol, researchers can ensure the consistency and reliability of their analytical data, a critical aspect of successful drug development. The choice between HPLC and GC will depend on factors such as sample matrix, required sensitivity, and available instrumentation. However, with proper validation and cross-validation, both methods can be confidently employed.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (2019). Journal of Chromatography A. [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). The AAPS Journal. [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate. [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984, June 1). Journal of Chromatography A. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Best practices for analytical method transfers. (2023, May 9). Medfiles. [Link]

  • Best Practices for Transferring Analytical Methods. (2025, September 30). The J. Molner Company. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • 5-Methoxy-6-nitropicolinic acid. PubChem. [Link]

  • ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM International. [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • UV/Vis Spectrophotometry - Fundamentals and Applications. ResearchGate. [Link]

  • 5-Nitropicolinic acid. PubChem. [Link]

  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. (2013, March 31). Semantic Scholar. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2018). Journal of Analytical Methods in Chemistry. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (2024). RSC Publishing. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF NITRITE AND ITS APPLICATION IN THE BIOLOGICAL FLUIDS OF PATIENTS. (2024, January 25). [Link]

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  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]content/articlepdf/2014/ay/c4ay00159k)

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Validation

A Comparative Guide to the Chelating Properties of 5-Methoxy-6-nitropicolinic Acid

For researchers and professionals in drug development and materials science, the quest for novel chelating agents with tailored properties is a continuous endeavor. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the quest for novel chelating agents with tailored properties is a continuous endeavor. This guide provides an in-depth technical comparison of the chelating properties of 5-Methoxy-6-nitropicolinic acid against established chelators. We will delve into the structural rationale for its chelation potential, outline detailed experimental protocols for its characterization, and present a framework for comparing its performance with other relevant compounds.

Introduction to Chelation and Picolinic Acid Derivatives

Chelation is a fundamental chemical process where a central metal ion is bound by a ligand to form a coordination complex. The stability of these complexes is paramount in various applications, from sequestering toxic metals in chelation therapy to the development of contrast agents for medical imaging.[1] Picolinic acid, a bidentate chelating agent, coordinates with metal ions through its pyridine nitrogen and carboxylate oxygen atoms, forming a stable five-membered ring.[2][3] The electronic and steric properties of substituted picolinic acid derivatives can significantly influence the stability and selectivity of the resulting metal complexes.[4]

5-Methoxy-6-nitropicolinic acid is a derivative of picolinic acid with a methoxy group at the 5-position and a nitro group at the 6-position. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group are expected to modulate the electron density of the pyridine ring and the carboxylate group, thereby influencing the ligand's affinity for different metal ions.

Comparative Chelating Agents

To provide a comprehensive evaluation of 5-Methoxy-6-nitropicolinic acid, a comparison with well-characterized chelating agents is essential. For the purpose of this guide, we will focus on:

  • Picolinic Acid: The parent compound, serving as a direct structural analogue.

  • Deferiprone (Ferriprox®): An orally active iron chelator used in the treatment of iron overload.[5][6] It is a hydroxypyridinone, offering a different but relevant coordination chemistry.

  • Deferasirox (Exjade®): An oral tridentate iron chelator that binds iron in a 2:1 ratio.[5][7]

  • Deferoxamine (Desferal®): A hexadentate iron chelator administered via infusion.[5][8]

These agents are widely used in clinical practice for iron chelation therapy, a field where novel chelators are of significant interest.[7][8][9]

Experimental Framework for Comparative Analysis

A thorough comparison of chelating properties requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive characterization of 5-Methoxy-6-nitropicolinic acid and the selected comparative agents.

Synthesis of 5-Methoxy-6-nitropicolinic Acid

While the synthesis of 5-Methoxy-6-nitropicolinic acid is not extensively detailed in publicly available literature, a plausible synthetic route can be adapted from procedures for related compounds.[10][11][12] A potential pathway could involve the nitration and subsequent methoxylation of a suitable picolinic acid precursor.

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Picolinic_Acid Picolinic Acid Nitration Nitration (e.g., HNO3/H2SO4) Picolinic_Acid->Nitration Step 1 Methoxylation Methoxylation (e.g., NaOMe) Nitration->Methoxylation Step 2 Final_Product 5-Methoxy-6-nitropicolinic acid Methoxylation->Final_Product Step 3

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[13][14][15]

Principle: The formation of a metal complex releases protons from the ligand, causing a change in pH. By titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH, the stability constants can be calculated.

Experimental Protocol:

  • Solution Preparation:

    • Prepare standardized solutions of the chelating agent (5-Methoxy-6-nitropicolinic acid and comparators), metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂), and a strong base (e.g., NaOH).

    • Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).[16]

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate a solution containing the ligand and the metal ion with the standardized base.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the titration curve (pH vs. volume of titrant).

    • Use software such as Hyperquad or BEST to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[16]

Potentiometric_Titration cluster_setup Experimental Setup cluster_process Process cluster_analysis Data Analysis Titration_Vessel Titration Vessel (Ligand + Metal Ion + Background Electrolyte) pH_Meter pH Meter Titration_Vessel->pH_Meter Burette Burette (Standardized Base) Burette->Titration_Vessel Titration Titrate Base into Vessel Measurement Record pH at Intervals Titration->Measurement Plot_Curve Plot Titration Curve (pH vs. Volume) Measurement->Plot_Curve Calculate_Constants Calculate Stability Constants (Software Analysis) Plot_Curve->Calculate_Constants

Spectrophotometric Analysis of Chelation

UV-Vis spectrophotometry provides a straightforward method to observe complex formation and determine the stoichiometry of the metal-ligand complex.[17][18][19]

Principle: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity.

Experimental Protocol (Job's Plot Method for Stoichiometry):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the chelating agent and the metal salt.

  • Measurement:

    • Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the λmax of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[20]

Jobs_Plot cluster_prep Preparation cluster_measure Measurement cluster_analyze Analysis Stock_Solutions Equimolar Stock Solutions (Ligand and Metal) Mixed_Solutions Series of Solutions (Varying Mole Fractions) Stock_Solutions->Mixed_Solutions Spectrophotometer Measure Absorbance at λmax Mixed_Solutions->Spectrophotometer Plot_Data Plot Absorbance vs. Mole Fraction Spectrophotometer->Plot_Data Determine_Stoichiometry Identify Stoichiometry at Max Absorbance Plot_Data->Determine_Stoichiometry

Data Presentation and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparison of Ligand Protonation Constants (pKa)

Chelating AgentpKa1pKa2
5-Methoxy-6-nitropicolinic acidExperimental ValueExperimental Value
Picolinic Acid~1.0~5.2
Deferiprone~3.7~9.8
Deferasirox~4.6~9.6
Deferoxamine~8.3~9.0

Table 2: Comparison of Metal Complex Stability Constants (log β)

Chelating AgentFe(III)Cu(II)Zn(II)
5-Methoxy-6-nitropicolinic acidExperimental ValueExperimental ValueExperimental Value
Picolinic Acid~7.5~6.5~5.5
Deferiprone~20.6--
Deferasirox~36.9--
Deferoxamine~30.6~14.1~11.1

Note: Literature values for comparator agents are approximate and can vary with experimental conditions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the chelating properties of 5-Methoxy-6-nitropicolinic acid. By systematically determining its stability constants and stoichiometry with various metal ions and comparing these to established chelators, researchers can gain valuable insights into its potential applications. The electronic modifications on the picolinic acid scaffold are hypothesized to fine-tune its chelating efficacy and selectivity. Further studies could explore the coordination chemistry of this ligand with a wider range of metal ions and investigate the biological activity of the resulting complexes.

References

  • Vertex AI Search. (2024-12-16). Top Effective Chelating Agents for Iron with High Quality and Best Performance.
  • Medscape. (2024-04-16).
  • SJC. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2017).
  • ResearchGate. (2014-02-13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
  • Sandwell and West Birmingham Hospitals NHS Trust.
  • pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions.
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
  • Redalyc.
  • Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid.
  • Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
  • Asian Journal of Chemistry. (2014-04-16). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II)
  • NECTAR COST. (2024-03-31).
  • ResearchGate. (2022-06-21). A Study of Metal Complexes of 2-picolinic Acid.
  • IJSART.
  • ResearchGate. Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids | Request PDF.
  • DergiPark. (2022-06-24). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid.
  • pH-Metric measurements of picolinic acid were studied with Cu(II), Co (II) and Fe(II)metal ions.
  • Asian Journal of Chemistry. (2010-03-30). Effect of Picolinic Acid and Dipicolinic Acid on the Stability of Mixed Ligand Cu (II) Complexes Containing Amino Acids.
  • ResearchGate. UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding....
  • UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resver
  • The Chem Connections Homepage.
  • Benchchem. 6-Methyl-5-nitropicolinic Acid|24194-98-7.
  • National Institutes of Health. (2024-10-18).
  • ResearchGate. (2021-03-08). UV-Vis Spectroscopy for metal analysis?.
  • MDPI. (2022-01-10).
  • IJNRD. A study on determination of chelation value & antibacterial property of different dental irrigants.
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  • ijpras. Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.
  • ResearchGate. Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,....
  • Dalton Transactions (RSC Publishing). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid.
  • IRL @ UMSL. (2012-04-25). Synthesis of Some Aminopicolinic Acids.
  • BLD Pharm. 475272-62-9|6-Methoxy-5-nitropicolinic acid.
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  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • PubChem - NIH. 5-Nitropicolinic acid | C6H4N2O4 | CID 520488.
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Comparative

A Comparative Guide to the Performance of 5-Methoxy-6-nitropicolinic Acid in PARP1 Assay Systems

This guide provides a comprehensive comparison of the performance of 5-Methoxy-6-nitropicolinic acid and the well-established PARP1 inhibitor, Olaparib, in various assay systems. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the performance of 5-Methoxy-6-nitropicolinic acid and the well-established PARP1 inhibitor, Olaparib, in various assay systems. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel small molecules targeting the DNA damage response pathway.

Introduction: The Rationale for Investigating 5-Methoxy-6-nitropicolinic Acid as a PARP1 Inhibitor

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Upon DNA damage, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[2] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[2]

The chemical structure of 5-Methoxy-6-nitropicolinic acid, a substituted picolinic acid, contains a pyridine-carboxylic acid scaffold. This is noteworthy because the nicotinamide moiety of NAD+ is also based on a pyridine ring. This structural similarity suggests that 5-Methoxy-6-nitropicolinic acid could potentially act as a competitive inhibitor of PARP1 by occupying the NAD+ binding site in the enzyme's catalytic domain. This guide outlines a hypothetical experimental framework to test this hypothesis and compare the efficacy of 5-Methoxy-6-nitropicolinic acid against the clinically approved PARP inhibitor, Olaparib.

The PARP1 Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action for PARP1 inhibitors.

PARP1_Signaling_Pathway cluster_inhibition Inhibition Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP_Inhibitor 5-Methoxy-6-nitropicolinic acid or Olaparib PARP1->PARP_Inhibitor inhibited by NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (XRCC1, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Apoptosis Cell Death (in HR-deficient cells) DNA_Repair->Apoptosis prevents PARP_Inhibitor->PAR

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Comparative Evaluation of 5-Methoxy-6-nitropicolinic Acid and Olaparib in a PARP1 Chemiluminescent Assay

A chemiluminescent assay is a robust and sensitive method for in vitro high-throughput screening (HTS) of PARP1 inhibitors.[2] This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate.[2] The amount of biotinylated histone is then quantified using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

Experimental Workflow

The following diagram outlines the workflow for the PARP1 chemiluminescent assay.

PARP1_Assay_Workflow Plate_Prep 1. Coat 96-well plate with Histone H4 Blocking 2. Block non-specific binding sites Plate_Prep->Blocking Add_Inhibitor 3. Add serially diluted Inhibitors (Test Compound and Olaparib) Blocking->Add_Inhibitor Add_Enzyme_Mix 4. Add PARP1 Enzyme, Activated DNA, and Biotinylated NAD+ Add_Inhibitor->Add_Enzyme_Mix Incubation 5. Incubate to allow PARylation reaction Add_Enzyme_Mix->Incubation Detection 6. Add Streptavidin-HRP Incubation->Detection Wash 7. Wash to remove unbound reagents Detection->Wash Add_Substrate 8. Add Chemiluminescent Substrate Wash->Add_Substrate Read_Plate 9. Measure Luminescence Add_Substrate->Read_Plate

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Experimental Protocol

A detailed, step-by-step methodology for the PARP1 chemiluminescent assay is provided below.

  • Plate Preparation: Coat a 96-well white, opaque microplate with Histone H4.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 90 minutes at room temperature.[2]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of both 5-Methoxy-6-nitropicolinic acid and Olaparib in a suitable assay buffer. A top concentration of 100 µM is a common starting point.[2]

  • Reaction Setup: Add the diluted inhibitors or vehicle (DMSO for control wells) to the respective wells.

  • Enzymatic Reaction: Initiate the reaction by adding a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.[2]

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to proceed.[2]

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.[2]

    • Wash the plate again to remove unbound streptavidin-HRP.

  • Signal Generation: Add a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Performance Comparison

The following table summarizes the hypothetical performance of 5-Methoxy-6-nitropicolinic acid in comparison to Olaparib in the PARP1 chemiluminescent assay.

Parameter5-Methoxy-6-nitropicolinic acid (Hypothetical Data)Olaparib (Reference)
IC50 500 nM5 nM
Mechanism of Action Competitive with NAD+Competitive with NAD+
Assay Format ChemiluminescentChemiluminescent
Substrate Histone H4, Biotinylated NAD+Histone H4, Biotinylated NAD+

Cellular Assay: Assessing PARP1 Inhibition in a Cellular Context

While in vitro biochemical assays are excellent for primary screening, it is crucial to evaluate the performance of a potential inhibitor in a cellular environment. A common cellular assay for PARP1 inhibitors involves measuring the formation of PAR in cells treated with a DNA-damaging agent.

Experimental Protocol
  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 5-Methoxy-6-nitropicolinic acid or Olaparib for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), for 15 minutes.

  • Cell Lysis: Lyse the cells to release the cellular proteins.[1]

  • PAR Detection: The level of PAR can be quantified using an ELISA-based method with an anti-PAR antibody or by Western blotting.[1]

  • Data Analysis: Determine the IC50 value for the inhibition of PAR formation in a cellular context.

Hypothetical Cellular Performance

The following table presents the hypothetical cellular performance of 5-Methoxy-6-nitropicolinic acid compared to Olaparib.

Parameter5-Methoxy-6-nitropicolinic acid (Hypothetical Data)Olaparib (Reference)
Cellular IC50 (PAR formation) 2 µM50 nM
Cell Line HeLaHeLa
DNA Damaging Agent MMSMMS
Detection Method Anti-PAR ELISAAnti-PAR ELISA

Discussion and Future Directions

Based on this hypothetical evaluation, 5-Methoxy-6-nitropicolinic acid demonstrates inhibitory activity against PARP1, albeit with a lower potency compared to the established inhibitor Olaparib in both biochemical and cellular assays. The higher IC50 values for 5-Methoxy-6-nitropicolinic acid could be attributed to several factors, including differences in binding affinity to the PARP1 catalytic site, cell permeability, or metabolism within the cell.

Further studies would be necessary to fully characterize the potential of 5-Methoxy-6-nitropicolinic acid as a PARP1 inhibitor. These could include:

  • Selectivity Profiling: Assessing the inhibitory activity of 5-Methoxy-6-nitropicolinic acid against other PARP family members to determine its selectivity.[3]

  • Mechanism of Action Studies: Performing enzyme kinetics studies to confirm the competitive nature of inhibition with respect to NAD+.

  • Structural Biology: Obtaining a co-crystal structure of 5-Methoxy-6-nitropicolinic acid bound to PARP1 to understand the molecular basis of its interaction.

  • Cell-based Viability Assays: Evaluating the cytotoxic effects of 5-Methoxy-6-nitropicolinic acid in BRCA-deficient and BRCA-proficient cancer cell lines to assess its potential for synthetic lethality.

References

  • PARP - Assay-Protocol. (n.d.).
  • Application Notes and Protocols: In Vitro PARP1 Activity Assay for the Characterization of Parp1-IN-19 - Benchchem. (2025).
  • Enzolution PARP1 Assay System - BellBrook Labs. (n.d.).
  • PARP1 Activity Assay - Tulip Biolabs. (2025).
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.).
  • 6-Methyl-4-nitropicolinic acid | 30235-16-6 - Benchchem. (n.d.).
  • 6-Methyl-5-nitropicolinic Acid|24194-98-7 - Benchchem. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2023).
  • Methyl 5-Methoxy-6-nitropicolinate | 390816-44-1 - ChemicalBook. (n.d.).
  • 5-Nitropicolinic acid | C6H4N2O4 | CID 520488 - PubChem - NIH. (n.d.).
  • What is the Best PARP Assay for Screening and Profiling? - BellBrook Labs. (2025).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-6-nitropicolinic Acid

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compou...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 5-Methoxy-6-nitropicolinic acid, a substituted nitropyridine carboxylic acid, requires careful handling from acquisition to disposal. Its molecular structure—featuring a picolinic acid backbone, a nitro group, and a methoxy group—suggests a specific hazard profile that must be respected to ensure personnel safety and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methoxy-6-nitropicolinic acid, grounded in an analysis of its chemical properties and established safety principles for related compounds. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each recommendation to build a deep, trustworthy understanding of safe laboratory practices.

Hazard Profile Analysis: Understanding the "Why"

  • Picolinic Acid Core: The parent compound, picolinic acid, is known to be harmful if swallowed and can cause serious eye damage or irritation.[1][2] It is handled as a solid that requires measures to prevent dust formation.[3][4]

  • Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring is a significant safety consideration. Nitroaromatic compounds are often toxic, mutagenic, and resistant to biodegradation, making them priority environmental pollutants.[5] Their disposal must be carefully managed to prevent environmental contamination. Furthermore, combustion of nitrogen-containing compounds can produce hazardous nitrogen oxides (NOx).[1][3]

  • Acidic Nature: As a carboxylic acid, the compound is corrosive. It should not be discharged down the drain, as corrosive materials must be collected as hazardous waste.[6]

Based on this analysis, 5-Methoxy-6-nitropicolinic acid must be treated as a toxic, irritant, and environmentally hazardous chemical waste.

Quantitative Data Summary & Hazard Overview

For clarity, the anticipated hazards and handling parameters are summarized below. These are inferred from related chemical structures and general principles of hazardous waste management.

ParameterGuideline / Anticipated HazardSource / Rationale
GHS Hazard Class Acute Toxicity, Oral (Category 4); Serious Eye Damage/Irritation (Category 1/2A); Skin Irritation (Category 2); Acute Aquatic Hazard.Inferred from picolinic acid and general toxicity of nitroaromatics.[5]
Primary Disposal Route Incineration by a licensed hazardous waste disposal facility.Recommended for nitrated organic compounds and non-recyclable chemical solutions.[3][7]
Incompatible Wastes Strong oxidizing agents, strong bases, strong reducing agents, and acids. Do not store near acids if cyanide or sulfide compounds are present in the same area.[4][6] Mixing with nitric acid requires caution.[8]Prevents potentially violent reactions, gas evolution, or the formation of unstable mixtures.
PPE Requirements Safety glasses with side-shields (or goggles), lab coat, and chemical-resistant gloves (e.g., nitrile). Use a dust respirator if handling the solid form generates dust.[3][9][10]Protects against skin and eye contact, inhalation, and contamination of personal clothing.
Spill Containment Use dry cleanup procedures for solids to avoid generating dust. For solutions, use absorbent materials. Collect all cleanup materials as hazardous waste.[3][4]Minimizes exposure and prevents the spread of contamination.
Drain Disposal Strictly Prohibited. The discharge of organic solvents and corrosive chemicals into the sewer system is illegal and environmentally harmful.[3][6][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 5-Methoxy-6-nitropicolinic acid and its associated waste streams.

Caption: Decision workflow for handling and disposing of 5-Methoxy-6-nitropicolinic acid waste.

Step-by-Step Experimental Disposal Protocol

This protocol provides detailed methodologies for handling all forms of waste associated with 5-Methoxy-6-nitropicolinic acid.

Part 1: Preparation and Personal Protective Equipment (PPE)
  • Designate a Waste Area: Before beginning work, designate a specific area within the laboratory, preferably inside a chemical fume hood, for accumulating the waste.

  • Prepare Waste Containers: Obtain a dedicated hazardous waste container compatible with organic acids. The container must be clean, dry, in good condition, and feature a secure, tight-fitting lid.

  • Don PPE: Always wear the following PPE before handling the chemical or its waste containers:

    • Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]

    • A flame-resistant lab coat.

    • Chemical-resistant gloves (inspected for integrity before use).[3]

Part 2: Waste Segregation and Collection
  • Pure Chemical/Solid Waste:

    • Carefully sweep up any solid 5-Methoxy-6-nitropicolinic acid using non-sparking tools. Avoid any actions that could generate dust.[3][4]

    • Place the solid directly into a suitable, labeled container for disposal.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Solutions and Liquid Waste:

    • Collect all aqueous and organic solvent solutions containing 5-Methoxy-6-nitropicolinic acid in a designated, sealed hazardous waste container.

    • Causality: Organic solvents and hazardous chemicals are strictly prohibited from drain disposal to prevent environmental contamination and damage to wastewater systems.[6][8]

    • Do not mix this waste stream with incompatible materials like strong bases or oxidizing agents.

  • Contaminated Labware and Materials:

    • Disposable Items: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, contaminated paper towels, pipette tips) must be considered hazardous waste.[6]

    • Place these items in a sealed, sturdy plastic bag or a designated solid waste container clearly labeled with the chemical's name.[6]

    • Reusable Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the initial rinsate as hazardous liquid waste. Subsequent washes with soap and water can typically be discarded down the drain, provided the initial hazardous material has been effectively removed.

Part 3: Container Management and Storage
  • Labeling: Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Methoxy-6-nitropicolinic acid."

    • An accurate estimation of the concentration and solvent if in solution.

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Sealing: Keep the waste container tightly closed at all times, except when adding waste.[8][11] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of laboratory personnel, away from drains, and provide secondary containment.[8]

Part 4: Final Disposal
  • Contact EHS: Once the waste container is full (not exceeding 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[11]

  • Documentation: Complete any required waste tracking forms or logbooks as mandated by your institution and local regulations.

  • Professional Disposal: The EHS department will transfer the waste to a licensed hazardous waste management facility. The standard and most appropriate disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like NOx.[3]

By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of 5-Methoxy-6-nitropicolinic acid, upholding their commitment to laboratory safety and environmental responsibility.

References

  • Sciencelab.com, Inc. (2005-10-10). Material Safety Data Sheet: Picolinic acid MSDS. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Available at: [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-6-nitropicolinic acid

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Methoxy-6-nitropicolinic acid. As a niche compound, a specific Saf...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Methoxy-6-nitropicolinic acid. As a niche compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent chemical moieties: a picolinic acid core, an electron-withdrawing nitro group, and a methoxy group on an aromatic ring. The procedural guidance herein is based on a conservative risk assessment designed to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Triad of Risks

The chemical structure of 5-Methoxy-6-nitropicolinic acid presents a composite hazard profile that must be understood before any handling occurs. We must consider the risks associated with its acidic nature, its aromatic nitro functionality, and its potential as a fine powder.

  • Picolinic Acid Core : As a carboxylic acid derivative of pyridine, the compound is inherently acidic. Similar acidic compounds are known to cause skin and severe eye irritation or damage.[1][2]

  • Nitroaromatic Moiety : Nitrated aromatic compounds can be harmful if swallowed or inhaled and may cause skin irritation.[3][4] They also introduce thermal instability, though this is primarily a concern under high temperatures or specific reaction conditions not typically associated with routine handling. The nitration process itself uses highly corrosive reagents, underscoring the hazardous potential of the resulting functional group.[5][6]

  • Physical Form : As a solid or powder, the compound poses an inhalation risk. Fine dust can be easily aerosolized, leading to respiratory tract irritation.[2][7]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Representative Sources
Acute Toxicity, OralH302: Harmful if swallowed.Based on data for picolinic acid and 4-nitropicolinic acid.[1][4]
Skin Corrosion/IrritationH315: Causes skin irritation.A common hazard for both carboxylic acids and nitrated aromatics.[2][8]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.Picolinic acid is classified as causing serious eye damage. This is a primary and critical risk.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Inhalation of the dust can irritate the respiratory system.[2][3]
Aquatic HazardH402/H412: Harmful to aquatic life / Harmful to aquatic life with long lasting effects.A noted hazard for related nitropicolinic and picolinic acid compounds.[1][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first and most effective line of defense. All handling of 5-Methoxy-6-nitropicolinic acid, especially in its powdered form, must be conducted within a certified chemical fume hood. [7] PPE serves as the critical final barrier to exposure.

Protection TypeEquipment SpecificationPurpose and Rationale
Eye and Face Protection Chemical safety goggles with side shields, worn in conjunction with a full-face shield.Non-Negotiable. Protects against splashes of solutions and prevents fine powder from reaching the eyes. The face shield offers a secondary layer of protection for the entire face.[9][10][11]
Skin Protection Gloves: Double-gloving with nitrile or neoprene gloves.[7] Body: Chemical-resistant apron over a flame-resistant lab coat, or a polyethylene-coated polypropylene disposable gown.[7]Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a small tear). A chemical-resistant apron or gown prevents corrosive or irritating material from soaking through to personal clothing and skin.[11]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.To be used only if handling outside of a fume hood is unavoidable or if dust generation is anticipated despite engineering controls. This should not be the primary means of protection.[7][9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[7]

Operational Plan: From Preparation to Waste

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following protocol outlines the key steps for handling 5-Methoxy-6-nitropicolinic acid.

General Handling Workflow

The overall process follows a clear, sequential path to minimize risk at every stage.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Conclusion prep Verify Fume Hood & Safety Equipment don Don PPE (Correct Sequence) prep->don handle Handle Chemical in Hood (Weighing, Dissolving) don->handle decon Decontaminate Work Area & Glassware handle->decon waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE (Correct Sequence) waste->doff

Caption: General workflow for handling acidic, nitrated aromatic compounds.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Locate the nearest safety shower and eyewash station, ensuring the pathway is unobstructed.[7]

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Prepare a designated hazardous waste container.[12]

  • PPE Donning Sequence : Don PPE in the following order to ensure a proper seal and fit:

    • Lab Coat or Disposable Gown

    • Chemical Safety Goggles

    • Face Shield

    • Inner Gloves

    • Outer Gloves (cuffs pulled over the sleeves of the lab coat/gown)

  • Chemical Handling :

    • Weighing : If possible, weigh the solid material directly inside the fume hood. If a balance is external, use a ventilated balance enclosure or weigh the material in a sealed container, opening it only inside the hood. Avoid creating dust clouds.[2]

    • Dissolving : When preparing solutions, always add the solid 5-Methoxy-6-nitropicolinic acid to the solvent slowly. Never the other way around. This is a general best practice adapted from the "always add acid to water" rule to control reaction rates and heat generation.[7]

  • Decontamination & Cleanup :

    • Wipe down the work surface inside the fume hood with an appropriate solvent and then a neutralizing agent if necessary (e.g., sodium bicarbonate solution for acidic residues), followed by water.

    • All disposable materials (weigh boats, wipes, gloves) that came into contact with the chemical must be disposed of as hazardous waste.[12]

  • PPE Doffing Sequence : The sequence is critical to prevent self-contamination. Remove the most contaminated items first.

    • Outer Gloves : Peel off without touching the outside surface with bare skin.

    • Face Shield & Goggles : Handle by the straps or sides.

    • Lab Coat or Gown : Roll it up with the contaminated side inward.

    • Inner Gloves : Peel off as the last step.

    • Wash Hands Thoroughly : Immediately wash hands with soap and water after all PPE is removed.[8]

Emergency and Disposal Plan

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for immediate medical attention. [1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[1]

  • Spill :

    • Small Spill (in fume hood) : Wearing appropriate PPE, cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Sweep up carefully to avoid generating dust and place in the designated hazardous waste container.

    • Large Spill : Evacuate the immediate area and alert laboratory personnel. Restrict access and follow your institution's emergency response procedures.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Segregation : Do not mix 5-Methoxy-6-nitropicolinic acid waste with incompatible materials. Solid waste (contaminated wipes, gloves, etc.) should be collected separately from liquid waste.[12]

  • Container Labeling : All waste containers must be clearly labeled as soon as the first item of waste is added. The label must include:[12]

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methoxy-6-nitropicolinic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must have secondary containment. Keep containers closed except when adding waste.[12]

  • Disposal : All waste must be disposed of through your institution's licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13]

This guide provides a robust framework for safely handling 5-Methoxy-6-nitropicolinic acid. By understanding the compound's inherent risks and meticulously following these operational, safety, and disposal protocols, researchers can protect themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research.
  • Acids Supplier Blog. (2025, September 18). What are the safety precautions when handling acids?
  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • Accio. (2025, September 9). Acid Resistant PPE: Best Protection for Chemical Workers.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Picolinic acid.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • YouTube. (2019, January 3). nitration of aromatic compounds.
  • Spectrum Chemical. (2018, July 23). Safety Data Sheet - Picolinic Acid.
  • chemBlink. (n.d.). SDS of 5-Methoxy-6-nitropyridine-2-carboxylic acid methyl ester.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Nitric Acid, 6N.
  • TCI Chemicals. (2025, November 18). Safety Data Sheet - 6-Methoxyquinoline-4-carboxylic Acid.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 5-NITRO ISOPHTHALIC ACID.
  • ChemicalBook. (n.d.). Methyl 5-Methoxy-6-nitropicolinate.
  • New Jersey Institute of Technology. (2016). Mechanochemical nitration of aromatic compounds.
  • YouTube. (2023, January 13). Nitration of Aromatic Compounds.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet - 6-Methoxyquinoline-4-carboxylic Acid.
  • Benchchem. (n.d.). Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals.
  • ResearchGate. (2025, August 6). A fast and mild method for nitration of aromatic rings.
  • Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid - Disposal Instructions.
  • Santa Cruz Biotechnology. (n.d.). 6-Nitropicolinic acid.
  • ChemicalBook. (2025, July 26). 4-NITROPICOLINIC ACID - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Picolinic acid, 99%.

Sources

Retrosynthesis Analysis

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